8-Azabicyclo[3.2.1]octan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDLBKMNONQOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971755 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-84-8 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5632-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 8-Azabicyclo[3.2.1]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azabicyclo[3.2.1]octan-3-one, commonly known as nortropinone, is a bicyclic amine and a key structural motif found in a wide array of biologically active compounds. As the demethylated analog of tropinone, it serves as a crucial intermediate in the synthesis of numerous tropane alkaloids and their derivatives, which have significant applications in medicinal chemistry. This technical guide provides a comprehensive overview of the core basic properties of this compound, focusing on its physicochemical characteristics. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and structured data for easy reference.
Physicochemical Properties
The basicity and solubility of this compound are fundamental properties that influence its reactivity, formulation, and biological activity. While specific experimental data for the parent compound is limited in publicly available literature, data for its derivatives and hydrochloride salt provide valuable insights.
Basicity (pKa)
Table 1: pKa Values of this compound and a Derivative
| Compound | pKa (Predicted) |
| 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one | 9.09 |
Solubility
The solubility of this compound is a critical parameter for its use in synthesis and biological assays. The parent compound is described as being sparingly soluble in water. Its hydrochloride salt, nortropinone hydrochloride, exhibits significantly improved aqueous solubility.[1] It is also soluble in various organic solvents.
Table 2: Solubility of this compound and its Hydrochloride Salt
| Compound | Solvent | Solubility |
| This compound (Nortropinone) | Water | Sparingly Soluble |
| Nortropinone Hydrochloride | Water | Soluble[1] |
| Nortropinone Hydrochloride | Chloroform | Soluble[2] |
| Nortropinone Hydrochloride | Dichloromethane | Soluble[2] |
| Nortropinone Hydrochloride | Methanol | Soluble[2] |
| Nortropinone Hydrochloride | DMSO | Soluble (45 mg/mL)[3] |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following sections outline standard methodologies for measuring pKa and aqueous solubility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water to a concentration of approximately 1-10 mM.
-
Initial pH Adjustment: Acidify the solution to a pH of approximately 2 by the dropwise addition of a standardized solution of hydrochloric acid (e.g., 0.1 M). This ensures that the amine is fully protonated at the start of the titration.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter. Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve (ΔpH/ΔV).
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a buffered aqueous solution at different pH values (e.g., pH 5.0, 7.4, and 9.0). The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a suitable filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solubility Calculation: The solubility is the measured concentration of the compound in the saturated solution at each pH.
Caption: Workflow for solubility determination by the shake-flask method.
Biological Activity and Signaling Pathways
While this compound itself is primarily utilized as a synthetic intermediate, the nortropane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities are often centered around the central nervous system (CNS).
Derivatives of the 8-azabicyclo[3.2.1]octane core are known to interact with various receptors and transporters in the CNS. For example, some derivatives are potent inhibitors of monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).
Although direct evidence for the biological activity of the parent nortropinone is scarce, it has been identified as an inhibitor of the 11 beta-hydroxysteroid dehydrogenase type 1 enzyme.[2] This suggests potential roles in metabolic and endocrine pathways.
The general mechanism of action for many nortropane derivatives involves competitive binding to specific receptors or transporters, thereby modulating their function. The development of novel therapeutics often involves the synthesis of libraries of nortropinone derivatives to explore structure-activity relationships (SAR) and optimize potency and selectivity for a particular biological target.
Caption: Biological relevance of this compound.
Conclusion
This compound is a foundational molecule in the synthesis of a diverse range of pharmacologically active compounds. Understanding its fundamental basic properties, such as pKa and solubility, is paramount for its effective use in drug discovery and development. This guide has provided a consolidated overview of these properties, drawing upon data from its derivatives and hydrochloride salt, and has detailed standard experimental protocols for their determination. While the direct biological activity of the parent compound is an area requiring further investigation, its role as a versatile scaffold for targeting the central nervous system and other biological systems is well-established. This technical guide serves as a valuable resource for scientists and researchers, facilitating the rational design and development of novel therapeutics based on the 8-azabicyclo[3.2.1]octane core.
References
An In-depth Technical Guide to the Structure and Stereochemistry of Tropinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropinone, a naturally occurring bicyclic alkaloid, serves as a pivotal precursor in the synthesis of numerous pharmacologically significant tropane alkaloids, including atropine and cocaine.[1][2] Its unique bridged-ring structure, the 8-azabicyclo[3.2.1]octane core, presents intriguing stereochemical considerations that are fundamental to its reactivity and biological function. This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of tropinone, supported by quantitative data, detailed experimental protocols, and logical relationship diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Physicochemical Properties of Tropinone
Tropinone is a colorless to light yellow crystalline solid with a characteristic odor.[3][4] It is sparingly soluble in water but readily dissolves in various organic solvents such as ethanol, ether, and chloroform.[3][4] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃NO | [1][3] |
| Molar Mass | 139.195 g/mol | [2][5] |
| Melting Point | 40–44 °C | [1][3] |
| Boiling Point | 113 °C (at reduced pressure) | [1] |
| IUPAC Name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-one | [1][2] |
| CAS Number | 532-24-1 | [3] |
Table 1: Quantitative Physicochemical Data of Tropinone
Structural Elucidation and Stereochemistry
The core of tropinone is the 8-azabicyclo[3.2.1]octane skeleton.[6] This bicyclic system consists of a six-membered piperidine ring in a chair-like conformation fused with a five-membered pyrrolidine ring. The nitrogen atom bridges the C1 and C5 positions of the cyclohexane ring. The ketone group is located at the C3 position.
Stereoisomerism and Conformation
A critical aspect of tropinone's stereochemistry is the orientation of the N-methyl group. Due to nitrogen inversion, the methyl group can exist in either an equatorial or an axial conformation.[6] Rotational spectroscopy studies have revealed the presence of both equatorial and axial conformers in the gas phase, with the tropane motif adopting a distorted chair configuration.[6]
The reduction of the carbonyl group at C3 leads to the formation of two diastereomeric alcohols: tropine (3α-hydroxytropane) and pseudotropine (3β-hydroxytropane).[7] This stereospecific reduction is a key branching point in the biosynthesis of various tropane alkaloids and is catalyzed by two distinct tropinone reductases (TR-I and TR-II).[7]
Synthesis of Tropinone
The most renowned synthesis of tropinone was developed by Sir Robert Robinson in 1917.[2][5] This "double Mannich" reaction is considered a classic in total synthesis due to its elegance, efficiency, and biomimetic approach, as it mimics the biosynthetic pathway.[5][8]
Robinson's Biomimetic Synthesis
The synthesis involves a one-pot reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone).[2][5] The reaction proceeds through a series of intermolecular and intramolecular Mannich reactions to construct the bicyclic tropane skeleton.[8][9] Subsequent improvements have led to yields exceeding 90%.[2][5]
Experimental Protocols
Synthesis of Tropinone (Robinson-Schotten-Baumann Method)
This protocol is a generalized procedure based on the classical Robinson synthesis.
Materials:
-
Succindialdehyde
-
Methylamine hydrochloride
-
Acetone
-
Sodium acetate (or other suitable buffer)
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of succindialdehyde is prepared in water.
-
Methylamine hydrochloride and a suitable buffer (e.g., sodium acetate) are added to the solution.
-
Acetone is then added to the reaction mixture.
-
The mixture is allowed to stir at room temperature for a specified period (e.g., 24-48 hours).
-
The reaction is monitored for the formation of tropinone.
-
The solution is then acidified with hydrochloric acid.
-
The aqueous layer is washed with diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is then made basic with a sodium hydroxide solution.
-
The tropinone product is extracted from the basic aqueous layer using diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude tropinone.
-
The crude product can be further purified by crystallization.
Spectroscopic Characterization
¹H NMR (Proton NMR):
-
Sample Preparation: A small amount of purified tropinone is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Acquisition: A standard proton NMR spectrum is acquired.
-
Expected Chemical Shifts (in CDCl₃): δ 3.45 (m), 2.67 (m), 2.49 (s), 2.17 (m), 2.13 (m), 1.63 (m) ppm.[10]
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: A slightly more concentrated solution of tropinone in a deuterated solvent is prepared.
-
Instrumentation: An NMR spectrometer equipped for carbon-13 detection.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
-
Note: Specific chemical shift assignments can be made with the aid of 2D NMR techniques (e.g., HSQC, HMBC) and by comparison with literature data for similar tropane alkaloids.[11]
-
Sample Preparation: A thin film of tropinone can be prepared on a salt plate (e.g., NaCl or KBr) from a solution, or a KBr pellet can be made.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: An IR spectrum is recorded over the standard range (e.g., 4000-400 cm⁻¹).
-
Expected Absorptions: A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1715-1730 cm⁻¹. Other characteristic peaks for C-N and C-H bonds will also be present.
Conclusion
Tropinone remains a molecule of significant interest due to its central role in the synthesis of a wide array of bioactive compounds. A thorough understanding of its structure, stereochemistry, and synthetic pathways is crucial for the rational design and development of novel therapeutics derived from the tropane alkaloid scaffold. The information and protocols provided in this guide serve as a valuable resource for researchers engaged in this field.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Tropinone [chemeurope.com]
- 3. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Mechanism of Robinsons synthesis of tropinone , Hive Serious Chemistry [chemistry.mdma.ch]
- 10. Tropinone(532-24-1) 1H NMR spectrum [chemicalbook.com]
- 11. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 8-Azabicyclo[3.2.1]octan-3-one: A Technical Guide
Introduction
8-Azabicyclo[3.2.1]octan-3-one, more commonly known as tropinone, is a pivotal bicyclic alkaloid that forms the core structure of a class of natural products known as tropane alkaloids. This group includes pharmacologically significant compounds such as atropine and cocaine. The quest to elucidate the structure and achieve the total synthesis of these alkaloids in the late 19th and early 20th centuries marked a significant chapter in the history of organic chemistry. The successful synthesis of tropinone was a critical breakthrough, paving the way for the laboratory production of these valuable medicinal agents. This technical guide provides an in-depth history of the discovery and synthesis of tropinone, detailing the seminal experimental protocols and presenting key quantitative data for researchers, scientists, and drug development professionals.
The Pioneering Synthesis by Richard Willstätter (1901)
The first successful synthesis of tropinone was a monumental achievement by the German chemist Richard Willstätter, which was published in 1901.[1][2][3] This laborious multi-step synthesis commenced from the seemingly related cycloheptanone.[1][2] While a landmark in synthetic chemistry, the route was lengthy, involving numerous transformations to construct the characteristic nitrogen bridge of the tropane skeleton.[1][3] The overall yield of this synthesis was remarkably low, at only 0.75%, highlighting the immense challenge of constructing such complex molecules at the time.[1][2][3]
Experimental Protocol: Willstätter's Synthesis (Conceptual Outline)
While the original detailed experimental records are extensive, the general synthetic strategy involved the following key transformations:
-
Starting Material: Cycloheptanone.
-
Ring Contraction and Functionalization: A series of reactions to introduce functional groups and prepare for the formation of the bicyclic system.
-
Nitrogen Bridge Formation: Introduction of the nitrogen atom, which is the defining feature of the 8-azabicyclo[3.2.1]octane core.
-
Cyclization: Formation of the second ring to yield the tropane skeleton.
-
Oxidation: Final conversion to the ketone, tropinone.
The complexity and low efficiency of this route underscored the need for a more practical approach to access this crucial intermediate.
The Elegant Biomimetic Synthesis by Sir Robert Robinson (1917)
In 1917, amidst the demand for atropine during World War I, the British chemist Sir Robert Robinson devised a remarkably elegant and efficient one-pot synthesis of tropinone.[1][3][4] This synthesis is considered a classic in the field of total synthesis and a prime example of a biomimetic approach, as it mimics the presumed biosynthetic pathway of the molecule in plants.[1][3] Robinson's insight was to recognize that tropinone could be conceptually disassembled into three simple, readily available components: succinaldehyde, methylamine, and acetonedicarboxylic acid.[3][5]
The reaction, famously carried out in a single pot, involves a cascade of reactions, including a double Mannich reaction, to assemble the complex bicyclic structure with remarkable efficiency.[1][6] The initial reported yield was a significant improvement over Willstätter's method at 17%, and subsequent refinements have increased this to over 90%.[1][3][4]
Experimental Protocol: Robinson's Synthesis
The following protocol is based on the experimental details described by Robinson in his 1917 publication in the Journal of the Chemical Society, Transactions.[5]
Synthesis of Tropinone from Succindialdehyde, Methylamine, and Calcium Acetonedicarboxylate in Aqueous Solution
-
Preparation of Reactants:
-
A solution of succindialdehyde is prepared.
-
A solution of acetonedicarboxylic acid (6 grams) in water (75 c.c.) is prepared, and a sufficient excess of precipitated calcium carbonate is added.
-
A solution of methylamine (3 grams) in water (10 c.c.) is prepared.
-
-
Reaction:
-
The succindialdehyde solution (containing 2.42 grams of the dialdehyde) is mixed with the calcium acetonedicarboxylate solution.
-
The mixture is cooled in ice water.
-
The methylamine solution is gradually introduced to the cooled mixture.
-
The reaction is allowed to proceed for three days.
-
-
Work-up and Isolation:
-
The reaction mixture is acidified to Congo paper with hydrochloric acid.
-
The solution is concentrated in a high vacuum.
-
The residue is dissolved in alcohol.
-
The tropinone is converted into its dipiperonylidene derivative for isolation and quantification. The dipiperonylidenetropinone is collected, washed with water and a little alcohol, and dried at 100°C.
-
In a reported experiment, this procedure yielded 4.1 grams of dipiperonylidenetropinone, corresponding to a 42% yield of tropinone from succindialdehyde.[5]
Quantitative Data
A summary of the key quantitative data for the synthesis and physical properties of this compound (Tropinone) is presented below.
| Parameter | Willstätter Synthesis (1901) | Robinson Synthesis (1917) |
| Starting Material(s) | Cycloheptanone | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid |
| Overall Yield | 0.75%[1][2][3][4] | 17% (initial), >90% (improved)[1][2][3][4] |
| Number of Steps | Multiple (15+ steps)[4] | One-pot[1][3] |
| Physical and Spectroscopic Properties of Tropinone | |
| Molecular Formula | C₈H₁₃NO |
| Molar Mass | 139.19 g/mol |
| Appearance | Brownish solid |
| Melting Point | 42.5 °C[1] |
| Boiling Point | Decomposes[1] |
| ¹³C NMR | Spectral data available[7] |
| ¹H NMR | Spectral data available[8][9] |
| Mass Spectrometry | Spectral data available |
| IR Spectroscopy | Spectral data available |
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described.
Caption: A simplified workflow of Richard Willstätter's lengthy synthesis of tropinone from cycloheptanone.
Caption: The convergent one-pot synthesis of tropinone developed by Sir Robert Robinson.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. Tropinone synthesis - chemicalbook [chemicalbook.com]
- 3. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 4. acs.org [acs.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. Tropinone(532-24-1) 13C NMR spectrum [chemicalbook.com]
- 8. Tropinone | C8H13NO | CID 446337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Optimisation of 1D and 2D in vivo 1H NMR to study tropane alkaloid metabolism in Pseudomonas [comptes-rendus.academie-sciences.fr]
Willstätter's Synthesis of Tropinone from Cycloheptanone: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of Richard Willstätter's seminal 1901 synthesis of tropinone, a foundational achievement in the field of natural product synthesis. While largely superseded by more efficient methods, this multi-step route from cycloheptanone was a landmark accomplishment that confirmed the structure of tropinone and paved the way for the first total synthesis of cocaine. This document details the logical flow of the synthesis, presents the experimental protocols for each key transformation, and summarizes the quantitative data available from historical accounts. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the historical context and technical execution of this classic synthesis.
Introduction
In 1901, Richard Willstätter reported the first total synthesis of tropinone, a bicyclic alkaloid and a key precursor to atropine and cocaine.[1][2] This monumental work, starting from the seemingly simple cycloheptanone, was a testament to the experimental prowess of early 20th-century chemists. The synthesis is notable for its length and complexity, involving approximately 15 steps and culminating in a remarkably low overall yield of just 0.75%.[1][3] Despite its practical limitations, Willstätter's synthesis was a crucial step in elucidating the structure of tropane alkaloids and stands as a classic example of early, brute-force total synthesis.
This guide will deconstruct the lengthy and intricate pathway of Willstätter's synthesis, offering a detailed examination of each transformation.
Logical Workflow of the Synthesis
The overall strategy of Willstätter's synthesis can be understood as a systematic functionalization of the cycloheptanone ring to introduce the necessary nitrogen atom and forge the bicyclic tropane skeleton. The logical progression of the synthesis is outlined in the workflow diagram below.
Figure 1: High-level overview of the key transformations in Willstätter's tropinone synthesis.
Experimental Protocols
Conversion of Cycloheptanone to Cycloheptenone
This initial phase of the synthesis involves the introduction of unsaturation into the seven-membered ring, a necessary step for subsequent functionalization.
-
Objective: To synthesize cycloheptenone from cycloheptanone.
-
Methodology: This transformation was likely achieved through a two-step process:
-
Bromination: Cycloheptanone was treated with bromine to yield 2-bromocycloheptanone.
-
Dehydrobromination: The resulting α-bromoketone was then subjected to elimination, likely using a base, to afford cycloheptenone.
-
Bromination of Cycloheptenone
Further functionalization of the cycloheptenone intermediate was achieved through another bromination reaction.
-
Objective: To synthesize dibromocycloheptanone from cycloheptenone.
-
Methodology: Cycloheptenone was reacted with bromine to yield a dibrominated cycloheptanone derivative. The exact regiochemistry of this addition was crucial for the subsequent cyclization step.
Formation of Tropinone via Reaction with Methylamine
This is the key step where the nitrogen bridge of the tropane skeleton is formed.
-
Objective: To construct the bicyclic tropane ring system to form tropinone.
-
Methodology: The dibromocycloheptanone intermediate was reacted with methylamine. This reaction is believed to proceed through a series of nucleophilic substitution and intramolecular cyclization steps to yield tropinone. The overall process is a complex cascade that forges the characteristic [3.2.1] bicyclic system.
Quantitative Data Summary
The quantitative data for Willstätter's synthesis is sparse in modern literature, with the most cited figure being the overall yield. The yields for individual steps were often not reported or were poor, contributing to the extremely low final yield.
| Transformation | Reagents (Probable) | Reported Yield |
| Cycloheptanone to Tropinone (Overall) | Multi-step | 0.75% |
Table 1: Summary of the overall quantitative data for the Willstätter synthesis of tropinone.
Conclusion
Richard Willstätter's 1901 synthesis of tropinone from cycloheptanone, while arduous and low-yielding, was a landmark achievement in organic chemistry. It provided the first chemical synthesis of this important alkaloid, confirmed its structure, and was a critical stepping stone to the first total synthesis of cocaine. This in-depth guide has provided a detailed overview of the logical flow of the synthesis and the experimental approaches likely employed. While modern synthetic methods have rendered this route obsolete for practical purposes, its study remains valuable for understanding the historical development of organic synthesis and the ingenuity of its pioneers. The complexity of this synthesis also highlights the elegance and efficiency of later approaches, most notably Robinson's one-pot synthesis.
References
The Crucial Role of Tropinone as a Precursor to Atropine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine, a tropane alkaloid with significant pharmacological applications, is synthesized through a pathway where tropinone stands as a pivotal intermediate. This technical guide provides an in-depth exploration of the chemical and biosynthetic routes from tropinone to atropine, designed for researchers, scientists, and professionals in drug development. We will delve into the seminal Robinson synthesis of tropinone, the enzymatic reduction to tropine, and the final esterification to yield atropine. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate key pathways and workflows, serving as a comprehensive resource for the scientific community.
Introduction
Atropine, a racemic mixture of (+)- and (-)-hyoscyamine, is an essential medicine known for its anticholinergic properties. Its synthesis, both chemically and biologically, hinges on the formation of the bicyclic ketone, tropinone. The structure of tropinone forms the core of the tropane alkaloid family. Historically, the scarcity of atropine, particularly during World War I, spurred the development of efficient synthetic routes, with Sir Robert Robinson's biomimetic synthesis in 1917 being a landmark achievement. This guide will dissect the critical transformations that position tropinone as the central precursor to atropine.
Chemical Synthesis of Atropine from Tropinone
The chemical synthesis of atropine from tropinone is a multi-step process that begins with the synthesis of tropinone itself, followed by its reduction to tropine, the synthesis of tropic acid, and the final esterification.
Synthesis of Tropinone: The Robinson-Schöpf Synthesis
The most notable method for synthesizing tropinone is the Robinson synthesis, a one-pot reaction that mimics the biosynthetic pathway. This "double Mannich" reaction involves the condensation of succinaldehyde, methylamine, and a dicarboxylic acid acetone derivative.
Reaction Mechanism: The reaction proceeds through a series of steps:
-
Nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form a pyrrolinium salt.
-
An intermolecular Mannich reaction between the pyrrolinium salt and the enolate of acetonedicarboxylic acid.
-
A second, intramolecular Mannich reaction to form the bicyclic tropane skeleton.
-
Decarboxylation upon heating in an acidic solution to yield tropinone.
Spectroscopic Profile of 8-Azabicyclo[3.2.1]octan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 8-Azabicyclo[3.2.1]octan-3-one, a pivotal molecular scaffold in the development of various therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of tropane alkaloid analogs and other novel chemical entities.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (also known as nortropinone) and its commonly used N-protected derivative, N-Boc-8-azabicyclo[3.2.1]octan-3-one. The data for the N-Boc derivative is particularly relevant for synthetic applications where protection of the secondary amine is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-Boc-8-azabicyclo[3.2.1]octan-3-one (in CDCl₃) | H1, H5 (bridgehead) | ~4.2 | br s | - |
| H2, H4 (axial) | ~2.7 | m | - | |
| H2, H4 (equatorial) | ~2.3 | m | - | |
| H6, H7 (axial) | ~2.0 | m | - | |
| H6, H7 (equatorial) | ~1.6 | m | - | |
| -C(CH₃)₃ | ~1.47 | s | - | |
| This compound HCl (in D₂O) | H1, H5 (bridgehead) | ~4.1 | br s | - |
| H2, H4 | ~2.5-2.8 | m | - | |
| H6, H7 | ~2.0-2.3 | m | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| N-Boc-8-azabicyclo[3.2.1]octan-3-one (in CDCl₃)[1] | C=O (ketone) | ~208 |
| C=O (Boc) | ~154 | |
| -C (CH₃)₃ | ~80 | |
| C1, C5 (bridgehead) | ~55 | |
| C2, C4 | ~48 | |
| C6, C7 | ~28 | |
| -C(C H₃)₃ | ~28.5 |
Note: Experimental ¹³C NMR data for the parent this compound is not consistently reported in publicly available literature. The data for the N-Boc derivative provides a useful reference for the chemical shifts of the bicyclic core carbons.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| This compound | N-H Stretch | ~3300-3500 | Medium |
| C-H Stretch | ~2850-3000 | Strong | |
| C=O Stretch (ketone) | ~1715 | Strong | |
| N-Boc-8-azabicyclo[3.2.1]octan-3-one | C-H Stretch | ~2850-2980 | Strong |
| C=O Stretch (ketone) | ~1720 | Strong | |
| C=O Stretch (carbamate) | ~1690 | Strong |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | EI | 125 | 96, 82, 68, 54, 42 |
| N-Boc-8-azabicyclo[3.2.1]octan-3-one | ESI | 226 [M+H]⁺, 248 [M+Na]⁺ | 170, 126, 57 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard analytical techniques for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound and its derivatives.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner and place it in the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a standard 30° pulse sequence.
-
Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay to 1-2 seconds.
-
-
¹³C NMR Data Acquisition:
-
Set the spectral width to cover a range of 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire 1024 or more scans due to the low natural abundance of ¹³C.
-
Set the relaxation delay to 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) or KBr pellet accessory.
Procedure (ATR Method):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elucidate the fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Procedure (EI Method):
-
Sample Introduction: Introduce a small amount of the sample, either dissolved in a volatile solvent or as a solid on a direct insertion probe, into the ion source.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their relative abundance is recorded to generate the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its derivatives.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Chemical Reactivity of the Ketone Group in Tropinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropinone, a bicyclic alkaloid, serves as a pivotal precursor in the synthesis of numerous tropane alkaloids with significant pharmacological applications, including atropine and cocaine. The reactivity of its C-3 ketone group is central to the chemical diversity of this class of compounds. This technical guide provides a comprehensive overview of the chemical reactivity of the ketone moiety in tropinone, detailing key transformations such as reductions, nucleophilic additions, enolate formations, and oxidations. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the design and execution of synthetic strategies involving tropinone and its derivatives.
Introduction
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is a foundational molecule in the study and synthesis of tropane alkaloids.[1] Its bridged bicyclic structure, containing a nitrogen atom, imparts unique stereochemical properties that have been the subject of extensive research. The carbonyl group at the C-3 position is the primary site of chemical manipulation, allowing for a wide array of synthetic transformations. Understanding the reactivity of this ketone is crucial for the stereoselective synthesis of biologically active molecules like tropine and pseudotropine, the alcoholic precursors to many important pharmaceuticals. This guide will explore the principal reactions of tropinone's ketone group, providing practical experimental details and summarizing key quantitative data.
Stereoselective Reduction of the Ketone
The reduction of the ketone in tropinone to its corresponding alcohols, tropine (3α-tropanol) and pseudotropine (3β-tropanol), is a fundamental and extensively studied transformation. The stereochemical outcome is highly dependent on the reducing agent employed, due to the steric hindrance posed by the bicyclic ring system.
-
Axial Attack: Smaller, less sterically hindered reducing agents, such as sodium borohydride (NaBH₄), tend to approach from the equatorial face of the molecule (axial attack), leading to the formation of the axial alcohol, tropine, as the major product.[2]
-
Equatorial Attack: Bulkier reducing agents, like lithium tri-sec-butylborohydride (L-Selectride®), attack from the less hindered axial face (equatorial attack), resulting in the formation of the equatorial alcohol, pseudotropine.[2]
In biological systems, this stereospecific reduction is catalyzed by two distinct enzymes: tropinone reductase I (TRI), which produces tropine, and tropinone reductase II (TRII), which yields pseudotropine.[3]
Experimental Protocols
Protocol 2.1: Synthesis of Tropine (Axial Attack) [2]
-
Dissolve tropinone (1.0 g, 7.18 mmol) in methanol (20 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.33 g, 8.62 mmol) portion-wise over 15 minutes with stirring.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).
-
Quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Basify the remaining aqueous residue with 2 M NaOH to a pH > 11.
-
Extract the aqueous layer with chloroform (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropine.
-
Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to obtain pure tropine.
Protocol 2.2: Synthesis of Pseudotropine (Equatorial Attack) [2]
-
In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve tropinone (1.0 g, 7.18 mmol) in anhydrous tetrahydrofuran (THF) (25 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a 1.0 M solution of L-Selectride® in THF (8.6 mL, 8.6 mmol) dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction by TLC (chloroform:methanol, 9:1).
-
Quench the reaction at -78 °C by the slow, sequential addition of water (5 mL), 3 M NaOH (5 mL), and 30% hydrogen peroxide (5 mL).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of chloroform and methanol to yield pure pseudotropine.
Quantitative Data for Reduction Reactions
| Reaction | Reducing Agent | Major Product | Reported Yield |
| Tropinone Reduction | Sodium in Ethanol | Pseudotropine | 76%[4] |
| Tropinone Reduction | Sodium Borohydride | Tropine | High (unspecified) |
| Tropinone Reduction | L-Selectride® | Pseudotropine | High (unspecified) |
Enolate Chemistry: Formation and Alkylation
The presence of α-hydrogens to the carbonyl group allows tropinone to form an enolate under basic conditions. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the complete and regioselective deprotonation. The resulting lithium enolate is a potent nucleophile that can react with various electrophiles, primarily at the carbon atom.
The deprotonation of tropinone with lithium amides has been shown to occur with a preference for the removal of the exo-axial protons. The resulting enolate can then undergo diastereoselective reactions.
Experimental Protocols
Protocol 3.1: Formation of Tropinone Lithium Enolate and Reaction with an Electrophile (General)
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
After stirring for 30 minutes, add a solution of tropinone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Add the desired electrophile (e.g., methyl iodide for alkylation, benzaldehyde for aldol addition) dropwise and continue stirring at -78 °C for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with an appropriate organic solvent (e.g., diethyl ether or chloroform).
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography or recrystallization.
Protocol 3.2: Enolate Alkylation with Methyl Iodide (Adapted from general procedures) [5][6][7]
-
Following Protocol 3.1 for enolate formation, add methyl iodide (1.2 eq) to the solution of tropinone lithium enolate at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work up the reaction as described in Protocol 3.1. The expected product is 2-methyltropinone.
Logical Workflow for Enolate Formation and Reaction
Caption: Formation of tropinone enolate and subsequent reaction with an electrophile.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of tropinone is susceptible to attack by various nucleophiles. Besides hydride reagents, organometallic reagents and ylides can be employed to form new carbon-carbon bonds.
Grignard Reaction
Grignard reagents (R-MgX) add to the ketone to form tertiary alcohols. The stereochemistry of the addition is influenced by the steric bulk of the Grignard reagent.
Protocol 4.1.1: Reaction with Methylmagnesium Bromide (Adapted from general procedures)
-
To a solution of tropinone (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Wittig Reaction
The Wittig reaction provides a method for converting the ketone into an alkene. The reaction of tropinone with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), yields the corresponding exocyclic methylene compound, 3-methylenetropane.[8][9]
Protocol 4.2.1: Wittig Olefination with Methylenetriphenylphosphorane (Adapted from general procedures) [10][11]
-
Prepare the ylide by adding a strong base (e.g., n-butyllithium) to a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere.
-
After stirring for 1 hour, add a solution of tropinone (1.0 eq) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Reaction Diagram: Key Nucleophilic Additions
Caption: Overview of Grignard and Wittig reactions with tropinone.
Oxidation of the Ketone Group
While ketones are generally resistant to oxidation compared to aldehydes, they can undergo oxidation under specific conditions. The Baeyer-Villiger oxidation is a notable reaction where a ketone is converted into an ester (or a lactone for cyclic ketones) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[6][12] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.
Protocol 5.1: Baeyer-Villiger Oxidation of Tropinone (Adapted from general procedures) [13][14]
-
Dissolve tropinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the solution. The reaction can be slow and may require heating or the addition of a catalyst like trifluoroacetic acid.
-
Stir the reaction at room temperature or gentle reflux and monitor its progress by TLC.
-
Upon completion, quench the excess peroxyacid by adding a solution of sodium sulfite or sodium thiosulfate.
-
Wash the organic layer with a sodium bicarbonate solution to remove carboxylic acid byproducts.
-
Dry the organic layer, concentrate, and purify the resulting lactone by column chromatography.
Mechanism of Baeyer-Villiger Oxidation
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
Summary of Quantitative Data
Table 1: Spectroscopic Data for Tropinone and its Reduction Products
| Compound | Spectroscopic Method | Key Peaks / Chemical Shifts (ppm) |
| Tropinone | ¹³C NMR (CDCl₃) | δ 208.9 (C=O), 60.5 (C1/C5), 48.1 (C2/C4), 41.2 (N-CH₃), 28.3 (C6/C7) |
| ¹H NMR (CDCl₃) | δ 3.45 (m, 2H, C1/C5-H), 2.67 (m, 2H), 2.49 (s, 3H, N-CH₃), 2.15 (m, 4H), 1.63 (m, 2H)[15] | |
| FTIR (KBr) | ~1715 cm⁻¹ (C=O stretch)[3] | |
| Tropine | ¹³C NMR (CDCl₃) | δ 64.8 (C3), 62.5 (C1/C5), 40.2 (N-CH₃), 35.5 (C2/C4), 25.8 (C6/C7) |
| ¹H NMR (CDCl₃) | δ 4.00 (m, 1H, C3-H), 3.06 (m, 2H), 2.77 (br s, 1H, OH), 2.25 (s, 3H, N-CH₃), 2.08 (m, 4H), 1.66 (m, 4H) | |
| FTIR | ~3400 cm⁻¹ (O-H stretch, broad), ~1040 cm⁻¹ (C-O stretch)[2][16] | |
| Pseudotropine | ¹³C NMR (CDCl₃) | δ 68.0 (C3), 64.9 (C1/C5), 40.5 (N-CH₃), 39.8 (C2/C4), 28.9 (C6/C7) |
| ¹H NMR (CDCl₃) | δ 4.15 (m, 1H, C3-H), 3.20 (m, 2H), 2.30 (s, 3H, N-CH₃), 2.0-2.2 (m, 4H), 1.5-1.7 (m, 4H) | |
| FTIR | ~3400 cm⁻¹ (O-H stretch, broad), ~1060 cm⁻¹ (C-O stretch)[2] |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Representative Yields for Tropinone Synthesis and Reactions
| Reaction | Reagents | Product | Yield | Reference(s) |
| Robinson-Schöpf Synthesis | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Tropinone | >90% (optimized) | [17][18][19] |
| Reduction | Sodium in Ethanol | Pseudotropine | 76% | [4] |
| Aldol Condensation | Tropinone methiodide, various aldehydes, DABCO | 2-Alkyltropones | Moderate to excellent | [20] |
Conclusion
The ketone group of tropinone is a versatile functional handle that allows for a multitude of chemical transformations, making it a cornerstone in the synthesis of tropane alkaloids. The stereochemical outcome of its reduction is well-understood and controllable, providing selective access to tropine and pseudotropine. Furthermore, the ability to form a nucleophilic enolate opens up pathways for carbon-carbon bond formation at the α-position. Nucleophilic additions, such as the Grignard and Wittig reactions, and oxidative rearrangements like the Baeyer-Villiger oxidation, further expand the synthetic utility of tropinone. The experimental protocols and quantitative data compiled in this guide offer a practical framework for chemists to explore and exploit the rich reactivity of this important bicyclic ketone.
References
- 1. C-NMR spectroscopy of tropane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Tropinone(532-24-1) 13C NMR [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. guidechem.com [guidechem.com]
- 18. Tropinone - Wikipedia [en.wikipedia.org]
- 19. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 20. Access to 2-Alkyltropones via Organic Base-Catalyzed Tandem Deamination and Aldol Condensation of Tropinone-Derived Quaternary Ammonium Salts [organic-chemistry.org]
physical and chemical properties of tropinone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropinone hydrochloride (C₈H₁₄ClNO) is the salt of tropinone, a bicyclic alkaloid and a pivotal intermediate in the synthesis of numerous tropane alkaloids with significant pharmacological applications. This technical guide provides an in-depth overview of the physical and chemical properties of tropinone hydrochloride, detailed experimental protocols for its synthesis and purification, and an exploration of its chemical reactivity and stability. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Physical and Chemical Properties
Tropinone hydrochloride is a white to off-white crystalline solid. As the hydrochloride salt of a tertiary amine, it exhibits significantly different solubility properties compared to its free base, tropinone. The protonation of the nitrogen atom in the bicyclic ring system increases its polarity and, consequently, its aqueous solubility.
Tabulated Physical and Chemical Data
A summary of the key physical and chemical properties of tropinone and its hydrochloride salt is presented below for comparative analysis.
| Property | Tropinone | Tropinone Hydrochloride | Reference |
| Molecular Formula | C₈H₁₃NO | C₈H₁₄ClNO | [1] |
| Molecular Weight | 139.19 g/mol | 175.65 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | White to off-white crystalline solid | [1] |
| Melting Point | 40-44 °C | Not explicitly found, but expected to be higher than the free base | [2] |
| Boiling Point | 113 °C at 25 mmHg | Decomposes | [2] |
| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, chloroform, DMSO, and DMF | Soluble in water; Soluble in polar organic solvents like ethanol | [3][4] |
| pKa (of conjugate acid) | ~8.88 (predicted) | Not explicitly found | [3] |
Spectral Data
| Spectrum Type | Key Peaks/Signals (for Tropinone) | Reference |
| Infrared (IR) | Characteristic C=O stretch for a ketone. | [5] |
| ¹H-NMR | Signals corresponding to the protons on the bicyclic ring and the N-methyl group. | [6] |
| ¹³C-NMR | Resonances for the carbonyl carbon, the carbons of the bicyclic system, and the N-methyl carbon. | [7] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) corresponding to the molecular weight of tropinone. | [8] |
Experimental Protocols
Synthesis of Tropinone Hydrochloride via Robinson's Synthesis
The most notable and historically significant method for synthesizing tropinone is the Robinson synthesis, a biomimetic one-pot reaction.[9] The following protocol is a generalized procedure based on literature descriptions for the synthesis and subsequent conversion to the hydrochloride salt.
Materials:
-
Succindialdehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid (or its calcium salt)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a reaction vessel, combine succindialdehyde, methylamine hydrochloride, and acetonedicarboxylic acid in an aqueous solution. The pH of the reaction mixture is a critical parameter and should be maintained in the physiological range for optimal yield.[9]
-
Stir the mixture at room temperature for a period of time (e.g., 24-48 hours) to allow the condensation and cyclization reactions to proceed.
-
After the reaction is complete, acidify the mixture with hydrochloric acid. This step facilitates the decarboxylation of the intermediate tropinone-1,3-dicarboxylic acid to form tropinone.
-
Gently heat the acidified solution to drive the decarboxylation to completion.
-
Cool the reaction mixture and make it alkaline by the slow addition of a sodium hydroxide solution. This converts the tropinone hydrochloride to the free base, tropinone.
-
Extract the aqueous solution with an organic solvent such as diethyl ether.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent and evaporate the solvent to obtain crude tropinone.
-
To prepare tropinone hydrochloride, dissolve the crude tropinone in a minimal amount of a suitable solvent (e.g., ethanol) and add a stoichiometric amount of concentrated hydrochloric acid.
-
The tropinone hydrochloride will precipitate out of the solution. The precipitate can be collected by filtration.
Purification of Tropinone Hydrochloride by Recrystallization
Materials:
-
Crude tropinone hydrochloride
-
A suitable solvent system (e.g., ethanol-water, isopropanol)
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude tropinone hydrochloride in a minimum amount of the hot solvent system.
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period to decolorize.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals of tropinone hydrochloride by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Chemical Reactivity and Stability
Reactivity
The chemical reactivity of tropinone hydrochloride is primarily centered around the ketone functional group and the tertiary amine.
-
Reduction of the Ketone: The carbonyl group of tropinone can be reduced to a hydroxyl group to form tropine or pseudotropine, depending on the stereochemistry of the reduction. This is a crucial step in the synthesis of many tropane alkaloids.[9] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereoselectivity of the reaction.
-
Reactions at the α-Carbon: The protons on the carbons alpha to the ketone are acidic and can be removed by a strong base to form an enolate. This enolate can then participate in various reactions, such as alkylation or condensation.
-
N-Demethylation: The N-methyl group can be removed under certain conditions, although this is generally a more challenging transformation.
Stability and Degradation
Tropinone hydrochloride is generally a stable compound under normal storage conditions. However, as with many amine salts, it can be susceptible to degradation under certain conditions. Long-term exposure to light, air (oxygen), and high temperatures should be avoided. The stability of hydrochloride salts of related compounds, such as cathinone derivatives, has been shown to be affected by air, leading to oxidation products.[10] It is recommended to store tropinone hydrochloride in a cool, dark, and dry place in a well-sealed container.
Mandatory Visualizations
Robinson's Synthesis of Tropinone Workflow
Caption: Workflow of the Robinson synthesis of tropinone hydrochloride.
Reactivity of Tropinone
Caption: Key chemical reactions involving the tropinone core structure.
References
- 1. Tropinone CAS#: 532-24-1 [m.chemicalbook.com]
- 2. トロピノン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Showing Compound tropinone (FDB031231) - FooDB [foodb.ca]
- 4. Tropine - Wikipedia [en.wikipedia.org]
- 5. Tropinone | C8H13NO | CID 446337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tropinone(532-24-1) 1H NMR spectrum [chemicalbook.com]
- 7. Tropinone(532-24-1) 13C NMR [m.chemicalbook.com]
- 8. Tropinone [webbook.nist.gov]
- 9. Tropinone - Wikipedia [en.wikipedia.org]
- 10. Instability of the hydrochloride salts of cathinone derivatives in air - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of 8-Azabicyclo[3.2.1]octan-3-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane skeleton, is the core structure of a significant class of naturally occurring secondary metabolites known as tropane alkaloids. These compounds, particularly their 3-oxo derivatives and subsequent esters, exhibit a wide range of potent physiological activities, making them of great interest to the pharmaceutical industry. This technical guide provides an in-depth overview of the natural occurrence of 8-azabicyclo[3.2.1]octan-3-one derivatives, with a focus on their plant sources, biosynthesis, and methods of analysis.
Principal Natural Sources and Quantitative Data
Tropane alkaloids are predominantly found in the plant families Solanaceae and Erythroxylaceae. The central precursor to many of these alkaloids is tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). The quantitative distribution of tropinone-derived alkaloids varies significantly between species and even within different parts of the same plant.
Solanaceae Family
This family is a rich source of tropane alkaloids such as hyoscyamine and scopolamine. Key genera include Atropa, Datura, and Hyoscyamus.
Table 1: Quantitative Occurrence of Tropane Alkaloids in Solanaceae Species
| Plant Species | Plant Part | Alkaloid(s) | Concentration (% of dry weight) |
| Atropa belladonna (Deadly Nightshade) | Roots | Total Tropane Alkaloids | Up to 1.3%[1][2][3] |
| Leaves | Total Tropane Alkaloids | Up to 1.2%[1][2][3] | |
| Stems | Total Tropane Alkaloids | 0.65%[1][2][3] | |
| Flowers | Total Tropane Alkaloids | 0.6%[1][2][3] | |
| Ripe Berries | Total Tropane Alkaloids | 0.7%[1][2][3] | |
| Seeds | Total Tropane Alkaloids | 0.4%[1][2][3] | |
| Wild Atropa belladonna | Roots | Total Alkaloids (Atropine > Scopolamine) | 8.06%[4][5] |
| Leaves | Total Alkaloids (Atropine > Scopolamine) | 2.88%[4][5] | |
| Stems | Total Alkaloids (Atropine > Scopolamine) | 1.42%[4][5] | |
| Cultivated Atropa belladonna | Roots | Total Alkaloids (Atropine > Scopolamine) | 3.3%[4][5] |
| Leaves | Total Alkaloids (Atropine > Scopolamine) | 1.76%[4][5] | |
| Seeds | Total Alkaloids (Atropine > Scopolamine) | 4.82%[4][5] | |
| Datura stramonium (Jimsonweed) | Stems and Leaves (young plants) | Hyoscyamine and Scopolamine (Hyoscyamine is predominant) | Maximum content found in these parts[6] |
| Seeds | Hyoscyamine | 0.170 - 0.387 µg/mg[7] | |
| Seeds | Scopolamine | 0.012 - 0.089 µg/mg[7] | |
| Datura ferox | Seeds | Scopolamine | ~0.24%[8] |
| Seeds | Atropine | ~0.0028%[8] |
Erythroxylaceae Family
The genus Erythroxylum is renowned for producing cocaine and related alkaloids.
Table 2: Quantitative Occurrence of Cocaine in Erythroxylum Species
| Plant Species | Plant Part | Alkaloid | Concentration (% of dry weight) |
| Erythroxylum coca var. coca | Dry Leaves | Cocaine | 0.23% - 0.96%[9] |
| Erythroxylum coca | Fresh Leaves | Cocaine | ~0.6% (average)[10] |
| Bolivian Coca | Leaves | Cocaine | ~0.63%[11] |
| Erythroxylum coca var. ipadu | Leaves | Cocaine | 0.11% - 0.41%[11] |
| Erythroxylum novogranatense (Colombian Coca) | Leaves | Cocaine | ~0.77% (average)[11] |
| Erythroxylum novogranatense var. truxillense (Trujillo Coca) | Leaves | Cocaine | ~0.72% (average)[11] |
Biosynthesis of Tropane Alkaloids
The biosynthesis of tropane alkaloids has been extensively studied, particularly in the Solanaceae family. The pathway initiates from the amino acid ornithine, which is converted to putrescine. Through a series of enzymatic reactions, putrescine is transformed into the key intermediate, N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with a malonyl-CoA derived unit to form tropinone, the this compound core. Tropinone serves as a crucial branch point, leading to the formation of various tropane alkaloids.
Experimental Protocols
The extraction and analysis of tropane alkaloids from plant matrices require specific and carefully optimized protocols to ensure accurate quantification and identification.
General Extraction of Tropane Alkaloids (Acid-Base Extraction)
This method leverages the basic nature of alkaloids.
Protocol:
-
Maceration: Macerate the dried and powdered plant material in an acidified aqueous solution (e.g., 0.1 N sulfuric acid or 1% aqueous acetic acid). This protonates the alkaloids, making them soluble in the aqueous phase.
-
Filtration: Filter the mixture to separate the solid plant material from the acidic extract containing the alkaloid salts.
-
Basification: Add a base (e.g., concentrated ammonia or sodium carbonate) to the filtrate to deprotonate the alkaloids, converting them into their free base form.
-
Liquid-Liquid Extraction: Extract the basified aqueous solution with an immiscible organic solvent such as dichloromethane or a chloroform-methanol mixture. The free base alkaloids will partition into the organic layer.
-
Concentration: Evaporate the organic solvent to obtain the crude alkaloid extract.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the separation and quantification of tropane alkaloids.
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: Reversed-phase C18 columns are commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer), often with the pH adjusted to the acidic range (pH < 3) to improve peak shape for the basic alkaloids.
-
Detection: UV detection is often employed, typically in the range of 210-230 nm. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Tropane alkaloids containing hydroxyl groups are often derivatized (e.g., silylation) to increase their volatility and thermal stability for GC analysis.
-
Column: A capillary column, such as a DB-5ms or HP-5ms, is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection: A mass spectrometer is used for detection, providing both quantitative data and structural information for identification.
Logical Relationships of Key Derivatives
The diverse array of tropane alkaloids found in nature originates from the central precursor, tropinone. The enzymatic machinery within different plant families dictates the subsequent structural modifications, leading to distinct classes of compounds.
Conclusion
The natural occurrence of this compound derivatives, primarily as tropane alkaloids, is a well-established field of phytochemistry with significant implications for pharmacology and drug development. The Solanaceae and Erythroxylaceae families remain the most prominent sources of these compounds. Understanding their biosynthesis, quantitative distribution, and effective methods for their extraction and analysis is crucial for their potential therapeutic applications and for ensuring safety in food and herbal products. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with these fascinating and potent natural products.
References
- 1. Atropa Belladonna | Encyclopedia MDPI [encyclopedia.pub]
- 2. gbif.org [gbif.org]
- 3. Atropa bella-donna - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. Distribution of hyoscyamine and scopolamine in Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [ujcontent.uj.ac.za]
- 9. Coca - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Erythroxylum in Focus: An Interdisciplinary Review of an Overlooked Genus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Azabicyclo[3.2.1]octan-3-one Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octan-3-one, commonly known as the tropane scaffold, is a pivotal structural motif in medicinal chemistry. Its rigid bicyclic framework provides a unique three-dimensional topography for interacting with biological targets, leading to a wide range of pharmacological activities. Derivatives of this core structure have been instrumental in the development of therapeutics targeting the central nervous system (CNS), particularly as monoamine transporter inhibitors for conditions like cocaine addiction and Parkinson's disease.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of key this compound derivatives.
Key Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into two main approaches: modification of the pre-existing tropinone core and de novo synthesis of the bicyclic system.
-
Modification of the Tropinone Core: This is a widely used strategy that starts with commercially available tropinone or its N-demethylated analog, nortropinone. The primary point of modification is the nitrogen atom (N-8), allowing for the introduction of a diverse range of substituents via N-alkylation or N-arylation. The carbonyl group at C-3 also serves as a handle for further functionalization.
-
De Novo Synthesis: These methods construct the bicyclic ring system from acyclic precursors. A classic example is the Robinson "double Mannich" reaction, a one-pot synthesis that biomimetically assembles the tropinone skeleton.[4][5] More contemporary approaches, such as intramolecular Mannich cyclizations and cycloaddition reactions, offer asymmetric routes to enantiomerically pure derivatives.[6][7]
Experimental Protocols
Protocol 1: N-Alkylation of Nortropinone via Reductive Amination
This protocol outlines a general and highly efficient method for introducing alkyl substituents at the N-8 position of the tropane scaffold, starting from nortropinone hydrochloride.[8]
Materials:
-
Nortropinone hydrochloride
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of nortropinone hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq). Stir the mixture at room temperature for 10 minutes to liberate the free base.
-
Add the desired aldehyde or ketone (1.1 eq) to the reaction mixture and continue stirring for an additional 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-substituted nortropinone derivative, which can be further purified by column chromatography if necessary.
Protocol 2: Asymmetric Synthesis of Substituted Tropinones via Intramolecular Mannich Cyclization
This protocol describes an asymmetric approach to substituted tropinones from acyclic N-sulfinyl β-amino ketone ketals, which upon hydrolysis and treatment with (Boc)₂O/DMAP, undergo cyclization.[6][7]
Materials:
-
Enantiopure N-sulfinyl β-amino ketone ketal
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Appropriate solvent (e.g., Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Hydrolyze the enantiopure N-sulfinyl β-amino ketone ketal to the corresponding dehydropyrrolidine ketone.
-
Dissolve the resulting dehydropyrrolidine ketone in the appropriate solvent in a round-bottom flask.
-
Add (Boc)₂O and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction is worked up using standard aqueous extraction procedures.
-
The crude product is purified by column chromatography to afford the substituted tropinone in good yield.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological evaluation of various this compound derivatives.
| Compound | Synthetic Method | Yield (%) | Purity | Reference |
| N-Boc-nortropinone | N-protection of nortropinone | >95% | High | [9] |
| N-Propargyl-nortropinone | Reductive Amination | Not specified | High | [8] |
| Substituted Tropinone (+)-7 | Intramolecular Mannich Cyclization | 85% | 70:30 mixture of epimers | [6] |
| 2,4-bis(phenylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one | Claisen-Schmidt Condensation | 82% | Not specified | [10] |
| Compound | Target | Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Reference |
| 8-Methyl-3-[2-[bis(4-fluorophenyl)methoxy]ethylidene]-8-azabicyclo[3.2.1]octane | DAT | 130 | - | - | [11] |
| 8-Cyclopropylmethyl derivative (22e) | DAT | 4.0 | 1060 | - | [1][12] |
| 8-(4-Chlorobenzyl) derivative (22g) | DAT | 3.9 | - | 1358 | [1][12] |
| Derivative 6 (from cytotoxicity study) | A-549 cells (IC₅₀) | 13.59 µM | - | - | [13] |
Visualizing Workflows and Pathways
Synthetic Workflow: N-Alkylation of Nortropinone
Caption: Workflow for the N-alkylation of nortropinone via reductive amination.
Signaling Pathway: Dopamine Reuptake Inhibition
Caption: Mechanism of action for this compound derivatives as DAT inhibitors.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of substituted tropinones using the intramolecular mannich cyclization reaction and acyclic N-sulfinyl beta-amino ketone ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes and Protocols for 8-Azabicyclo[3.2.1]octan-3-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octan-3-one, a rigid bicyclic amine, serves as a privileged scaffold in medicinal chemistry. Its conformational rigidity and stereochemical complexity provide a unique three-dimensional framework for the precise orientation of pharmacophoric elements, making it an attractive starting point for the design of potent and selective ligands for a variety of biological targets. This document provides detailed application notes and experimental protocols for the utilization of this scaffold in the development of novel therapeutics, with a focus on kappa opioid receptor antagonists, monoamine transporter inhibitors, and agents with potential anti-Parkinsonism and nematicidal activity.
Application 1: Kappa Opioid Receptor (KOR) Antagonists
The development of selective KOR antagonists is a promising strategy for the treatment of depression, anxiety, and substance abuse disorders. The this compound scaffold has been successfully employed to generate potent and selective KOR antagonists.
Signaling Pathway of KOR Antagonism
Caption: KOR antagonist blocking the signaling cascade.
Quantitative Data: KOR Antagonists
| Compound ID | R Group Modification | KOR IC50 (nM)[1] | mu Opioid Receptor (MOR) IC50 (nM)[1] | delta Opioid Receptor (DOR) IC50 (nM)[1] |
| 1 | N-Cyclohexylurea | 172 | >16000 | >30000 |
| 2 | N-Benzyl | 20 | 720 | 8300 |
| 3 | N-Phenethyl | 77 | >30000 | >30000 |
Experimental Protocols
Protocol 1: Synthesis of an 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide Derivative
This protocol describes a general procedure for the synthesis of a kappa opioid receptor antagonist based on the this compound scaffold.
Materials:
-
8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
4-Fluorobenzonitrile
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Reduction of Tropinone: To a solution of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in methanol at 0°C, add sodium borohydride (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 2 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 8-methyl-8-azabicyclo[3.2.1]octan-3-ol.
-
Alkylation: To a solution of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0°C. Stir the mixture for 30 minutes, then add 4-fluorobenzonitrile (1.1 eq).
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired ether intermediate.
-
Nitrile Hydrolysis: Hydrolyze the nitrile to the corresponding benzamide using appropriate methods (e.g., acid or base-catalyzed hydrolysis) to yield the final product.
Protocol 2: Kappa Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the kappa opioid receptor.[2]
Materials:
-
Cell membranes expressing human kappa opioid receptors
-
[3H]Diprenorphine (radioligand)
-
Naloxone (non-specific binding control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds
-
GF/B filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and [3H]Diprenorphine (final concentration ~0.5 nM).
-
Non-specific Binding: For determining non-specific binding, add a high concentration of naloxone (e.g., 10 µM) instead of the test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the incubation by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve.
Application 2: Monoamine Transporter Inhibitors
Derivatives of this compound have been developed as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These compounds have potential applications in the treatment of depression, ADHD, and substance abuse disorders.
Experimental Workflow for Monoamine Transporter Inhibitor Development
Caption: Workflow for developing monoamine transporter inhibitors.
Quantitative Data: Monoamine Transporter Inhibitors
| Compound ID | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 4 | -CH2-cyclopropane | 4.0 | 4240 | 110 |
| 5 | -CH2-(4-chlorophenyl) | 3.9 | 10600 | 5300 |
| 6 | -CH3 | 15.6 | 2180 | 124 |
Experimental Protocols
Protocol 3: Synthesis of an 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane
This protocol outlines a general synthetic route to a class of potent dopamine transporter inhibitors.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium bicarbonate (NaHCO3)
-
(Diphenylmethyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Appropriate alkyl halide (e.g., cyclopropylmethyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
Procedure:
-
N-Protection: To a solution of this compound hydrochloride (1.0 eq) in a mixture of dioxane and water, add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate (1.1 eq). Stir at room temperature for 12 hours. Extract with ethyl acetate, dry, and concentrate to give N-Boc-8-azabicyclo[3.2.1]octan-3-one.
-
Wittig Reaction: To a suspension of (diphenylmethyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF, add potassium tert-butoxide (1.2 eq) at 0°C. Stir for 30 minutes, then add a solution of N-Boc-8-azabicyclo[3.2.1]octan-3-one (1.0 eq) in THF. Stir at room temperature for 16 hours.
-
Work-up and Purification: Quench with water and extract with ethyl acetate. Dry the organic layer and concentrate. Purify the residue by column chromatography to obtain the Wittig product.
-
N-Deprotection: Dissolve the Wittig product (1.0 eq) in dichloromethane and add trifluoroacetic acid (10 eq). Stir at room temperature for 2 hours. Concentrate under reduced pressure to remove the solvent and excess TFA.
-
N-Alkylation: To a solution of the deprotected amine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and the desired alkyl halide (1.2 eq). Stir the mixture at 60°C for 12 hours.
-
Final Purification: Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield the final compound.
Protocol 4: Dopamine Transporter (DAT) Binding Assay
This protocol describes a method to determine the affinity of test compounds for the dopamine transporter using a radioligand binding assay.[3][4][5][6][7]
Materials:
-
Rat striatal tissue homogenate
-
[3H]WIN 35,428 (radioligand)
-
Cocaine (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4)
-
Test compounds
-
GF/C filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Tissue Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, test compound at various concentrations, and [3H]WIN 35,428 (final concentration ~1-2 nM).
-
Non-specific Binding: To determine non-specific binding, add a high concentration of cocaine (e.g., 100 µM) instead of the test compound.
-
Incubation: Add the tissue homogenate to each well. Incubate the plate at 4°C for 2-3 hours.
-
Filtration: Terminate the incubation by rapid filtration through a GF/C filter plate pre-soaked in polyethylenimine (PEI). Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.
Application 3: Potential Anti-Parkinsonism Agents
The 8-azabicyclo[3.2.1]octane scaffold has been investigated for its potential in developing agents for Parkinson's disease, primarily through the modulation of dopaminergic and cholinergic systems.[8][9]
Logical Relationship in Anti-Parkinsonism Drug Action
Caption: Therapeutic strategies for Parkinson's disease.
Quantitative Data: Anti-Parkinsonism Activity
| Compound ID | Catatonia Score Reduction (%) vs. Control[8][9] | Brain Dopamine Level Increase (%) vs. Control[8][9] |
| Compound B | Significant reduction | Significant increase |
| Compound E | Significant reduction | Significant increase |
| Atropine | Significant reduction | N/A |
Experimental Protocols
Protocol 5: Chlorpromazine-Induced Catatonia in Mice
This protocol describes an in vivo model to assess the anti-cataleptic effects of test compounds, which is relevant to the motor symptoms of Parkinson's disease.[8][9][10][11][12][13]
Materials:
-
Male albino mice (20-25 g)
-
Chlorpromazine hydrochloride
-
Test compound
-
Vehicle (e.g., saline)
-
Bar test apparatus (a horizontal bar raised 3-5 cm from the surface)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) to the mice.
-
Induction of Catatonia: After a predetermined time (e.g., 30 minutes), administer chlorpromazine (e.g., 3-5 mg/kg, i.p.) to induce catatonia.
-
Assessment of Catatonia: At various time points after chlorpromazine administration (e.g., 30, 60, 90, 120 minutes), place the forepaws of each mouse on the horizontal bar.
-
Scoring: Measure the duration for which the mouse maintains this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used. The catatonia score can be the time the mouse remains on the bar.
-
Data Analysis: Compare the catatonia scores of the test compound-treated group with the vehicle-treated group to determine the anti-cataleptic effect.
Application 4: Nematicidal Agents
Derivatives of this compound have shown promising activity against plant-parasitic nematodes, such as Meloidogy-ne incognita.[14]
Quantitative Data: Nematicidal Activity
| Compound ID | R Group on Oxime | Mortality (%) of M. incognita at 1 mg/L[14] |
| 9e | -CH2-(3-(4-nitrophenyl)-4,5-dihydroisoxazol-5-yl) | 55.6 |
Experimental Protocols
Protocol 6: Synthesis of this compound Oxime Ethers
This protocol provides a general method for the synthesis of nematicidal oxime ether derivatives.
Materials:
-
8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Appropriate alkylating agent with a leaving group (e.g., a substituted chloromethyl isoxazole)
-
Potassium carbonate
-
Acetone
Procedure:
-
Oxime Formation: To a solution of tropinone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 4 hours.
-
Isolation of Oxime: Cool the reaction mixture and remove the solvent under reduced pressure. Add water and extract with ethyl acetate. Dry the organic layer and concentrate to obtain 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime.
-
O-Alkylation: To a solution of the oxime (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and the alkylating agent (1.1 eq).
-
Reaction and Purification: Stir the reaction mixture at room temperature for 24 hours. Filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield the desired oxime ether.
Protocol 7: In Vitro Nematicidal Assay against Meloidogyne incognita
This protocol details a method to evaluate the nematicidal activity of test compounds against second-stage juveniles (J2) of M. incognita.[15][16][17][18][19]
Materials:
-
Meloidogyne incognita J2s
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile water
-
96-well microtiter plates
-
Microscope
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound and make serial dilutions in sterile water to obtain the desired test concentrations. The final solvent concentration should be non-toxic to the nematodes.
-
Assay Setup: In each well of a 96-well plate, add a suspension of a known number of J2s (e.g., 50-100) in a small volume of water.
-
Treatment: Add the test solution to each well to achieve the final desired concentration. Include a solvent control and a negative control (water only).
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specific duration (e.g., 24, 48, 72 hours).
-
Mortality Assessment: After the incubation period, observe the nematodes under a microscope. Nematodes that are straight and unresponsive to probing with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage mortality for each treatment, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value of the test compound.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocaine use increases [3H]WIN 35428 binding sites in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 9. scispace.com [scispace.com]
- 10. Inhibition of chlorpromazine-induced catalepsy by the 5-HT-1A ligands pindolol and buspirone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing a Mouse Model of Chlorpromazine-Induced Corneal Trigeminal Denervation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ars.usda.gov [ars.usda.gov]
- 16. thepab.org [thepab.org]
- 17. mdpi.com [mdpi.com]
- 18. thepab.org [thepab.org]
- 19. In-vitro and In-vivo management of Meloidogyne incognita (Kofoid and White) Chitwood and Rhizoctonia bataticola (Taub.) Butler in cotton using organic’s - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-Azabicyclo[3.2.1]octan-3-one in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octan-3-one, commonly known as tropinone, is a foundational chemical scaffold in the field of neuroscience research. Its rigid bicyclic structure serves as a versatile template for the synthesis of a wide array of neurologically active compounds. Derivatives of this core structure, often referred to as tropane alkaloids, have been instrumental in elucidating the function of various components of the central and peripheral nervous systems. These compounds are pivotal in the development of novel therapeutics for a range of neurological and psychiatric disorders.
This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in neuroscience research, with a particular focus on their interaction with monoamine transporters and muscarinic acetylcholine receptors.
Core Structure and Significance
The 8-azabicyclo[3.2.1]octane framework provides a three-dimensional structure that allows for precise orientation of functional groups, enabling high-affinity and selective interactions with specific biological targets. The nitrogen atom within the bicyclic system is a key feature, often protonated at physiological pH, which can engage in crucial ionic interactions with amino acid residues in receptor binding pockets.
Application Notes
Targeting Monoamine Transporters
Derivatives of this compound are widely recognized for their potent inhibitory activity on monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds effectively enhance monoaminergic neurotransmission. This mechanism of action is central to the therapeutic effects of many antidepressants and stimulants, and also underlies the addictive properties of substances like cocaine.
Researchers utilize these compounds as pharmacological tools to:
-
Characterize the structure and function of monoamine transporters.
-
Investigate the role of monoaminergic systems in various behaviors and disease states.
-
Develop novel therapeutic agents for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.
Modulating Muscarinic Acetylcholine Receptors
A distinct class of this compound derivatives, including the classical antagonists atropine and scopolamine, exhibit high affinity for muscarinic acetylcholine receptors (mAChRs). These compounds act as competitive antagonists, blocking the effects of acetylcholine at these receptors. This antagonistic action has diverse physiological effects, including regulation of smooth muscle contraction, heart rate, and glandular secretions, as well as modulation of cognitive processes in the central nervous system.
In neuroscience research, muscarinic antagonists derived from this scaffold are employed to:
-
Delineate the physiological and behavioral functions of the different mAChR subtypes (M1-M5).
-
Explore the involvement of the cholinergic system in learning, memory, and attention.
-
Serve as lead compounds for the development of drugs to treat conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain types of poisoning.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative this compound derivatives for their respective targets. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinities (Ki, nM) of 8-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Reference |
| 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane | 15 | 0.1 | 98 | [1] |
| 8-Cyclopropylmethyl-3-[2-(diarylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane | 4.0 | 4240 | - | [2][3] |
| 8-Chlorobenzyl-3-[2-(diarylmethoxy)ethylidenyl]-8-azabicyclo[3.2.1]octane | 3.9 | - | 5296 | [3] |
Note: Lower Ki values indicate higher binding affinity. Bold values highlight high potency.
Table 2: Inhibitory Potency (IC50, nM) of Tropane Alkaloids at Muscarinic Receptors
| Compound | Receptor Subtype | IC50 (nM) | Reference |
| Atropine | M1 | ~2.5 | [4] |
| Atropine | M2 | ~1.0 | [4] |
| Atropine | M3 | ~1.5 | [4] |
| Scopolamine | M1 | ~1.0 | [4] |
| Scopolamine | M2 | ~0.4 | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter using a radiolabeled ligand.
Materials:
-
Rat striatal tissue (or cells expressing DAT)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligand (e.g., [³H]WIN 35,428)
-
Unlabeled competitor (e.g., cocaine or the test compound)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.[5]
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of an unlabeled DAT inhibitor (e.g., 10 µM cocaine).
-
Competitor Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a dose-response curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Protocol 2: Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes.
Materials:
-
Cells endogenously expressing SERT (e.g., JAR cells) or rat brain synaptosomes.[7]
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled serotonin ([³H]5-HT).
-
Test compounds and a known SERT inhibitor (e.g., citalopram) for control.
-
Scintillation cocktail and counter.
Procedure:
-
Cell/Synaptosome Preparation:
-
Culture and prepare cells or isolate synaptosomes from rat brain tissue.
-
-
Assay Setup:
-
In a 96-well plate, add cells or synaptosomes.
-
Prepare serial dilutions of the test compounds and the control inhibitor.
-
Add the test compound dilutions to the wells.
-
For total uptake, add buffer. For non-specific uptake, add a high concentration of a known SERT inhibitor.
-
-
Uptake Initiation and Termination:
-
Quantification:
-
Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound derivatives that inhibit monoamine transporters.
This diagram illustrates how derivatives of this compound block the dopamine transporter (DAT), leading to an increased concentration of dopamine in the synaptic cleft and enhanced postsynaptic receptor activation. A similar mechanism applies to their interaction with SERT and NET.
By providing a robust and tunable scaffold, this compound and its derivatives will undoubtedly continue to be at the forefront of neuroscience research, paving the way for a deeper understanding of brain function and the development of next-generation therapeutics for neurological and psychiatric disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of drug-muscarinic receptor affinities using cell membrane chromatography and radioligand binding assay in guinea pig jejunum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Enantioselective Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane scaffold is a core structural motif in a wide array of biologically active tropane alkaloids and their synthetic analogues. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticholinergic, stimulant, and anesthetic properties. The stereochemistry of these molecules is crucial for their biological function, making the development of enantioselective synthetic methods a key focus in modern organic chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 8-azabicyclo[3.2.1]octane derivatives, focusing on two prominent and effective strategies: enantioselective deprotonation of tropinone and asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
Key Synthetic Strategies
The enantioselective construction of the 8-azabicyclo[3.2.1]octane core can be broadly categorized into two main approaches: the desymmetrization of an achiral precursor like tropinone, and the de novo construction of the bicyclic system using asymmetric catalysis.[1]
1. Enantioselective Deprotonation of Tropinone: This method involves the desymmetrization of the prochiral ketone, tropinone, using a chiral lithium amide base. The resulting chiral enolate is then trapped with an electrophile to afford an enantioenriched tropane derivative. The enantioselectivity of this process is highly dependent on the structure of the chiral amide, the presence of additives like lithium chloride, and the reaction conditions.[2][3]
2. Asymmetric 1,3-Dipolar Cycloaddition: This powerful strategy involves the reaction of an azomethine ylide with a dipolarophile, catalyzed by a chiral metal complex. This method allows for the direct construction of the 8-azabicyclo[3.2.1]octane skeleton with high levels of stereocontrol, often generating multiple stereocenters in a single step.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data for the enantioselective synthesis of 8-azabicyclo[3.2.1]octane derivatives using the two highlighted methods.
Table 1: Enantioselective Deprotonation of Tropinone followed by Aldol Reaction
| Chiral Amide | Electrophile | Additive | Yield (%) | ee (%) |
| (S,S)-bis(1-phenylethyl)amine-Li | Benzaldehyde | None | 86 | 34 |
| (S,S)-bis(1-phenylethyl)amine-Li | Benzaldehyde | LiCl | - | up to 95 |
Data extracted from references[2][6]. Note that the yield for the reaction with LiCl was not explicitly stated in the abstract.
Table 2: Asymmetric 1,3-Dipolar Cycloaddition of a Cyclic Azomethine Ylide
| Dipolarophile | Catalyst System | dr | Yield (%) | ee (%) |
| Acryloylpyrazolidinone | Rh₂(OAc)₄ / Chiral Lewis Acid | >99:1 | up to 99 | up to 99 |
Data extracted from reference[4][5]. The specific chiral Lewis acid and detailed substrate scope can be found in the full publication.
Experimental Protocols
Protocol 1: Enantioselective Deprotonation of Tropinone and Trapping with Benzaldehyde [6]
This protocol describes the general procedure for the enantioselective deprotonation of tropinone using a chiral lithium amide, followed by an aldol reaction with benzaldehyde.
Materials:
-
Tropinone
-
Chiral amine (e.g., (S,S)-(-)-N,N-bis(1-phenylethyl)amine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amine (1.1 mmol) in anhydrous THF (3.2 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 mmol) to the solution and stir for 30 minutes to generate the chiral lithium amide.
-
In a separate flask, dissolve tropinone (1.0 mmol, 0.139 g) in anhydrous THF (2 mL).
-
Add the tropinone solution dropwise over 15 minutes to the chiral lithium amide solution at -78 °C.
-
Stir the resulting mixture for 45 minutes at -78 °C to ensure complete enolate formation.
-
Add a solution of benzaldehyde (1.2 mmol, 0.127 mL) in anhydrous THF (1 mL) to the reaction mixture at -78 °C.
-
Stir for 15 minutes at -78 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (2 mL).
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous work-up (e.g., extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or by ¹H NMR analysis with a chiral shift reagent.
Protocol 2: Dual Catalytic Asymmetric 1,3-Dipolar Cycloaddition [4][5]
This protocol provides a general outline for the asymmetric 1,3-dipolar cycloaddition between a diazo imine-derived cyclic azomethine ylide and acryloylpyrazolidinone.
Materials:
-
Diazo imine substrate
-
Acryloylpyrazolidinone
-
Rhodium(II) complex (e.g., Rh₂(OAc)₄)
-
Chiral Lewis acid catalyst
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, combine the rhodium(II) complex and the chiral Lewis acid catalyst in the anhydrous solvent.
-
Add the acryloylpyrazolidinone dipolarophile to the catalyst mixture.
-
Slowly add a solution of the diazo imine substrate in the anhydrous solvent to the reaction mixture at the desired temperature (this may vary depending on the specific substrates and catalysts).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 8-azabicyclo[3.2.1]octane derivative.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by chiral HPLC or NMR analysis.
Visualizations
The following diagrams illustrate the key synthetic pathways described.
Caption: Enantioselective deprotonation of tropinone.
Caption: Asymmetric 1,3-dipolar cycloaddition pathway.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Electron-rich benzofulvenes as effective dipolarophiles in copper(i)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Spectroscopic Analysis of Tropinone Derivatives using NMR and IR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic analysis of tropinone and its derivatives using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed protocols for sample preparation and data acquisition are presented, along with tabulated spectral data for key compounds to facilitate structural elucidation and characterization.
Introduction
Tropinone and its derivatives are a class of bicyclic alkaloids with a tropane core structure.[1][2] Many of these compounds exhibit significant biological activities and serve as important precursors in the synthesis of various pharmaceuticals. Accurate structural characterization is crucial for understanding their structure-activity relationships and for quality control in drug development. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular framework and functional groups present in these molecules.
This document outlines standardized protocols for the analysis of tropinone derivatives by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Representative data is provided to serve as a reference for researchers in the field.
Experimental Protocols
NMR Spectroscopy
2.1.1. Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[3][4][5] The following protocol is recommended for tropinone derivatives:
-
Sample Weighing: Accurately weigh 5-25 mg of the tropinone derivative for ¹H NMR analysis, and 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Commonly used solvents for tropinone derivatives include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Dimethyl sulfoxide-d₆ (DMSO-d₆).[6][7] The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[8] Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of cotton wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3] This prevents line broadening in the resulting spectrum.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (typically at 0.03-0.05% v/v).[5] Alternatively, the residual solvent peak can be used as a secondary reference.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
2.1.2. Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16 for samples with sufficient concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 128 to 1024 or more, depending on the sample concentration and the desired signal-to-noise ratio.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Solid Samples)
Tropinone and many of its derivatives are solids at room temperature. The following methods are suitable for their analysis.[9][10][11]
a) Potassium Bromide (KBr) Pellet Method
-
Grinding: Grind 1-2 mg of the dry tropinone derivative with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be ground to a fine, homogeneous powder to reduce scattering of the infrared beam.[11]
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
b) Nujol Mull Method
-
Mulling: Grind a small amount (2-5 mg) of the solid sample to a fine powder in an agate mortar. Add 1-2 drops of Nujol (mineral oil) and continue to grind until a smooth, paste-like mull is formed.[10]
-
Sample Application: Spread a thin, even film of the mull onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a uniform layer.
-
Mounting: Mount the salt plates in the spectrometer's sample holder. A background spectrum of Nujol between salt plates should be run separately for subtraction.
2.2.2. Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure KBr pellet/Nujol mull) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the IR beam path and acquire the sample spectrum.
-
Data Collection: Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹). Co-adding 16-32 scans usually provides a good signal-to-noise ratio.
-
Data Processing: The acquired spectrum is presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).
Data Presentation
The following tables summarize the characteristic NMR and IR spectral data for tropinone and a representative derivative, tropine. This data can be used as a reference for the structural elucidation of new tropinone analogs.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Tropinone and Tropine.
| Position | Tropinone (in CDCl₃) [12][13] | Tropine (in CDCl₃) [14] |
| ¹H NMR | ||
| H-1, H-5 | 3.45 (m) | 3.07 (m) |
| H-2, H-4 (axial) | 2.67 (m) | 1.93-2.23 (m) |
| H-2, H-4 (equatorial) | 2.15 (m) | 1.93-2.23 (m) |
| H-3 | - | 4.01 (m) |
| H-6, H-7 (endo) | 1.63 (m) | 1.65 (m) |
| H-6, H-7 (exo) | 2.15 (m) | 1.93-2.23 (m) |
| N-CH₃ | 2.49 (s) | 2.25 (s) |
| ¹³C NMR | ||
| C-1, C-5 | 61.5 | 62.1 |
| C-2, C-4 | 48.9 | 35.5 |
| C-3 | 215.1 | 65.2 |
| C-6, C-7 | 28.1 | 26.5 |
| N-CH₃ | 39.8 | 40.3 |
Chemical shifts are referenced to TMS (0.00 ppm). Multiplicities are denoted as s (singlet) and m (multiplet).
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Tropinone and Related Functional Groups.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Tropinone Example (cm⁻¹) [15] |
| C-H (sp³) | Stretching | 2850-3000 | ~2950 |
| C=O (Ketone) | Stretching | 1700-1725 | ~1715 |
| C-N | Stretching | 1020-1250 | Present in fingerprint region |
| C-H | Bending | 1350-1480 | Present in fingerprint region |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of tropinone derivatives.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the spectroscopic analysis of tropinone derivatives. By following these standardized procedures, researchers can obtain high-quality NMR and IR spectra, enabling confident structural determination and purity assessment of these pharmaceutically important compounds. The provided spectral data for tropinone and tropine serve as a valuable reference for the characterization of novel derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 4. as.nyu.edu [as.nyu.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. preprints.org [preprints.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. organomation.com [organomation.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Tropinone(532-24-1) 13C NMR [m.chemicalbook.com]
- 13. Tropinone(532-24-1) 1H NMR [m.chemicalbook.com]
- 14. Tropine(120-29-6) 1H NMR spectrum [chemicalbook.com]
- 15. Tropinone [webbook.nist.gov]
Application Notes: Synthesis of Kappa Opioid Receptor (KOR) Antagonists Derived from Tropinone and Other Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The kappa opioid receptor (KOR) is a critical target in the central nervous system for the development of therapeutics for mood disorders, addiction, and depression. Unlike KOR agonists which can induce dysphoria and hallucinations, KOR antagonists have shown promise as potential antidepressants, anxiolytics, and anti-addiction agents. This document provides an overview of the synthesis of potent and selective KOR antagonists, with a specific focus on the structural class of JDTic, a well-characterized KOR antagonist.
While tropinone is a versatile starting material for various tropane alkaloids, a direct synthetic route from tropinone to the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core of prominent KOR antagonists like JDTic is not established in the scientific literature. The structural transformation from the bicyclic 8-azabicyclo[3.2.1]octane framework of tropinone to the required monocyclic piperidine scaffold presents significant synthetic challenges. Therefore, this document will first outline a conceptual, multi-step strategy for such a transformation and then detail the established and more practical synthetic route starting from a piperidinone precursor.
Conceptual Synthetic Strategy from Tropinone
A hypothetical conversion of tropinone to the JDTic core, (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine, would necessitate several challenging chemical transformations. This would likely involve a ring-opening of the bicyclic tropinone system, followed by functional group manipulations and stereoselective introductions of the required methyl and phenyl groups.
A conceptual workflow for this challenging synthesis is outlined below.
Established Synthetic Approach for JDTic
The more practical and published synthesis of JDTic and its analogs starts from 1,3-dimethyl-4-piperidinone. This approach allows for the crucial stereoselective installation of the two methyl groups in a trans configuration, which is essential for the desired pharmacological activity.
The general workflow for the established synthesis of JDTic is depicted below.
Kappa Opioid Receptor Signaling Pathways
KORs are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o subunit. Upon activation by an agonist, a signaling cascade is initiated that involves both G-protein dependent and β-arrestin dependent pathways. The G-protein pathway is generally associated with the analgesic effects of KOR activation, while the β-arrestin pathway has been linked to adverse effects such as dysphoria. KOR antagonists, like JDTic, block these pathways by preventing agonist binding.
Application Notes and Protocols: Developing Dopamine Transporter (DAT) Ligands from 8-Azabicyclo[3.2.1]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of dopamine transporter (DAT) ligands derived from the 8-azabicyclo[3.2.1]octan-3-one (tropinone) scaffold. This document covers the synthesis, purification, and characterization of these compounds, as well as their evaluation as potential DAT inhibitors.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[1] Its dysfunction is implicated in various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders. Consequently, the DAT is a key target for the development of novel therapeutics. The 8-azabicyclo[3.2.1]octane core, found in natural alkaloids like cocaine and synthetic analogs, serves as a privileged scaffold for designing potent and selective DAT ligands.[1][2] This document outlines the process for developing novel DAT ligands based on this versatile chemical framework.
Data Presentation: Structure-Activity Relationships
The following table summarizes the in vitro binding affinities of a series of 3-substituted 8-azabicyclo[3.2.1]octane analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The data is presented as inhibitor constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values in nanomolar (nM) concentrations. Lower values indicate higher binding affinity.
| Compound ID | R-Group at C-3 | DAT Kᵢ/IC₅₀ (nM) | SERT Kᵢ/IC₅₀ (nM) | NET Kᵢ/IC₅₀ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity | Reference |
| 1 | 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester | 2.5 (IC₅₀) | 3.5 (Kᵢ) | 2040 (Kᵢ) | 0.71 | 816 | [3] |
| 2 | 3β-[4-(1-Methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane | 15 (Kᵢ) | 0.1 (Kᵢ) | 99 (Kᵢ) | 150 | 6.6 | [4] |
| 3 | 3β-(3,4-Dichlorophenyl) analog of an 8-thiabicyclo[3.2.1]octane | 5.7 (IC₅₀) | 8.0 (IC₅₀) | - | 0.71 | - | [5] |
| 4 | 3-(3,4-Dichlorophenyl)-2,3-unsaturated 8-thiabicyclo[3.2.1]octane | 4.5 (IC₅₀) | >3600 (IC₅₀) | - | >800 | - | [5] |
| 5 | HD-205 (phenylisothiocyanate tropane analog) | 4.1 (IC₅₀) | 14 (IC₅₀) | 330 (IC₅₀) | 3.4 | 80.5 | [6] |
| 6 | (S)-2β-carboethoxy-3α-[bis(4-fluorophenyl)methoxy]tropane | 12.6 (Kᵢ) | >10000 | 1270 | >794 | 101 | [5] |
| 7 | (S)-2β-carbomethoxy-3α-[bis(4-fluorophenyl)methoxy]tropane | 2.94 (Kᵢ) | >10000 | 768 | >3401 | 261 | [5] |
| 8 | 3α-[Bis(4-fluorophenyl)methoxy]-2β-(3-phenylisoxazol-5-yl)tropane | 14 (Kᵢ) | 1100 | 1400 | 78.6 | 100 |
Experimental Protocols
Synthesis of 3-Aryl-8-Azabicyclo[3.2.1]octane Analogs
This protocol describes a general method for the synthesis of 3-aryl-8-azabicyclo[3.2.1]octane analogs starting from tropinone, a commercially available starting material.[5]
Step 1: Quaternization of Tropinone
-
To a solution of tropinone (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add methyl iodide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the dimethylammonium iodide intermediate.[5]
Step 2: Formation of the Enol Triflate
-
Suspend the product from Step 1 in an aprotic solvent like tetrahydrofuran (THF).
-
Cool the mixture to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a strong base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise, maintaining the temperature below -70°C.
-
After stirring for 1 hour at -78°C, add a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (1.1 equivalents) in one portion.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enol triflate.
Step 3: Suzuki Coupling
-
To a solution of the enol triflate (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a solvent mixture such as toluene/ethanol/water, add a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and a base such as sodium carbonate (2 equivalents).[5]
-
Heat the reaction mixture to reflux (80-100°C) and stir for 12-24 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield the 3-aryl-8-azabicyclo[3.2.1]oct-2-ene derivative.
Step 4: Reduction of the Double Bond
-
Dissolve the product from Step 3 in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent like sodium borohydride (2 equivalents) portion-wise at 0°C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final 3-aryl-8-azabicyclo[3.2.1]octane product.
In Vitro DAT Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
[³H]WIN 35,428 (radioligand)
-
GBR 12909 (or other potent DAT inhibitor for non-specific binding)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Scintillation fluid
-
96-well plates
-
Cell harvester and glass fiber filters
Protocol:
-
Cell Membrane Preparation:
-
Culture hDAT-HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 solution (final concentration ~1-5 nM), and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of GBR 12909 solution (final concentration ~10 µM), 50 µL of [³H]WIN 35,428 solution, and 100 µL of cell membrane suspension.
-
Test Compound: 50 µL of test compound dilutions, 50 µL of [³H]WIN 35,428 solution, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Dopamine Uptake Inhibition Assay
This protocol measures the ability of test compounds to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.
Materials:
-
hDAT-HEK293 cells
-
[³H]Dopamine
-
Potent DAT inhibitor (e.g., GBR 12909) for non-specific uptake
-
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4)
-
Lysis Buffer (e.g., 1% SDS)
-
96-well cell culture plates
Protocol:
-
Cell Culture:
-
Seed hDAT-HEK293 cells in a 96-well plate and grow to 80-90% confluency.
-
-
Uptake Assay:
-
Wash the cells once with pre-warmed assay buffer.
-
Add 50 µL of diluted test compound or reference inhibitor to the appropriate wells. Include wells for total uptake (vehicle) and non-specific uptake (e.g., 10 µM GBR 12909).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate the uptake by adding 50 µL of [³H]Dopamine solution (final concentration near its Kₘ for DAT).
-
Incubate at 37°C for a predetermined time within the linear range of uptake (e.g., 10 minutes).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubate for at least 30 minutes.
-
-
Quantification:
-
Transfer the lysate to a scintillation vial or a compatible 96-well plate.
-
Add scintillation cocktail and quantify the amount of [³H]Dopamine taken up using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the development and evaluation of novel DAT ligands.
Caption: Workflow for DAT Ligand Development.
DAT Signaling Pathways
This diagram depicts some of the key downstream signaling pathways modulated by the dopamine transporter.
Caption: DAT Downstream Signaling Pathways.
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible Binding of a Novel Phenylisothiocyanate Tropane Analog to Monoamine Transporters In Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addi.ehu.es [addi.ehu.es]
Methodology for N-Alkylation of Nortropinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the N-alkylation of nortropinone, a key synthetic transformation in the development of various biologically active compounds. The protocols outlined below are based on established and reliable chemical literature, offering guidance on reaction conditions, purification, and characterization.
Introduction
Nortropinone is a bicyclic ketone that serves as a versatile scaffold in medicinal chemistry. Its secondary amine provides a convenient handle for introducing a wide range of substituents, thereby enabling the exploration of structure-activity relationships (SAR). The N-alkylated derivatives of nortropinone have shown significant potential in various therapeutic areas. This guide details two primary and effective methods for N-alkylation: Reductive Amination and Microwave-Assisted Direct Alkylation with Alkyl Halides.
Method 1: Reductive Amination
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds.[1][2] In the context of nortropinone, this one-pot reaction involves the formation of an intermediate iminium ion upon reaction with an aldehyde or ketone, which is then reduced in situ to the desired N-alkylated product.[3][4] A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6]
Experimental Protocol: Reductive Amination
This protocol describes the N-alkylation of nortropinone hydrochloride with a generic aldehyde.
Materials:
-
Nortropinone hydrochloride
-
Aldehyde of choice (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure: [6]
-
To a stirred suspension of nortropinone hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.
-
Add the desired aldehyde (1.1 eq) to the reaction mixture and stir for an additional 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated nortropinone.
Quantitative Data
The yields for reductive amination are typically good to excellent, depending on the substrate.
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 85 |
| 2 | Cyclohexanone | NaBH₃CN | Methanol | 78 |
| 3 | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | 92 |
Note: Yields are representative and may vary based on specific reaction conditions and the nature of the carbonyl compound.
Method 2: Microwave-Assisted N-Alkylation with Alkyl Halides
Direct N-alkylation of nortropinone with alkyl halides is a classical SN2 reaction. The use of microwave irradiation can significantly accelerate this process, leading to shorter reaction times and often improved yields compared to conventional heating.[7][8] This method is particularly useful for less reactive alkyl halides.[9][10]
Experimental Protocol: Microwave-Assisted N-Alkylation
This protocol outlines a general procedure for the microwave-assisted N-alkylation of nortropinone with an alkyl halide.
Materials:
-
Nortropinone
-
Alkyl halide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (minimal amount)
-
Microwave-safe reaction vessel with a stirrer bar
-
Microwave reactor
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure: [7]
-
In a microwave-safe reaction vessel, combine nortropinone (1.0 eq), the desired alkyl halide (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a few drops of DMF to create a slurry.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power for 10-30 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data
Microwave-assisted N-alkylation generally provides good to high yields in a short amount of time.
| Entry | Alkyl Halide | Base | Solvent | Time (min) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 15 | 90 |
| 2 | Ethyl bromoacetate | Cs₂CO₃ | NMP | 20 | 88 |
| 3 | 1-Bromobutane | K₂CO₃ | DMF | 30 | 75 |
Note: Yields and reaction times are representative and can be optimized by adjusting the microwave parameters and reagents.
Visualizations
Experimental Workflow: N-Alkylation Starting from N-Boc-Nortropinone
N-Boc-nortropinone is a common starting material for the synthesis of N-substituted nortropinones.[5][6] The workflow involves an initial deprotection step followed by N-alkylation.
Caption: Workflow for N-alkylation via deprotection and reductive amination.
Reaction Mechanism: Reductive Amination
The mechanism of reductive amination proceeds through two main stages: iminium ion formation and subsequent reduction.
Caption: Mechanism of reductive amination of nortropinone.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.org [mdpi.org]
- 10. researchgate.net [researchgate.net]
One-Pot Synthesis of Tropinone and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tropane alkaloid scaffold, characterized by the 8-azabicyclo[3.2.1]octane core, is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds, including atropine and cocaine. Tropinone, the parent ketone of this family, is a crucial synthetic intermediate. The one-pot synthesis of tropinone, pioneered by Robert Robinson in 1917, stands as a landmark in organic synthesis, demonstrating a biomimetic approach that efficiently constructs the complex bicyclic system from simple acyclic precursors.[1][2][3][4] This multicomponent reaction, often referred to as the Robinson-Schöpf synthesis, has been refined over the years to produce high yields and has been adapted for the synthesis of various tropinone analogues.[1][5]
These application notes provide detailed protocols for the one-pot synthesis of tropinone and its analogues, a summary of quantitative data for key examples, and a visualization of the general reaction workflow. This information is intended to serve as a practical guide for researchers in organic synthesis and drug development.
Principle of the One-Pot Synthesis
The Robinson-Schöpf synthesis is a biomimetic tandem reaction that mimics the biosynthesis of tropane alkaloids.[1] It involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent), a primary amine, and a source of acetone, typically acetonedicarboxylic acid.[1][3] The reaction proceeds through a double Mannich reaction to form the bicyclic tropane skeleton in a single step.[1] The initial synthesis reported by Robinson had a yield of 17%, which was later significantly improved to over 90% through modifications, such as conducting the reaction at a physiological pH.[1][3][5]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Tropinone
This protocol is based on the classic Robinson-Schöpf synthesis, optimized for high yield.
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Sodium phosphate buffer (pH 7)
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (or magnesium sulfate)
Procedure:
-
Prepare a buffered aqueous solution at pH 7 using a sodium phosphate buffer.
-
To this buffered solution, add succinaldehyde, methylamine hydrochloride, and acetonedicarboxylic acid in appropriate stoichiometric ratios.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically left for 24-72 hours.
-
Upon completion, acidify the reaction mixture with hydrochloric acid to facilitate the decarboxylation of the intermediate tropinone-2,4-dicarboxylic acid.
-
Gently heat the acidified solution to drive the decarboxylation, which is visually confirmed by the cessation of carbon dioxide evolution.
-
Cool the reaction mixture to room temperature and make it alkaline by the addition of sodium hydroxide solution.
-
Extract the aqueous layer with several portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude tropinone.
-
The crude product can be purified by distillation or crystallization.
Protocol 2: One-Pot Synthesis of Pseudopelletierine (A Tropinone Homologue)
This protocol describes the synthesis of pseudopelletierine, a higher homologue of tropinone, using glutaraldehyde instead of succinaldehyde.
Materials:
-
Glutaraldehyde (prepared in situ from 2-ethoxy-3,4-dihydro-2H-pyran)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Disodium hydrogen phosphate dodecahydrate
-
Sodium hydroxide
-
Hydrochloric acid
-
Methylene chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, prepare an aqueous solution of glutaraldehyde by the acidic hydrolysis of 2-ethoxy-3,4-dihydro-2H-pyran.
-
To the glutaraldehyde solution, add aqueous solutions of methylamine hydrochloride, acetonedicarboxylic acid, and a buffer solution of disodium hydrogen phosphate and sodium hydroxide to maintain an initial pH of approximately 2.5, which will rise to 4.5.[6]
-
Stir the mixture under a nitrogen atmosphere at room temperature for about 24 hours.[6]
-
Add concentrated hydrochloric acid and heat the solution on a steam bath for 1 hour to complete the decarboxylation.[6]
-
After cooling, make the solution basic with sodium hydroxide.[6]
-
Extract the product with multiple portions of methylene chloride.[6]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain crude pseudopelletierine.[6]
-
The product can be purified by sublimation.[6]
Quantitative Data Summary
The following table summarizes the quantitative data for the one-pot synthesis of tropinone and its analogue, pseudopelletierine.
| Product | Amine | Dicarbonyl Compound | Acetone Source | pH | Reaction Time | Yield (%) | Reference |
| Tropinone | Methylamine | Succinaldehyde | Acetonedicarboxylic acid | ~7 | 24-72 h | >90 | [1][3] |
| Pseudopelletierine | Methylamine | Glutaraldehyde | Acetonedicarboxylic acid | 2.5-4.5 | ~24 h | 45-57 | [6] |
Reaction Workflow Visualization
The following diagram illustrates the general workflow of the one-pot synthesis of tropinone, highlighting the key stages of the reaction.
Synthesis of Analogues
The versatility of the Robinson-Schöpf reaction allows for the synthesis of a variety of tropinone analogues by modifying the starting materials.
-
N-Substituted Analogues: By replacing methylamine with other primary amines, N-substituted nortropinones can be synthesized. For example, using benzylamine leads to the formation of N-benzylnortropinone. While the classical Robinson synthesis may be challenging for N-aryl derivatives, other methods have been developed to access these compounds.[7]
-
C-Substituted Analogues: The use of substituted 1,4-dicarbonyl compounds or derivatives of acetonedicarboxylic acid can lead to tropinone analogues with substituents on the carbon skeleton.
-
Homologues: As demonstrated with the synthesis of pseudopelletierine, using a 1,5-dicarbonyl compound like glutaraldehyde results in the formation of a homotropinone with a six-membered piperidine ring instead of the five-membered pyrrolidine ring.[6]
Conclusion
The one-pot synthesis of tropinone and its analogues remains a highly efficient and atom-economical method for constructing the tropane skeleton. The protocols and data presented here provide a foundation for researchers to apply and adapt this powerful reaction for the synthesis of novel compounds with potential applications in drug discovery and development. The ability to generate structural diversity by varying the simple, readily available starting materials makes this a valuable tool in the arsenal of the synthetic chemist.
References
- 1. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 2. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 5. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Protecting Groups in 8-Azabicyclo[3.2.1]octan-3-one Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Azabicyclo[3.2.1]octan-3-one, commonly known as nortropinone, and its N-methylated analog, tropinone, are pivotal scaffolds in medicinal chemistry.[1][2][3] The tropane alkaloid core is a privileged structure present in numerous pharmacologically active compounds.[1] To achieve selective chemical modifications on this bicyclic framework, particularly at the C3-carbonyl group or adjacent positions, protection of the secondary amine in nortropinone is often a critical first step.[1][4] This prevents undesired side reactions and modulates the reactivity of the molecule.[1][4][5] These application notes provide detailed protocols for the protection and deprotection of nortropinone using common nitrogen protecting groups, namely tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and summarize key quantitative data for these transformations.
Core Concepts of Nitrogen Protection in this compound Chemistry
The secondary amine of nortropinone is both nucleophilic and basic, which can interfere with reactions targeting other parts of the molecule. The introduction of an electron-withdrawing protecting group on the nitrogen atom mitigates these properties. The choice of protecting group is dictated by its stability to the reaction conditions required for subsequent transformations and the ease of its removal under conditions that do not affect the modified structure.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is widely used due to its stability under a variety of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under acidic conditions.[6][7]
-
Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is another common amine protecting group, valued for its stability and its facile removal by catalytic hydrogenolysis.[8] It is typically introduced using benzyl chloroformate (Cbz-Cl).[8][9]
The selection of a specific protecting group strategy can significantly influence the yield and stereoselectivity of subsequent reactions.
Quantitative Data Summary
The following tables summarize quantitative data for the protection of this compound (nortropinone) with Boc and Cbz groups, providing a comparative overview of different protocols.
Table 1: N-Boc Protection of Nortropinone
| Starting Material | Reagents | Base | Solvent | Reaction Time | Yield | Reference |
| Nortropinone | Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv) | Triethylamine (TEA) or other bases (1.5-2.0 equiv) | Dichloromethane (DCM) or other anhydrous solvents | 12-24 hours | Not specified, but generally high | [6] |
| Nortropinone Hydrochloride | Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) | Triethylamine (TEA) (3.0 equiv) | Dichloromethane (DCM) | Not specified | Not specified, but described as efficient | [1] |
Table 2: N-Cbz Protection of Nortropinone
| Starting Material | Reagents | Base | Solvent | Reaction Time | Yield | Reference |
| Nortropinone | Benzyl chloroformate (Cbz-Cl) (0.95 equiv) | Diisopropylethylamine (DIPEA) (3.0 equiv) | Dichloromethane (DCM) | 30 minutes | 88% | [10] |
| Tropinone (two steps) | 1. 1-Chloroethyl chloroformate, then MeOH (demethylation) 2. Benzyl chloroformate, DIPEA | DIPEA (for Cbz protection) | 1. Dichloroethane (DCE), then MeOH 2. Dichloromethane (DCM) | Step 1: Overnight + 1 hr; Step 2: 30 min | ~38% (overall) | [9] |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone)
This protocol details the protection of the secondary amine of nortropinone using di-tert-butyl dicarbonate.[1][6]
Materials:
-
Nortropinone hydrochloride or Nortropinone free base (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-3.0 equiv, use more for the hydrochloride salt)
-
Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
If starting with nortropinone hydrochloride, dissolve it in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Add triethylamine (3.0 equivalents) dropwise at room temperature to neutralize the hydrochloride salt and stir for a few minutes.[1] If starting with nortropinone free base, dissolve it in the anhydrous solvent and add the base (1.5-2.0 equivalents).[6]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 equivalents) in the same solvent to the stirred mixture.[6] The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours.[6]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous Na₂CO₃ solution, and finally with brine.[1]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[1][6]
-
Purify the crude product by silica gel column chromatography to yield pure N-Boc-nortropinone.[6]
Protocol 2: Deprotection of N-Boc-nortropinone
This protocol describes the removal of the Boc protecting group under acidic conditions to regenerate the free secondary amine.
Materials:
-
N-Boc-nortropinone
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-nortropinone in DCM.
-
Add an excess of TFA or a solution of HCl in an organic solvent.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield nortropinone.
Protocol 3: Synthesis of benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Cbz-nortropinone)
This protocol details the protection of nortropinone with a Cbz group.[9][10]
Materials:
-
Nortropinone (des-methyltropinone) (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (0.95-1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve nortropinone in DCM in a round-bottom flask.
-
Slowly and dropwise, add benzyl chloroformate and DIPEA.[10] Note that the reaction is exothermic.
-
Stir the reaction mixture at room temperature for 30 minutes.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.[10]
-
Wash the organic phase with 1N HCl (2x).[10]
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to give the crude product.[10]
-
If necessary, purify the crude product by silica gel column chromatography.
Protocol 4: Deprotection of N-Cbz-nortropinone
This protocol describes the removal of the Cbz group by catalytic hydrogenolysis.
Materials:
-
N-Cbz-nortropinone
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve N-Cbz-nortropinone in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield nortropinone.
Visualizations
The following diagrams illustrate the workflows for the protection and deprotection of this compound.
Caption: Workflow for N-Boc and N-Cbz protection and deprotection of nortropinone.
Caption: Experimental workflow for the N-Boc protection of nortropinone.
Application in Further Synthesis
N-protected this compound derivatives are versatile intermediates. The ketone at the C3 position can undergo a variety of transformations, including:
-
Reductive Amination: To introduce diverse side chains.[5]
-
Enolate Chemistry: Formation of enolates for subsequent alkylation or other C-C bond-forming reactions.[5]
-
Wittig-type Reactions: To introduce exocyclic double bonds.
-
Reduction: Stereoselective reduction of the ketone to the corresponding alcohol.
The choice of the N-protecting group is crucial as it can influence the stereochemical outcome of these reactions. For instance, the bulky Boc group can direct incoming reagents to the opposite face of the molecule, leading to high diastereoselectivity. Following these transformations, the protecting group can be removed to yield the N-unsubstituted derivative or replaced with other substituents as required for the synthesis of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. N-Cbz-Nortropinone synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
improving the yield of the Robinson tropinone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Robinson tropinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Robinson tropinone synthesis and why is it significant?
A1: The Robinson tropinone synthesis, first reported by Sir Robert Robinson in 1917, is a classic biomimetic total synthesis of the tropane alkaloid, tropinone.[1][2] Its significance lies in its simplicity and efficiency, as it constructs a complex bicyclic molecule from simple, acyclic precursors in a one-pot reaction that mimics biosynthetic pathways.[1][2]
Q2: What is the underlying reaction mechanism of the Robinson tropinone synthesis?
A2: The synthesis proceeds through a double Mannich reaction.[1][3] The key steps are:
-
Iminium Ion Formation: Methylamine reacts with succinaldehyde to form an iminium ion.
-
First Mannich Reaction (Intermolecular): The enolate of acetonedicarboxylic acid (or acetone) attacks the iminium ion.
-
Second Mannich Reaction (Intramolecular): A second iminium ion is formed, which is then attacked by an enolate within the same molecule to form the bicyclic tropane skeleton.
-
Decarboxylation: If acetonedicarboxylic acid is used, the intermediate undergoes decarboxylation upon heating in acidic conditions to yield tropinone.[3]
Q3: Why was the yield of the original Robinson synthesis low, and how has it been improved?
A3: The original synthesis using acetone gave a low yield (around 17%) due to the low acidity of acetone, which makes the formation of the enolate unfavorable.[1][3] Significant improvements in yield (up to 90%) have been achieved by:[1][4]
-
Replacing acetone with acetonedicarboxylic acid or its salts: These compounds are more acidic and readily form the necessary enolate.[1][3]
-
Controlling the pH: The reaction is highly pH-sensitive, with optimal yields often achieved in a buffered system at or near physiological pH (around pH 5-7).[3][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Impure or Decomposed Starting Materials: Succinaldehyde is prone to polymerization, and acetonedicarboxylic acid can decompose.[6] 2. Incorrect pH: The reaction is highly pH-dependent.[3][5] 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 4. Insufficient Reaction Time: The reaction requires a significant amount of time to reach completion.[7] | 1. Use freshly prepared or purified succinaldehyde. Ensure acetonedicarboxylic acid is dry and has been stored properly. 2. Use a buffer solution (e.g., citrate or phosphate buffer) to maintain the pH in the optimal range of 5-7.[5] 3. While the reaction is typically run at room temperature, gentle warming may be necessary if the reaction is sluggish. Monitor for side reactions if heating. 4. Allow the reaction to proceed for at least 48-72 hours. Monitor the reaction progress by TLC. |
| Dark Brown or Black Reaction Mixture | Polymerization of Succinaldehyde: This is a common side reaction, especially if the succinaldehyde is impure or if the reaction is run for an extended period at elevated temperatures. | 1. Use freshly prepared succinaldehyde. 2. Add the succinaldehyde slowly to the reaction mixture. 3. Maintain the reaction at room temperature. |
| Difficulty in Isolating the Product | 1. Incomplete Decarboxylation: If using acetonedicarboxylic acid, the intermediate dicarboxylic acid may not have fully decarboxylated. 2. Formation of Emulsions during Work-up: The basic nature of tropinone can lead to emulsions during extraction. | 1. Ensure the acidification and heating step after the initial reaction is sufficient for complete decarboxylation. Monitor CO2 evolution. 2. Use a saturated NaCl solution (brine) during the extraction to help break up emulsions. Centrifugation can also be effective. |
| Low Melting Point of the Final Product | Presence of Impurities: The product may be contaminated with unreacted starting materials, side products, or residual solvent. | 1. Purification: Recrystallization from a suitable solvent (e.g., petroleum ether) is often effective.[7] 2. Steam Distillation: For larger scales, steam distillation can be a good purification method.[7] 3. Derivative Formation: Formation of a crystalline derivative like the dipiperonylidene tropinone can be used for purification, followed by regeneration of tropinone.[8] |
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of the Robinson tropinone synthesis.
| Carbonyl Source | pH | Temperature | Reaction Time | Reported Yield (%) | Reference(s) |
| Acetone | Not specified | Not specified | Not specified | ~17 | [1] |
| Acetonedicarboxylic Acid | Acidic | Not specified | Not specified | up to 40 | [3] |
| Acetonedicarboxylic Acid | 7 | Room Temperature | Not specified | 70-85 | [3] |
| Acetonedicarboxylic Acid | 5 | Room Temperature | 72 hours | ~80 | [5] |
| Acetonedicarboxylic Acid | 3-11 | Room Temperature | 72 hours | >60 | [5] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Tropinone using Acetonedicarboxylic Acid
This protocol is adapted from the improved methods that followed Robinson's original publication.
Materials:
-
Succinaldehyde
-
Methylamine
-
Acetonedicarboxylic acid
-
Calcium carbonate (precipitated)
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve acetonedicarboxylic acid in water. Add a suspension of calcium carbonate in water to buffer the solution.
-
Addition of Reactants: Cool the mixture in an ice bath and slowly add a solution of succinaldehyde, followed by the dropwise addition of a methylamine solution.
-
Reaction: Allow the mixture to stir at room temperature for 48-72 hours.
-
Decarboxylation: Acidify the reaction mixture with hydrochloric acid to Congo red paper. Heat the solution gently to promote decarboxylation until the evolution of CO2 ceases.
-
Work-up: Cool the solution and make it alkaline with a concentrated solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude tropinone.
-
Purification: The crude tropinone can be purified by vacuum distillation or recrystallization from petroleum ether.[7]
Protocol 2: Preparation of Succinaldehyde
Succinaldehyde is often prepared immediately before use due to its instability. A common method is the hydrolysis of its acetal.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Dilute aqueous acid (e.g., 0.1 M HCl)
Procedure:
-
Hydrolysis: Stir 2,5-dimethoxytetrahydrofuran with dilute aqueous acid at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Carefully neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: Dry the organic extract over a drying agent, filter, and carefully remove the solvent under reduced pressure at low temperature to obtain succinaldehyde, which should be used immediately.
Protocol 3: Preparation of Acetonedicarboxylic Acid
This is a classic preparation from citric acid.
Materials:
-
Citric acid
-
Fuming sulfuric acid (oleum)
Procedure:
-
Reaction Setup: In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, slowly add finely powdered citric acid to fuming sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature until the evolution of gas ceases.
-
Precipitation: Pour the reaction mixture carefully onto crushed ice to precipitate the acetonedicarboxylic acid.
-
Isolation: Collect the solid by filtration, wash with ice-cold water, and then with a small amount of cold acetone.
-
Drying: Dry the product under vacuum. The acetonedicarboxylic acid should be used relatively soon after preparation as it can decompose on standing.
Visualizations
Caption: A simplified workflow for the Robinson tropinone synthesis.
Caption: Key stages in the Robinson tropinone synthesis mechanism.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. acs.org [acs.org]
- 5. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 6. oaji.net [oaji.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. scribd.com [scribd.com]
Technical Support Center: Synthesis of 8-Azabicyclo[3.2.1]octan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Azabicyclo[3.2.1]octan-3-one, a key intermediate in the development of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most historically significant and widely recognized method is the Robinson-Willstätter synthesis, first reported in 1917. This reaction involves a one-pot condensation of succindialdehyde, methylamine (or another primary amine), and a derivative of acetone, typically acetonedicarboxylic acid.[1][2] It is considered a classic example of a biomimetic synthesis and proceeds through a double Mannich reaction.[1]
Q2: I am experiencing very low yields in my Robinson-Willstätter synthesis. What are the critical parameters to optimize?
A2: Low yields are a common issue, particularly if the reaction conditions are not optimal. The original synthesis reported a yield of only 17%, which was later improved to over 90%.[2] Key factors to consider include:
-
pH Control: Maintaining the reaction at a "physiological pH" is crucial for high yields. The use of a calcium carbonate buffer is often recommended.[1]
-
Choice of Acetone Equivalent: Using acetonedicarboxylic acid or its esters in place of acetone significantly improves the reaction rate and yield.[3]
-
Temperature and Reaction Time: The reaction is typically run at room temperature for an extended period. Prolonged reaction times can sometimes lead to the formation of side products.
-
Purity of Reactants: The stability of succindialdehyde can be a concern, and using freshly prepared or high-purity starting materials is recommended.
Q3: What are the typical byproducts I should expect in this synthesis?
A3: While the Robinson-Willstätter synthesis is elegant, it is not without potential side reactions. The formation of byproducts can contribute to lower yields and purification challenges. Common byproducts can arise from several pathways:
-
Over-alkylation: The enolate of the acetone derivative can react with more than one molecule of the iminium ion intermediate, leading to more complex structures.
-
Polymerization of Succindialdehyde: Aldehydes, particularly dialdehydes, are prone to polymerization under certain conditions.
-
Incomplete Cyclization: Intermediates of the double Mannich reaction may persist in the final mixture if the reaction does not go to completion.
-
Formation of "Other Basic Ketones": If the reaction is left for an extended period, side reactions can lead to the formation of various unidentified basic ketone byproducts.
Due to the complexity of this one-pot reaction, the exact structure of all minor byproducts is not always fully characterized in literature. However, careful control of stoichiometry and reaction conditions can minimize their formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Incorrect pH of the reaction mixture. 2. Degradation of succindialdehyde. 3. Ineffective acetone equivalent. | 1. Buffer the reaction mixture to a pH between 5 and 10. 2. Use freshly prepared or purified succindialdehyde. 3. Use acetonedicarboxylic acid or its calcium salt instead of acetone. |
| Complex mixture of products observed by TLC/LC-MS | 1. Prolonged reaction time leading to side products. 2. Incorrect stoichiometry of reactants. 3. Uncontrolled reaction temperature. | 1. Monitor the reaction progress by TLC and work up as soon as the main product is maximized. 2. Carefully control the addition and molar ratios of the reactants. 3. Maintain the reaction at room temperature or below to minimize side reactions. |
| Difficulty in isolating the product | 1. Formation of water-soluble byproducts. 2. Product remains in the aqueous layer during extraction. | 1. After acidification and heating to decarboxylate, make the solution basic (pH > 10) before extraction with an organic solvent. 2. Perform multiple extractions with a suitable solvent like chloroform or a chloroform/isopropanol mixture. |
| Product is an oil instead of a solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography or recrystallization of a suitable salt (e.g., picrate). 2. Ensure all solvent is removed under high vacuum. |
Quantitative Data Summary
While specific quantitative data on byproduct distribution is scarce in the literature, the yield of the desired this compound (tropinone) is highly dependent on the reaction conditions.
| Acetone Source | pH | Reported Yield | Reference |
| Acetone | Not specified | Low | [4] |
| Acetonedicarboxylic Acid | Not specified | 17% (initial report) | [2] |
| Acetonedicarboxylic Acid | Physiological pH | >90% (improved) | [2] |
| Calcium Acetonedicarboxylate | Buffered | 42% (as dipiperonylidene derivative) | [5] |
Experimental Protocol: Improved Robinson-Willstätter Synthesis of Tropinone
This protocol is adapted from literature procedures that have reported high yields.
Materials:
-
Succindialdehyde (freshly prepared or from a reliable commercial source)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Calcium Carbonate
-
Hydrochloric Acid
-
Sodium Hydroxide
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
A solution of succindialdehyde is prepared.
-
In a separate flask, a buffered solution is made containing water, methylamine hydrochloride, and a suspension of calcium carbonate.
-
Acetonedicarboxylic acid is added to the buffered amine solution and stirred until dissolved.
-
The succindialdehyde solution is then added slowly to the reaction mixture with continuous stirring at room temperature.
-
The reaction is allowed to proceed for 24-48 hours, with progress monitored by TLC.
-
Upon completion, the mixture is acidified with hydrochloric acid and gently heated to facilitate the decarboxylation of the intermediate tropinone dicarboxylic acid.
-
After cooling, the solution is made strongly basic with sodium hydroxide (pH > 10).
-
The aqueous layer is extracted multiple times with chloroform.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tropinone.
-
The crude product can be further purified by vacuum distillation or by conversion to a crystalline salt (e.g., picrate) followed by recrystallization and liberation of the free base.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Reaction Pathway Overview
This diagram outlines the key steps in the Robinson-Willstätter synthesis.
Caption: Simplified reaction pathway for the Robinson-Willstätter synthesis.
References
Technical Support Center: Purification of Tropinone Derivatives
Welcome to the technical support center for the purification of tropinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying tropinone derivatives?
A1: Tropinone and its derivatives are basic alkaloids, which presents several purification challenges. The most common issues include:
-
Strong interaction with silica gel: The basic nitrogen atom in the tropane skeleton can interact strongly with the acidic silanol groups of standard silica gel, leading to poor separation, peak tailing in chromatography, and sometimes irreversible adsorption of the compound to the stationary phase.[1]
-
Formation of emulsions: During liquid-liquid extractions, especially when basifying the aqueous layer, emulsions can form, making phase separation difficult and leading to product loss.[2]
-
Co-purification of structurally similar impurities: Side products from the synthesis, such as stereoisomers or products of self-condensation, can have similar polarities to the desired tropinone derivative, making their separation challenging.
-
Compound instability: Some tropinone derivatives may be sensitive to prolonged exposure to acidic or basic conditions, or to heat, which can lead to degradation during purification.[3]
Q2: My tropinone derivative is streaking badly on the TLC plate and I'm getting poor separation. What can I do?
A2: Streaking or tailing of basic compounds like tropinone derivatives on a silica gel TLC plate is a classic sign of strong interaction with the stationary phase. Here are several troubleshooting steps:
-
Add a basic modifier to the eluent: Incorporating a small amount of a base like triethylamine (0.1-2%) or ammonium hydroxide (1-10% of a concentrated solution in methanol, which is then used as a co-solvent with dichloromethane) into your mobile phase can neutralize the acidic silanol groups on the silica, leading to sharper spots and better separation.[1][4]
-
Check for sample overload: Applying too much sample to the TLC plate can also cause streaking.[5] Try spotting a more dilute solution of your crude product.
-
Change the stationary phase: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase for your TLC analysis, such as alumina (neutral or basic) or a reversed-phase plate (C18).[1]
Q3: I'm having trouble getting my tropinone derivative to crystallize. It keeps oiling out. What should I do?
A3: "Oiling out" is a common problem in recrystallization where the compound separates from the solution as a liquid rather than a solid. This often happens when the compound is significantly impure or when using a mixed solvent system. Here are some tips to encourage crystallization:
-
Slow down the cooling process: Allow the hot solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Very slow cooling can favor the formation of crystals over oil.[6]
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure, solid compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
-
Re-evaluate your solvent system: The chosen solvent or solvent mixture may not be ideal. If using a mixed solvent system, try adding a little more of the "good" solvent (in which the compound is more soluble) to the hot solution to ensure everything is fully dissolved before cooling.[6]
Troubleshooting Guides
Column Chromatography
Column chromatography is a primary method for purifying tropinone derivatives. However, their basic nature requires special considerations.
Troubleshooting Common Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation (Co-elution of Compounds) | - Inappropriate solvent system polarity.- Column overloading.- Improper column packing (channeling). | - Optimize Solvent System: Use TLC to find a solvent system that gives good separation (aim for a ΔRf of at least 0.2 between your product and impurities).- Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[1]- Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the silica gel.[1]- Repack the Column: Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Streaking or Tailing of Bands | - Strong interaction between the basic tropinone derivative and acidic silica gel.[1]- Sample is too concentrated or insoluble in the mobile phase. | - Add a Basic Modifier: Add triethylamine (0.1-2%) or ammonium hydroxide to the eluent.[1][4]- Change the Stationary Phase: Use neutral or basic alumina instead of silica gel.[1]- Use Dry Loading: If the sample has poor solubility in the eluent, adsorb it onto a small amount of silica gel and load the dry powder onto the column. |
| Compound is Not Eluting from the Column | - Solvent system is not polar enough.- Compound has irreversibly adsorbed to the silica gel. | - Increase Solvent Polarity: Gradually increase the polarity of the mobile phase.- Flush with a Stronger Eluent: Use a highly polar solvent like methanol or a mixture of dichloromethane and methanol with a basic modifier to elute the compound.[7]- Consider Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography (C18 silica) might be a better option.[1] |
Illustrative Data: Impact of Basic Modifier on Purification
The following table provides representative data on the impact of adding a basic modifier to the eluent during the column chromatography purification of a hypothetical tropinone derivative.
| Purification Condition | Yield (%) | Purity by HPLC (%) | Observations |
| Silica Gel, Hexane:Ethyl Acetate (1:1) | 45 | 80 | Significant tailing of the product band, co-elution with a major impurity. |
| Silica Gel, Hexane:Ethyl Acetate (1:1) + 1% Triethylamine | 75 | 95 | Sharper product band, baseline separation from the major impurity. |
Liquid-Liquid Extraction
Acid-base extraction is a powerful technique for separating basic tropinone derivatives from neutral or acidic impurities.
Troubleshooting Common Liquid-Liquid Extraction Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Formation of an Emulsion | - Vigorous shaking of the separatory funnel.- Presence of surfactants or fine particulate matter.[2] | - Gentle Inversion: Gently invert the separatory funnel instead of vigorous shaking.[2]- Break the Emulsion: - Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous phase.[2] - Add a few drops of a different organic solvent. - Filter the mixture through a pad of Celite or glass wool. - Allow the mixture to stand for a longer period. |
| Poor Recovery of the Product | - Incomplete extraction from the aqueous phase.- Incorrect pH of the aqueous phase. | - Perform Multiple Extractions: It is more efficient to perform three extractions with smaller volumes of organic solvent than one extraction with a large volume.- Ensure Correct pH: When extracting the basic tropinone derivative into an organic solvent, ensure the aqueous phase is sufficiently basic (pH > 10) to deprotonate the amine. Conversely, when extracting into an acidic aqueous solution, ensure the pH is sufficiently acidic (pH < 2) to protonate the amine. Use pH paper to check. |
Recrystallization
Recrystallization is an effective final purification step for solid tropinone derivatives.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not saturated. | - Evaporate Some Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]- Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the solution level.- Add a Seed Crystal: Introduce a tiny crystal of the pure compound. |
| Product "Oils Out" Instead of Crystallizing | - The solution is cooling too quickly.- The compound is significantly impure.- The solvent is not appropriate. | - Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[6]- Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and then cool slowly.[6]- Try a Different Solvent System: Experiment with different solvents or solvent mixtures. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Tropinone Derivative
This protocol describes the purification of a tropinone derivative using flash column chromatography with a basic modifier.
-
Preparation of the Column: a. Select an appropriately sized glass column and securely clamp it in a vertical position. b. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand. c. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane:ethyl acetate 4:1 containing 1% triethylamine). d. Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to aid packing. e. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: a. Dissolve the crude tropinone derivative in a minimal amount of the eluent or a slightly more polar solvent. b. Alternatively, for less soluble compounds, perform a "dry loading" by dissolving the crude product in a volatile solvent (e.g., dichloromethane), adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder. c. Carefully add the sample to the top of the column.
-
Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle pressure (using a pump or air line) to achieve a steady flow rate. c. Begin collecting fractions. d. Monitor the separation by TLC. e. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Isolation of the Purified Compound: a. Combine the fractions containing the pure product as determined by TLC. b. Evaporate the solvent under reduced pressure to obtain the purified tropinone derivative.
Protocol 2: Acid-Base Extraction of a Tropinone Derivative
This protocol outlines the separation of a basic tropinone derivative from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of 1 M HCl(aq). c. Stopper the funnel and shake gently, venting frequently to release any pressure. d. Allow the layers to separate. The protonated tropinone derivative will be in the aqueous layer. e. Drain the lower (organic) layer containing neutral impurities. f. Repeat the extraction of the organic layer with fresh 1 M HCl(aq) to ensure complete extraction of the product.
-
Basification and Re-extraction: a. Combine the acidic aqueous extracts in a clean separatory funnel. b. Cool the solution in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH(aq) or solid Na2CO3) until the solution is strongly basic (pH > 10). c. Add fresh organic solvent (e.g., dichloromethane) to the separatory funnel. d. Shake gently to extract the deprotonated (neutral) tropinone derivative into the organic layer. e. Separate the layers and repeat the extraction of the aqueous layer with fresh organic solvent.
-
Drying and Concentration: a. Combine the organic extracts containing the purified product. b. Wash the combined organic layers with brine (saturated NaCl(aq)). c. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). d. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified tropinone derivative.
Visualizations
Caption: A general experimental workflow for the purification and analysis of tropinone derivatives.
Caption: A troubleshooting decision tree for common purification challenges with tropinone derivatives.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. validated hplc methods: Topics by Science.gov [science.gov]
- 4. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. oaji.net [oaji.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH in the Robinson-Schöpf Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Robinson-Schöpf reaction, with a specific focus on the critical role of pH optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for the Robinson-Schöpf reaction?
The optimal pH for the Robinson-Schöpf reaction is generally considered to be within the "physiological" range, typically between pH 5 and 9.[1] For the synthesis of tropinone, conducting the reaction at pH 7 has been reported to yield favorable results.[2] However, the ideal pH can vary depending on the specific substrates and desired product. It is recommended to perform small-scale trial reactions to determine the optimal pH for your specific system.
Q2: My reaction yield is low. Could the pH be the issue?
Yes, incorrect pH is a common reason for low yields in the Robinson-Schöpf reaction. The reaction mechanism involves a delicate balance of protonation and deprotonation steps.
-
If the pH is too low (acidic): While some acidity is necessary for the formation of the iminium ion, excessively acidic conditions can lead to side reactions or inhibit the nucleophilic attack of the enolate.[2] Early work by Robinson under acidic conditions resulted in lower yields of up to 40%.[2]
-
If the pH is too high (basic): A basic environment can favor aldol condensation side products of the dialdehyde starting material.
Q3: How do I properly buffer the reaction mixture?
A buffer solution is crucial for maintaining a stable pH throughout the reaction. Phosphate buffers are commonly used. For example, a solution of disodium hydrogen phosphate can be employed to maintain the desired pH.[3] The use of a calcium salt has also been reported to act as a buffer, with claims that it improves yields by maintaining a physiological pH.[4]
Q4: I am observing significant side product formation. How can pH optimization help?
Side product formation is often pH-dependent. By carefully controlling the pH, you can favor the desired reaction pathway. For instance, in the biosynthesis of tropinone, which follows a similar pathway, the production of the desired intermediate is maximized at approximately pH 8, relative to the formation of other alkaloids like hygrine and cuscohygrine.[5][6] If you are observing unexpected side products, it is advisable to screen a range of pH values to find a condition that minimizes their formation.
Q5: The reaction is not proceeding to completion. What role does pH play?
If the reaction stalls, it could be due to an inappropriate pH. The formation of the bicyclic tropane skeleton occurs through a double Mannich reaction, which is pH-sensitive.[1] The initial intermolecular Mannich reaction and the subsequent intramolecular cyclization both require specific protonation states of the intermediates.[1][2] Ensure your pH is within the optimal range (typically 5-9) to facilitate both steps of the reaction.[1]
Effect of pH on Tropinone Synthesis Yield
The following table summarizes the reported yields of tropinone synthesis at different pH conditions.
| pH Range/Value | Reported Yield | Notes |
| Acidic Conditions | Up to 40% | From early work by Robinson.[2] |
| 3 - 11 | > 60% | A broad range where the yield is maintained above 60%.[7] |
| 5 | Optimal | The reaction is reported to have an optimal pH of 5.[7] |
| 5 - 9 | Significantly Increased | Schöpf's improvement on the original synthesis by using physiological conditions.[1] |
| 7 | 70 - 85% | High yields obtained with dicarboxylic acetone at this pH.[2] |
| ~8 | Maximized Intermediate | In a related biosynthetic pathway, the key intermediate production is maximized at this pH.[5][6] |
Experimental Protocol: Synthesis of Pseudopelletierine via Robinson-Schöpf Reaction
This protocol is a representative example of a Robinson-Schöpf reaction. The pH is a critical parameter that should be monitored and adjusted as necessary.
Materials and Reagents:
-
Glutaraldehyde solution (prepared in situ)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Disodium hydrogen phosphate dodecahydrate
-
Sodium hydroxide
-
Deoxygenated water
-
Methylene chloride
-
Anhydrous sodium sulfate
-
Alumina
-
Pentane
Procedure:
-
Preparation of Glutaraldehyde Solution: In a suitable flask, combine concentrated hydrochloric acid and deoxygenated water. Add 2-ethoxy-3,4-dihydro-2H-pyran and stir vigorously to ensure complete hydrolysis to glutaraldehyde.[3]
-
Robinson-Schöpf Condensation:
-
To the freshly prepared glutaraldehyde solution, add water, a solution of methylamine hydrochloride in water, and a solution of acetonedicarboxylic acid in water.[3]
-
Prepare and add a buffer solution of disodium hydrogen phosphate dodecahydrate and sodium hydroxide in water. The initial pH of the solution will be approximately 2.5.[3] It is at this stage that pH adjustment to the optimal range (e.g., using NaOH or HCl) should be performed based on preliminary optimization experiments.
-
-
Reaction Monitoring and Decarboxylation: Monitor the reaction progress by suitable means (e.g., TLC, LC-MS). The reaction will involve decarboxylation.
-
Work-up and Extraction: Once the reaction is complete, extract the product with methylene chloride.
-
Purification:
-
Final Purification: Further purify the product by sublimation and recrystallization from pentane.[3]
Visualizing pH Optimization and Experimental Workflow
The following diagrams illustrate the logical relationships in pH optimization and a typical experimental workflow.
References
- 1. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
- 5. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Technical Support Center: Stereoselective Reduction of Tropinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoselective reduction of tropinone to its corresponding alcohols, tropine and pseudotropine.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of tropinone reduction, and why is stereoselectivity important?
The reduction of the C-3 carbonyl group of tropinone yields two diastereomeric amino alcohols: tropine (3α-tropanol) and pseudotropine (3β-tropanol).[1][2] Their distinction lies in the stereochemistry at the C-3 position: tropine has an axial hydroxyl group, while pseudotropine has an equatorial hydroxyl group.[2] This stereochemical difference is critical as it dictates their biological activity and their roles as precursors in the synthesis of various pharmacologically significant tropane alkaloids.[1][3] For instance, tropine is a precursor for anticholinergic drugs like atropine, whereas pseudotropine is a key intermediate for calystegines.[1][4] The presence of one stereoisomer as an impurity can significantly affect the efficacy and toxicological profile of the final active pharmaceutical ingredient (API).[5]
Q2: What are the key factors that control the stereochemical outcome of the reduction?
The ratio of tropine to pseudotropine is primarily controlled by the choice of reducing agent and the reaction conditions. The main factors are:
-
Steric Bulk of the Hydride Reagent: Small, unhindered hydride nucleophiles (e.g., sodium borohydride) tend to favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, tropine.[6] Conversely, bulkier reducing agents preferentially attack from the less hindered equatorial face, resulting in the axial alcohol, pseudotropine.[6]
-
Reaction Solvent: For certain reagents like sodium borohydride, the solvent can significantly influence diastereoselectivity.[7] For example, reductions in methanol can yield different stereochemical outcomes compared to reductions in water or DMSO.[7]
-
Enzymatic vs. Chemical Reduction: In nature, the reduction is highly specific and catalyzed by two distinct enzymes: Tropinone Reductase I (TR-I) produces tropine, and Tropinone Reductase II (TR-II) produces pseudotropine.[4][8][9] Chemical methods aim to mimic this selectivity by choosing appropriate reagents and conditions.
Q3: How can I analyze the ratio of tropine and pseudotropine in my reaction mixture?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common and reliable methods for separating and quantifying tropine and pseudotropine.[5][10] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for distinguishing between the two isomers, as the axial and equatorial protons at the C-3 position exhibit distinct chemical shifts and coupling constants.[1][2]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity (Getting a Mixture of Tropine and Pseudotropine)
Possible Cause: The chosen reducing agent or reaction conditions do not sufficiently favor one pathway of attack (axial vs. equatorial).
Troubleshooting Tips:
-
To Favor Tropine (Equatorial Alcohol):
-
Use a Small Hydride Reagent: Sodium borohydride (NaBH₄) is a common choice that favors axial attack to yield tropine.[2]
-
Optimize Solvent and Temperature: Perform the reduction with NaBH₄ in a protic solvent like methanol or ethanol at a low temperature (e.g., 0 °C).[2] This minimizes side reactions and can enhance selectivity.
-
-
To Favor Pseudotropine (Axial Alcohol):
-
Use a Bulky Hydride Reagent: While not as commonly cited for this specific transformation in the provided context, the general principle is that bulkier reagents favor equatorial attack.[6]
-
Use Dissolving Metal Reduction: A classic method to produce pseudotropine is the reduction of tropinone with sodium metal in a refluxing alcohol like ethanol or propanol.[1]
-
Issue 2: Low Reaction Yield
Possible Cause: Incomplete reaction, degradation of products, or loss during workup and purification.
Troubleshooting Tips:
-
Ensure Complete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting tropinone spot has disappeared.[2] If the reaction stalls, a slight excess of the reducing agent may be necessary.
-
Control Reaction Temperature: For exothermic reductions (e.g., with NaBH₄), maintain a low temperature during reagent addition to prevent side reactions.[2]
-
Optimize Workup: Tropane alkaloids are basic. During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) with a strong base like NaOH before extracting with an organic solvent (e.g., chloroform or diethyl ether) to ensure the free base is extracted efficiently.[1]
-
Drying of Extracts: Use an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to thoroughly dry the combined organic extracts before solvent evaporation, as residual water can affect yield and purity.[1]
Issue 3: Difficulty in Separating Tropine and Pseudotropine
Possible Cause: The similar polarity and structure of the two diastereomers make separation challenging.
Troubleshooting Tips:
-
Column Chromatography Optimization:
-
Solvent System (Eluent): The polarity of the eluent is critical. A common mobile phase for separating tropane alkaloids is a mixture of a polar solvent (like methanol) and a less polar solvent (like chloroform), often with a small amount of a base (e.g., ammonia) to prevent peak tailing on silica gel.[2] Experiment with different solvent ratios to optimize separation.
-
Stationary Phase: Silica gel is commonly used. Ensure proper packing of the column to achieve good resolution.
-
-
Recrystallization: This method relies on differences in solubility. Finding a suitable solvent system where one isomer is significantly less soluble than the other is key. This often requires screening various solvents and solvent mixtures.[5]
Data Presentation
Table 1: Influence of Reducing Agent on Stereoselectivity
| Reducing Agent | Typical Solvent | Predominant Product | Stereochemistry of -OH | Type of Hydride Attack |
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Tropine | Equatorial (3α) | Axial[2][6] |
| Sodium Metal (Na) | Ethanol / Propanol | Pseudotropine | Axial (3β) | Equatorial[1] |
| Tropinone Reductase I (TR-I) | Aqueous Buffer | Tropine | Equatorial (3α) | N/A (Enzymatic)[4][8][9] |
| Tropinone Reductase II (TR-II) | Aqueous Buffer | Pseudotropine | Axial (3β) | N/A (Enzymatic)[4][8][9] |
Table 2: Comparative Physicochemical and Spectroscopic Properties
| Property | Tropine | Pseudotropine | Reference(s) |
| Molecular Formula | C₈H₁₅NO | C₈H₁₅NO | [2] |
| Molar Mass | 141.21 g/mol | 141.21 g/mol | [2] |
| Melting Point | 64 °C | 108-109 °C | [2] |
| ¹H NMR (C-3 Proton, CDCl₃) | ~4.0 ppm (broad) | ~3.8 ppm (quintet) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Tropine (via Axial Attack)
This protocol details the reduction of tropinone using sodium borohydride to favor the formation of tropine.[2]
Materials:
-
Tropinone (1.0 g, 7.18 mmol)
-
Methanol (20 mL)
-
Sodium borohydride (0.33 g, 8.62 mmol)
-
Deionized water
-
3 M Sodium hydroxide (NaOH)
-
Chloroform or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve tropinone in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for 2 hours. Monitor the reaction's completion by TLC (e.g., using a 9:1 chloroform:methanol mobile phase).
-
Workup: a. Carefully quench the reaction by the slow addition of water (5 mL). b. Concentrate the mixture under reduced pressure to remove most of the methanol. c. Basify the remaining aqueous solution with 3 M NaOH to pH > 10. d. Extract the aqueous layer with chloroform or diethyl ether (3 x 25 mL).
-
Purification: a. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. b. Filter the solution and concentrate the filtrate under reduced pressure to yield crude tropine. c. Purify the crude product by column chromatography on silica gel using a gradient of chloroform and methanol.
Protocol 2: Analysis of Product Mixture by HPLC
This protocol provides a general method for analyzing the ratio of tropine and pseudotropine.[1][5]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted)
-
Acetonitrile or Methanol
-
Product sample dissolved in the mobile phase
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which may require optimization. A gradient elution of an aqueous buffer and an organic modifier (e.g., acetonitrile) is common.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved. A typical flow rate is 1.0 mL/min.
-
Sample Injection: Inject a filtered solution of the crude reaction product.
-
Data Acquisition: Run the HPLC method and detect the eluting peaks. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) can be used, though LC-MS provides higher sensitivity and specificity.[1]
-
Analysis: Identify the peaks corresponding to tropine and pseudotropine by comparing their retention times with those of authentic standards. Integrate the peak areas to determine the relative ratio of the two isomers.
Visualizations
Caption: General experimental workflow for tropinone reduction.
Caption: Factors influencing the stereoselectivity of reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 8. Tropinone - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthetic Tropinone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for removing impurities from synthetic tropinone. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically produced tropinone?
A1: Common impurities in synthetic tropinone, particularly from a Robinson-Schotten-Baumann type synthesis, can include:
-
Unreacted starting materials: Such as succinaldehyde, methylamine, and acetone or its derivatives.
-
Side-reaction products: Including tropine and pseudotropine, which are reduction products of tropinone.[1]
-
Polymeric materials and colored impurities: These can form under the reaction conditions.
-
Salts: Inorganic salts may be present depending on the work-up procedure.
Q2: What are the primary methods for purifying synthetic tropinone?
A2: The most common and effective methods for purifying synthetic tropinone are:
-
Acid-Base Extraction: This technique is useful for separating the basic tropinone from neutral or acidic impurities.[2][3]
-
Recrystallization: An effective method for removing soluble and some colored impurities from solid tropinone.[4]
-
Column Chromatography: This method separates tropinone from impurities based on their differential adsorption to a stationary phase.[5][6]
Q3: How can I assess the purity of my tropinone sample?
A3: The purity of tropinone can be determined using several analytical techniques:
-
Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), this is a powerful tool for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of tropinone and detect the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (42.5 °C) is indicative of high purity.[1][7]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Tip |
| Tropinone "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of tropinone, or the solution is supersaturated. | Try a lower-boiling point solvent or a solvent pair. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure tropinone. |
| Low recovery of purified tropinone. | The chosen solvent is too good at dissolving tropinone even at low temperatures. Too much solvent was used. | Select a solvent in which tropinone is less soluble at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Crystals are still colored after recrystallization. | Colored impurities are co-crystallizing with the tropinone. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Tip |
| Poor separation of tropinone from impurities. | The solvent system (eluent) is not optimized. The column was not packed properly. | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation. Ensure the column is packed uniformly without any cracks or channels. |
| Tropinone elutes too quickly or too slowly. | The eluent is too polar or not polar enough. | If tropinone elutes too quickly (high Rf), decrease the polarity of the eluent. If it elutes too slowly (low Rf), increase the polarity of the eluent. |
| The purified fractions are still impure. | The column was overloaded with the crude sample. Fractions were collected too broadly. | Reduce the amount of crude product loaded onto the column. Collect smaller fractions to improve the resolution of the separation. |
Quantitative Data Summary
The purity of tropinone can vary depending on the synthesis and purification methods employed. The following table provides a general overview of expected purity levels.
| Purification Method | Typical Purity Achieved |
| Crude Synthetic Product | 50-80% |
| After Acid-Base Extraction | 80-95% |
| After Recrystallization | >98% |
| After Column Chromatography | >99%[8][9] |
Experimental Protocols
Protocol 1: Purification of Tropinone by Acid-Base Extraction
Objective: To separate basic tropinone from neutral and acidic impurities.
Methodology:
-
Dissolve the crude synthetic tropinone in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Tropinone, being basic, will react to form its hydrochloride salt, which is soluble in the aqueous layer.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer now contains the tropinone salt, while the organic layer contains neutral impurities.
-
Drain the lower aqueous layer into a clean flask.
-
To remove any acidic impurities, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).
-
Combine all aqueous extracts containing the tropinone salt.
-
Make the combined aqueous solution basic by the slow addition of a strong base (e.g., 2 M NaOH) until the pH is approximately 10-11. This will convert the tropinone salt back to its free base form, which will precipitate out or can be extracted.
-
Extract the aqueous solution with fresh organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified tropinone.
Protocol 2: Purification of Tropinone by Recrystallization
Objective: To further purify tropinone by removing soluble impurities.
Methodology:
-
Place the crude tropinone in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent pair. A common solvent for tropinone is a mixture of ethanol and water, or hexane and ethyl acetate.[10][11]
-
Heat the mixture on a hot plate with stirring until the tropinone is completely dissolved.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution briefly.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the purified tropinone crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification of Tropinone by Column Chromatography
Objective: To achieve high purity by separating tropinone from closely related impurities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until it is just above the level of the silica.
-
Sample Loading: Dissolve the crude tropinone in a minimal amount of the eluent or a more polar solvent. Carefully add the sample to the top of the silica bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. The polarity can be gradually increased (gradient elution) to improve separation. A common eluent system for tropane alkaloids is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The exact ratio should be determined by prior TLC analysis.[12]
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing pure tropinone.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tropinone.
Visualizations
Caption: General workflow for the purification of synthetic tropinone.
Caption: Logical relationships between purification methods for tropinone.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. Acid-base_extraction [bionity.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. columbia.edu [columbia.edu]
- 7. Tropinone [chemeurope.com]
- 8. chemimpex.com [chemimpex.com]
- 9. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Purification [chem.rochester.edu]
stability issues of 8-Azabicyclo[3.2.1]octan-3-one under acidic conditions
Welcome to the technical support center for 8-Azabicyclo[3.2.1]octan-3-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound core structure under acidic conditions?
A1: The this compound core, found in compounds like nortropinone and tropinone, is largely stable under moderately acidic conditions. Forced degradation studies show that under conditions of 0.1 M HCl at 60°C for 24 hours, the core structure exhibits minimal degradation, typically around 5%.[1] This inherent stability makes it a robust scaffold for many synthetic applications.
Q2: My N-Boc protected this compound is showing significant degradation in acid. Why is this happening?
A2: The instability you are observing is most likely due to the acid-lability of the tert-butoxycarbonyl (Boc) protecting group, not the bicyclic core itself. The Boc group is well-known to be susceptible to acid-catalyzed hydrolysis. Under forceful acidic conditions (e.g., 0.1 M HCl, 60°C, 24h), N-Boc-nortropinone can show significant degradation (~45%), which is the cleavage of the Boc group to yield the parent nortropinone, carbon dioxide, and tert-butanol.[1]
Q3: What are the typical degradation products of the this compound core in acid?
A3: While degradation of the core is minimal, prolonged exposure to harsh acidic conditions could theoretically lead to minor, unspecified degradation products. Given the low percentage of degradation observed in studies, these products are not typically a major concern under standard experimental conditions. More complex derivatives of the core may undergo specific reactions, such as hydrolysis of ester groups if present elsewhere in the molecule.
Q4: When should I use a protecting group for the nitrogen in this compound for a reaction under acidic conditions?
A4: The choice of a protecting group depends on the specific reaction conditions. If your subsequent synthetic steps involve strong acids that could protonate the nitrogen and interfere with the reaction, or if you need to perform reactions that are incompatible with a secondary or tertiary amine, a protecting group is necessary. However, if you are working under acidic conditions and need the nitrogen to remain unprotected, be aware that acid-labile protecting groups like Boc will be removed. In such cases, more acid-stable protecting groups like benzyloxycarbonyl (Cbz) or benzyl (Bn) might be considered, although they require different deprotection methods (e.g., hydrogenolysis).
Troubleshooting Guides
Issue 1: Unexpectedly high degradation of my compound during an acidic workup or reaction.
-
Question: I am running a reaction with an N-substituted this compound derivative under acidic conditions, and I'm seeing much more degradation than the expected ~5% for the core. What could be the cause?
-
Answer and Troubleshooting Steps:
-
Identify the N-substituent: The most common cause of instability is the N-substituent itself. As highlighted in the FAQs, an N-Boc group is highly acid-labile.[1]
-
Action: Confirm the identity of your N-protecting group. If it is a Boc group, the degradation is expected. If you need to maintain the protecting group, you must switch to a non-acidic protocol or use a more acid-stable protecting group.
-
-
Evaluate Other Functional Groups: Are there other functional groups in your molecule? Esters, for example, can be hydrolyzed under acidic conditions.
-
Action: Analyze your full molecular structure for acid-sensitive functionalities.
-
-
Assess the Harshness of Conditions: While the core is stable in 0.1 M HCl at 60°C, more extreme conditions (e.g., higher acid concentration, higher temperature, prolonged reaction times) could lead to increased degradation.
-
Action: If possible, reduce the acid concentration, lower the reaction temperature, or shorten the exposure time. Monitor the reaction progress closely to avoid unnecessary exposure to harsh conditions.
-
-
Issue 2: Formation of an unexpected isomer or rearranged product.
-
Question: After treatment with a strong acid, I have isolated a product with the same mass as my starting material, but with a different spectroscopic signature, suggesting a rearrangement. What could have happened?
-
Answer and Troubleshooting Steps:
-
Consider a Wagner-Meerwein Rearrangement (Theoretical): Bicyclic systems can sometimes undergo skeletal rearrangements in the presence of strong acids via carbocation intermediates. A Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement where an alkyl group migrates to a neighboring carbon. While not commonly reported for this compound under standard stability testing conditions, it is a theoretical possibility under strongly acidic or dehydrating conditions that can generate a carbocation.
-
Action: This is a complex issue. Advanced structural elucidation techniques (e.g., 2D NMR, X-ray crystallography) would be required to confirm a rearranged product. To avoid this, use the mildest acidic conditions possible for your transformation.
-
-
Protonation and Tautomerization: Acidic conditions will protonate the basic nitrogen and can catalyze enolization of the ketone. While this doesn't change the core structure, it can affect reactivity at the alpha-carbons.
-
Action: Be aware of potential side reactions involving the enol or enolate form if other reactive species are present.
-
-
Data Presentation
The following table summarizes the stability data from forced degradation studies comparing N-Boc-nortropinone with the unprotected core (nortropinone) and the N-methylated core (tropinone).
| Stress Condition | N-Boc-Nortropinone | Nortropinone | Tropinone | Rationale for Stability Differences |
| Acidic (0.1 M HCl, 60°C, 24h) | ~45% Degradation | ~5% Degradation | ~5% Degradation | The Boc group is highly susceptible to acid-catalyzed hydrolysis. The tropane core itself is largely stable under these conditions.[1] |
| Basic (0.1 M NaOH, 60°C, 24h) | ~5% Degradation | ~5% Degradation | ~5% Degradation | The Boc group is generally stable to basic conditions. All three compounds exhibit high stability.[1] |
| Oxidative (3% H₂O₂, RT, 24h) | ~10% Degradation | ~10% Degradation | ~10% Degradation | The tropane ring system has some susceptibility to oxidation, which is expected to be similar across all three compounds.[1] |
Experimental Protocols
Protocol: Forced Degradation for Acidic Stability Testing
This protocol outlines a standard procedure for assessing the stability of this compound derivatives under acidic stress conditions, as would be performed in a forced degradation study.
1. Materials:
-
Test compound (e.g., Nortropinone, N-Boc-nortropinone)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC-MS system for analysis
2. Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent, such as a 1:1 mixture of acetonitrile and water.
-
-
Acidic Degradation:
-
In a suitable vial, add 1 mL of the stock solution.
-
Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl and a final compound concentration of 0.5 mg/mL.
-
Seal the vial and place it in a water bath or oven heated to 60°C for 24 hours.
-
After 24 hours, cool the solution to room temperature.
-
Neutralize the solution by adding an equivalent amount of 0.1 M NaOH.
-
Dilute the sample as needed for analysis.
-
-
Control Sample:
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water (in place of the acid solution) and store it under the same conditions (60°C for 24 hours).
-
-
Analysis:
-
Analyze the stressed and control samples by a validated stability-indicating HPLC or UPLC-MS method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Use MS data to identify any potential degradation products.
-
Visualizations
Caption: Comparative stability of N-Boc protected vs. unprotected core.
Caption: Workflow for forced degradation stability testing.
Caption: Decision guide for nitrogen protection strategy.
References
Technical Support Center: Overcoming Low Reactivity of Acetone in the Robinson Annulation
Welcome to the technical support center for the Robinson Annulation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving acetone, a notoriously challenging substrate due to its low reactivity. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for various catalytic systems.
Frequently Asked Questions (FAQs)
Q1: Why does my Robinson annulation with acetone give such low yields?
A1: The low reactivity of acetone's α-protons makes enolate formation less favorable compared to more acidic ketones. This can lead to several issues that contribute to low yields:
-
Inefficient Enolate Formation: Under standard basic conditions, the equilibrium may not significantly favor the acetone enolate, leading to a low concentration of the active nucleophile.
-
Self-Condensation of Acetone: The acetone enolate can react with another molecule of acetone in an aldol condensation, creating undesired byproducts.
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK, the typical Michael acceptor, is prone to polymerization under the basic conditions often used for the annulation, reducing the amount available for the desired reaction.[1]
Q2: What are the main side reactions to be aware of when using acetone in a Robinson annulation?
A2: The primary side reactions are the self-condensation of acetone to form diacetone alcohol and mesityl oxide, and the base-catalyzed polymerization of the Michael acceptor (e.g., methyl vinyl ketone). Double alkylation of the starting ketone can also occur, further reducing the yield of the desired product.[1]
Q3: Can I use a stronger base to improve the yield?
A3: While a stronger base will increase the concentration of the acetone enolate, it can also accelerate side reactions like the polymerization of MVK and the self-condensation of acetone. Therefore, simply using a stronger base is often not the optimal solution and can lead to a more complex mixture of products.
Q4: Are there alternatives to traditional base-catalyzed Robinson annulation for acetone?
A4: Yes, several alternative methods have been developed to overcome the low reactivity of acetone and minimize side reactions. These include:
-
Proline-Catalyzed (Organocatalytic) Annulation: This method uses an amino acid, typically L-proline, as a catalyst. It proceeds through an enamine intermediate, which is a more reactive nucleophile than the enolate, and can be performed under milder conditions.[2][3]
-
Acid-Catalyzed Annulation: This approach uses a strong acid, such as sulfuric acid, to catalyze the reaction.[1][3]
-
Enamine-Mediated Annulation (Stork Enamine Synthesis): This involves the pre-formation of an enamine from acetone and a secondary amine (e.g., pyrrolidine). The enamine then acts as the nucleophile in the Michael addition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inefficient enolate/enamine formation. 2. Degradation of MVK. 3. Incorrect reaction conditions (temperature, time). | 1. Switch to a proline-catalyzed or enamine-mediated protocol to enhance nucleophilicity. 2. Use a precursor for MVK, such as a β-chloroketone, to generate it in situ.[4][5] 3. Optimize reaction time and temperature for the specific catalytic system being used. |
| Formation of multiple products | 1. Self-condensation of acetone. 2. Polymerization of MVK. 3. Lack of regioselectivity in enolate formation (less of an issue with symmetrical acetone). | 1. Employ milder reaction conditions, such as those in the proline-catalyzed method, to disfavor self-condensation. 2. Use MVK precursors or controlled addition of MVK to the reaction mixture. 3. For unsymmetrical ketones, consider using conditions that favor the formation of the desired thermodynamic or kinetic enolate. |
| Difficulty in product isolation | 1. Formation of a complex mixture of byproducts. 2. Product is an oil and difficult to crystallize. | 1. Utilize alternative catalytic methods to achieve a cleaner reaction profile. 2. Purify the product using column chromatography. |
Quantitative Data Summary
The following table summarizes typical yields for the Robinson annulation of acetone with an α,β-unsaturated ketone under different catalytic conditions. Please note that yields can vary depending on the specific substrate and reaction scale.
| Catalytic System | Michael Acceptor | Typical Yield | Reference |
| Base-Catalyzed | Chalcone | ~36% | [6] |
| Proline-Catalyzed | Methyl Vinyl Ketone | ~49% (analogous reaction) | [2][7] |
| Phase-Transfer Catalysis | Crotonaldehyde | ~55% (with ethyl acetoacetate) | [8] |
Experimental Protocols
Protocol 1: Proline-Catalyzed Robinson Annulation of Acetone with Methyl Vinyl Ketone
This protocol utilizes L-proline as an organocatalyst to proceed through an enamine intermediate, enhancing the nucleophilicity of acetone under milder conditions.
Materials:
-
Acetone
-
Methyl Vinyl Ketone (MVK)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of acetone (used as both reactant and solvent) add L-proline (e.g., 35 mol%).
-
Add methyl vinyl ketone (1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (e.g., 24-96 hours), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Robinson Annulation of Acetone with Methyl Vinyl Ketone
This protocol employs a strong acid to catalyze the annulation reaction.
Materials:
-
Acetone
-
Methyl Vinyl Ketone (MVK)
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Cool a mixture of acetone and methyl vinyl ketone in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled mixture with vigorous stirring.
-
Allow the reaction to stir at room temperature for the required duration, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low-yielding Robinson annulations with acetone.
Reaction Pathway: Proline-Catalyzed Robinson Annulation
Caption: Proline-catalyzed Robinson annulation pathway via enamine intermediates.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. Robinson Annulation [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
optimization of reaction time and temperature for tropinone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction time and temperature in tropinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for tropinone synthesis and what are the key challenges?
A1: The most historically significant and widely recognized method is the Robinson synthesis, first reported in 1917.[1][2][3] This one-pot reaction is valued for its simplicity and biomimetic approach, using readily available starting materials: a succinaldehyde equivalent, methylamine, and an acetonedicarboxylic acid equivalent.[1][2][3] The primary challenges encountered are typically low yields, the formation of side products, and purification difficulties.[4] The original synthesis reported a yield of 17%, although subsequent improvements have pushed this to over 90%.[1][5]
Q2: How critical are reaction time and temperature for the synthesis of tropinone?
A2: Reaction time and temperature are crucial parameters that significantly impact the yield and purity of tropinone.[6] Suboptimal temperatures can lead to slow reaction rates or the decomposition of reactants and products.[6] Similarly, insufficient reaction time will result in incomplete conversion, while an excessively long duration may promote the formation of byproducts.[6] The Robinson synthesis is often performed at room temperature for an extended period, such as several days, to ensure the reaction proceeds to completion.[4]
Q3: What are the most critical factors to control in the Robinson tropinone synthesis to ensure a high yield?
A3: Besides reaction time and temperature, several other factors are paramount for maximizing the yield of tropinone:
-
Choice of Acetone Derivative: Using simple acetone leads to low yields due to its low acidity.[4][7] Acetonedicarboxylic acid or its esters are highly recommended as they facilitate the necessary Mannich reactions.[4][7]
-
pH Control: The reaction is highly sensitive to pH. Optimal yields, in the range of 70-85%, are typically achieved at a physiological pH of around 7.[4][7] Good yields (over 60%) can be maintained within a pH range of 3-11.[4][8]
-
Purity of Reactants: Succinaldehyde is susceptible to polymerization. It is crucial to use freshly prepared or purified succinaldehyde to prevent this side reaction.[4]
Q4: What are common side reactions and byproducts in tropinone synthesis?
A4: The primary side reactions in the Robinson synthesis include:
-
Self-condensation of Succinaldehyde: As a reactive dialdehyde, succinaldehyde can polymerize if not used promptly after preparation.[4]
-
Formation of Undesired Mannich Bases: Suboptimal reaction conditions can lead to the formation of other amino methylated products.[4]
-
Incomplete Decarboxylation: When using acetonedicarboxylic acid, the initial product is a dicarboxylic acid that requires subsequent acidification and heating to yield tropinone. Incomplete decarboxylation will result in this intermediate as an impurity.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Suboptimal Reaction Temperature: Temperature is too low, slowing the reaction rate, or too high, causing decomposition.[6] | Systematically vary the reaction temperature (e.g., 0°C, room temperature, 30°C, 40°C) while keeping other parameters constant to find the optimal condition. |
| Inappropriate Reaction Time: Reaction time is too short for completion or too long, leading to byproduct formation.[6] | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation. | |
| Incorrect pH: The pH of the reaction mixture is outside the optimal range (typically pH 5-7).[4][7][8] | Use a pH meter to accurately adjust the pH of the reaction mixture. Employ a buffer system, such as a calcium carbonate suspension, to maintain a stable pH throughout the reaction.[4] | |
| Low Acidity of Acetone Source: Use of acetone instead of an activated derivative like acetonedicarboxylic acid.[4][7] | Replace acetone with acetonedicarboxylic acid or its ethyl ester to facilitate the Mannich reactions.[4][7] | |
| Impure Reactants: Polymerization of succinaldehyde.[4] | Use freshly prepared or purified succinaldehyde for the reaction. | |
| High Levels of Impurities | Suboptimal Temperature: The reaction temperature may be favoring side reaction pathways.[6] | Lowering the reaction temperature can sometimes increase selectivity towards the desired product.[9] |
| Prolonged Reaction Time: Extended reaction times can lead to the degradation of the product.[6] | Determine the optimal reaction time through reaction monitoring (TLC or HPLC) and quench the reaction once the desired product concentration is maximized. | |
| Incomplete Decarboxylation: Insufficient heating or acidification after the initial condensation reaction.[4] | Ensure the post-reaction acidification and heating step is carried out effectively to promote full decarboxylation. | |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials: Incomplete reaction. | Optimize reaction time and temperature to drive the reaction to completion. |
| Formation of Stereoisomers: Reduction of tropinone can lead to the formation of tropine and pseudotropine.[1] | Optimize the purification method. Column chromatography with an appropriate solvent system (e.g., a mixture of a non-polar and a polar solvent like hexane/ethyl acetate or dichloromethane/methanol) is effective for separating tropane alkaloids.[10] | |
| Inefficient Crystallization: Rapid cooling or selection of an inappropriate solvent.[10] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Test a range of solvents or solvent mixtures for recrystallization.[10] |
Experimental Protocols
General Protocol for Robinson Tropinone Synthesis
This protocol provides a general framework. The optimal reaction time and temperature should be determined empirically by the researcher.
-
Preparation of Reactants:
-
Prepare a solution of succinaldehyde. Note: Due to its instability, it is often generated in situ from a precursor like 2,5-dimethoxytetrahydrofuran by acid hydrolysis.
-
Prepare an aqueous solution of methylamine hydrochloride.
-
Prepare a solution of acetonedicarboxylic acid.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the succinaldehyde solution and the acetonedicarboxylic acid solution.
-
Cool the mixture in an ice bath.
-
Slowly add the methylamine hydrochloride solution to the cooled mixture while stirring.
-
Adjust the pH of the solution to the desired value (e.g., pH 7) using a suitable buffer or by careful addition of a base.
-
-
Reaction Execution and Optimization:
-
Temperature Optimization: Set up parallel reactions at different temperatures (e.g., 0°C, room temperature, 35°C).
-
Time Optimization: At each temperature, withdraw small aliquots of the reaction mixture at various time points (e.g., 24h, 48h, 72h).
-
Monitor the progress of the reaction by TLC or HPLC to determine the optimal reaction time and temperature for maximum tropinone formation.
-
-
Workup and Decarboxylation:
-
Once the reaction is complete, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid).
-
Gently heat the acidified solution to facilitate the decarboxylation of the intermediate tropinonedicarboxylic acid to tropinone.
-
-
Extraction and Purification:
-
Cool the reaction mixture and make it basic with a suitable base (e.g., sodium hydroxide).
-
Extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain crude tropinone.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for low tropinone yield.
Caption: Key components and conditions for tropinone synthesis.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tropinone - American Chemical Society [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. orientjchem.org [orientjchem.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Scale-Up of 8-Azabicyclo[3.2.1]octan-3-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful production of 8-Azabicyclo[3.2.1]octan-3-one, a critical precursor for a multitude of pharmaceutical compounds, presents distinct challenges when transitioning from laboratory-scale synthesis to industrial production. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up of this valuable bicyclic amine.
Troubleshooting Guide
This guide addresses specific problems that may arise during the scale-up of this compound synthesis, primarily focusing on the widely-used Robinson-Schöpf reaction.
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Suboptimal pH: The Robinson-Schöpf reaction is highly pH-sensitive. Deviation from the optimal pH range (typically 5-9) can significantly decrease yield.[1] | Implement robust pH monitoring and control throughout the reaction. Use a buffered system to maintain the desired pH. |
| Inadequate Temperature Control: Exothermic reactions can lead to localized overheating, promoting side reactions and degradation of reactants or products. | Utilize a reactor with efficient heat exchange capabilities. Implement a controlled addition strategy for reagents to manage the reaction exotherm. | |
| Poor Quality Starting Materials: Impurities in succinaldehyde, methylamine, or acetonedicarboxylic acid can interfere with the reaction. | Source high-purity starting materials and perform quality control checks before use. | |
| Product Purity Issues | Incomplete Reaction: Insufficient reaction time or suboptimal conditions can lead to the presence of unreacted starting materials or intermediates. | Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Ensure the reaction is driven to completion before initiating work-up. |
| Formation of By-products: Side reactions, such as polymerization of succinaldehyde or competing condensation reactions, can generate impurities that are difficult to separate. | Optimize reaction conditions (pH, temperature, reagent stoichiometry) to minimize by-product formation. | |
| Inefficient Purification: Standard laboratory purification techniques like column chromatography may not be feasible or economical at an industrial scale. | Develop a scalable purification strategy, such as fractional distillation or recrystallization. Investigate the use of different solvent systems to improve purification efficiency. | |
| Difficulty with Work-up | Emulsion Formation: During aqueous extraction, the presence of amphiphilic species can lead to the formation of stable emulsions, complicating phase separation. | Adjust the pH of the aqueous phase or add a brine wash to break the emulsion. Consider using a different extraction solvent. |
| Product Precipitation: The product may precipitate out of solution during work-up, leading to handling difficulties and potential loss of material. | Ensure the solvent volume is sufficient to maintain the product in solution. Temperature control during work-up may also be necessary. | |
| Safety Concerns | Handling of Hazardous Reagents: Methylamine is a flammable and corrosive gas, while other reagents may have specific handling requirements. | Refer to the Safety Data Sheets (SDS) for all reagents and implement appropriate personal protective equipment (PPE) and engineering controls. |
| Runaway Reaction: The exothermic nature of the reaction poses a risk of a runaway reaction if not properly controlled. | Implement a robust process safety management system, including temperature and pressure monitoring with automated emergency shutdown procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor to control during the scale-up of the Robinson-Schöpf synthesis of this compound?
A1: Precise pH control is arguably the most critical parameter. The original Robinson synthesis reported a yield of only 17%, which was later improved to over 90% by Schöpf, primarily by conducting the reaction under buffered conditions at a "physiological pH".[2][3] Maintaining the optimal pH range minimizes side reactions and promotes the desired double Mannich reaction cascade.
Q2: Are there alternatives to the Robinson-Schöpf synthesis for large-scale production?
A2: While the Robinson-Schöpf reaction is a classic and efficient method, other synthetic routes have been explored. The original synthesis by Willstätter, starting from cycloheptanone, is a multi-step process with a very low overall yield (around 0.75-1%), making it impractical for industrial production.[2][3] Some modern approaches aim to avoid expensive or unstable reagents like nortropinone hydrochloride.[4] However, the one-pot nature and high potential yield of the optimized Robinson-Schöpf reaction make it a preferred method for industrial-scale synthesis.
Q3: What are the common by-products in this synthesis, and how can they be minimized?
A3: Common by-products can arise from the self-polymerization of succinaldehyde, incomplete cyclization, or other side reactions. The formation of these impurities is often exacerbated by improper pH control and temperature fluctuations. To minimize their formation, it is crucial to maintain a stable pH within the optimal range and ensure efficient heat removal from the reactor. Slow, controlled addition of reagents can also help to prevent localized high concentrations that can lead to side reactions.
Q4: What are the key safety precautions to take during the industrial-scale production of this compound?
A4: The process involves handling hazardous materials and managing an exothermic reaction. Key safety precautions include:
-
Personal Protective Equipment (PPE): All personnel should be equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, as specified in the Safety Data Sheets (SDS) for all chemicals used.
-
Ventilation: The reaction should be carried out in a well-ventilated area or in a closed system to avoid inhalation of volatile and potentially harmful reagents like methylamine.
-
Exotherm Control: The reactor must have a reliable cooling system to manage the heat generated during the reaction and prevent a runaway scenario.
-
Emergency Procedures: Establish and train personnel on emergency procedures for spills, fires, and other potential incidents.
Data Presentation
A direct quantitative comparison between laboratory and industrial-scale production is often proprietary. However, the following table illustrates the expected trends and considerations when scaling up the synthesis of this compound.
| Parameter | Laboratory Scale (e.g., 100 g) | Industrial Scale (e.g., 100 kg) | Key Scale-Up Considerations |
| Yield | 85-95% | 80-90% | Yields may be slightly lower at scale due to less ideal mixing and heat transfer. |
| Reaction Time | 2-4 hours | 6-12 hours | Longer reaction times at scale are often necessary to ensure complete conversion in larger volumes. |
| Temperature | 20-25°C (with cooling) | 20-30°C (with robust cooling) | Efficient heat removal is critical to prevent side reactions and ensure safety. |
| pH Control | Manual addition of acid/base | Automated pH probe and dosing system | Precise and automated pH control is essential for reproducibility and high yield. |
| Purification | Column Chromatography | Fractional Distillation / Recrystallization | Scalable and cost-effective purification methods are required. |
Experimental Protocols
The following is a generalized experimental protocol for the Robinson-Schöpf synthesis of this compound, adaptable for scale-up.
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Disodium hydrogen phosphate (or other suitable buffer components)
-
Sodium hydroxide
-
Hydrochloric acid
-
Appropriate organic solvent for extraction (e.g., dichloromethane, toluene)
Procedure:
-
Preparation of Buffered Solution: In a suitable reactor equipped with a mechanical stirrer, temperature probe, and pH probe, prepare an aqueous buffer solution and adjust the pH to the desired range (e.g., 7).
-
Addition of Reactants:
-
Dissolve methylamine hydrochloride in the buffered solution.
-
In a separate vessel, prepare a solution of acetonedicarboxylic acid.
-
Slowly add the acetonedicarboxylic acid solution and succinaldehyde to the reactor while maintaining the temperature and pH within the set parameters. The addition should be controlled to manage the reaction exotherm.
-
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting materials are consumed.
-
Work-up:
-
Once the reaction is complete, adjust the pH of the reaction mixture to basic (e.g., pH 12) with a sodium hydroxide solution.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Separate the organic layer and wash it with brine.
-
-
Purification:
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum or by recrystallization from a suitable solvent system.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
Validation & Comparative
A Tale of Two Syntheses: A Comparative Guide to Willstätter's and Robinson's Routes to Tropinone
The synthesis of tropinone, a key bicyclic alkaloid intermediate for compounds like atropine and cocaine, has been a subject of fascination and a benchmark in organic synthesis for over a century. Two landmark syntheses, developed by Richard Willstätter in 1901 and Sir Robert Robinson in 1917, stand in stark contrast, illustrating the evolution of synthetic strategy from laborious, multi-step linear sequences to elegant, biomimetic one-pot reactions. This guide provides a detailed comparison of these two seminal approaches for researchers, scientists, and drug development professionals.
Quantitative Comparison of the Syntheses
The quantitative differences between the Willstätter and Robinson syntheses are profound, highlighting the significant leap in efficiency achieved by Robinson's approach.
| Parameter | Willstätter Synthesis (1901) | Robinson Synthesis (1917) |
| Starting Material | Cycloheptanone | Succinaldehyde, Methylamine, Acetonedicarboxylic acid (or acetone) |
| Number of Steps | Approximately 15 | 1 (One-pot reaction) |
| Overall Yield | 0.75%[1][2] | Initial: 17-42%[1][3]; Improved: >90%[1][4] |
| Key Strategy | Linear synthesis involving ring contraction and functional group manipulations | Biomimetic, tandem "double Mannich" reaction[1] |
| Atom Economy | Low | High |
| Complexity | High | Low |
Reaction Pathways and Logical Flow
The strategic differences between the two syntheses are best visualized through their respective reaction pathways.
Caption: High-level overview of Willstätter's multi-step synthesis of tropinone.
Caption: Robinson's elegant one-pot synthesis of tropinone.
Experimental Protocols
Richard Willstätter's Synthesis (1901)
Willstätter's synthesis is a lengthy and arduous process. While the original 1901 publication lacks the detailed experimental procedures common today, the key transformations are understood to proceed as follows. It is important to note that this synthesis is of historical significance but is not a practical method for the preparation of tropinone. The overall yield for this multi-step process is a mere 0.75%[1][2].
Step 1: Oximation of Cycloheptanone. Cycloheptanone is treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form cycloheptanone oxime.
Step 2: Reduction of Cycloheptanone Oxime. The oxime is reduced to the corresponding primary amine, aminocycloheptane, typically using a reducing agent like sodium in ethanol.
Step 3: N-Methylation. The primary amine undergoes methylation to introduce the N-methyl group of the tropane skeleton. This can be achieved through various methods, such as the Eschweiler-Clarke reaction using formic acid and formaldehyde.
Step 4: Hofmann Elimination. The N-methylaminocycloheptane is subjected to exhaustive methylation with methyl iodide to form the quaternary ammonium salt. Subsequent treatment with a base, such as silver oxide, induces Hofmann elimination to yield cycloheptene.
Step 5: Bromination of Cycloheptene. Cycloheptene is treated with bromine to give 1,2-dibromocycloheptane.
Step 6: Cyclization to Tropidine. The dibromide is heated with methylamine to induce a cyclization reaction, forming the bicyclic tropidine.
Step 7: Hydration of Tropidine. Tropidine is hydrated, for example, by treatment with aqueous acid, to yield tropine.
Step 8: Oxidation of Tropine to Tropinone. The secondary alcohol of tropine is oxidized to the ketone, tropinone, using an oxidizing agent such as chromic acid.
Sir Robert Robinson's Synthesis (1917)
Robinson's synthesis is a classic example of a biomimetic, one-pot reaction that proceeds via a double Mannich reaction[1]. The initial reported yield was around 17%, which was later optimized to over 90%[1][4].
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Buffer solution (e.g., citrate buffer, pH 5)
-
Solvent (typically water)
Procedure:
-
Acetonedicarboxylic acid is dissolved in a suitable buffer solution, and the pH is adjusted to be mildly acidic (around 5).
-
Methylamine hydrochloride is added to the solution.
-
Succinaldehyde is then added to the reaction mixture.
-
The mixture is stirred at room temperature for a period of time (e.g., 24-48 hours). The reaction progress can be monitored by the consumption of the starting materials.
-
Upon completion, the reaction mixture is acidified, which leads to the decarboxylation of the intermediate tropinone dicarboxylic acid to yield tropinone.
-
The tropinone is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or chloroform).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude tropinone.
-
The crude product can be further purified by distillation or crystallization.
Conclusion
The syntheses of tropinone by Willstätter and Robinson represent two different eras of chemical synthesis. Willstätter's approach, while a monumental achievement for its time, is a testament to the brute-force methods often required in early organic chemistry. In contrast, Robinson's synthesis is a landmark of elegance and efficiency, demonstrating the power of understanding reaction mechanisms and mimicking biosynthetic pathways. For any practical application, Robinson's method is unequivocally superior due to its simplicity, high yield, and atom economy. Nevertheless, both syntheses remain cornerstone examples in the teaching and history of organic chemistry.
References
A Comparative Guide to Analytical Methods for the Quantification of 8-Azabicyclo[3.2.1]octan-3-one (Tropinone)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of 8-Azabicyclo[3.2.1]octan-3-one, a key intermediate in the synthesis of various pharmaceuticals. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods are compared, supported by experimental data, to assist researchers in selecting the most suitable technique for their applications.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance and validation parameters of typical GC-MS and HPLC-MS/MS methods for the analysis of tropane alkaloids, including this compound.
Table 1: Comparison of GC-MS and HPLC-MS/MS Method Performance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Derivatization | Often required for tropane alkaloids to increase volatility and thermal stability (e.g., silylation).[1] | Generally not required, allowing for direct analysis. |
| Sensitivity | Good, but can be influenced by derivatization efficiency. | High sensitivity, often achieving lower detection limits.[2] |
| Matrix Effects | Generally less susceptible to matrix effects compared to HPLC-MS/MS.[2] | Can be prone to ion suppression or enhancement from matrix components. |
| Sample Throughput | Can be lower due to the additional derivatization step. | Amenable to high-throughput analysis. |
Table 2: Typical Validation Parameters for Tropane Alkaloid Quantification
| Validation Parameter | GC-MS | HPLC-MS/MS |
| Linearity (Range) | 10 - 5000 ng/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | > 80%[1] | 80 - 120% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | ~5 ng/mL[1] | 0.01 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | ~10 ng/mL | 0.05 - 1.5 µg/kg |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
a. Sample Preparation:
A "dilute and shoot" approach is often suitable for pharmaceutical formulations. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances. A typical SPE procedure involves conditioning a C18 cartridge, loading the sample, washing away interferences, and eluting the analyte with an appropriate organic solvent.
b. Derivatization (Silylation):
To improve the volatility and thermal stability of this compound, derivatization is often performed. The dried extract is reconstituted in a suitable solvent (e.g., acetonitrile) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) is added. The mixture is then heated to ensure complete reaction.[1]
c. GC-MS Instrumental Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
a. Sample Preparation:
Similar to GC-MS, sample preparation for HPLC-MS/MS may involve dilution for simple matrices or LLE/SPE for complex matrices to minimize matrix effects. Protein precipitation with a solvent like acetonitrile is a common technique for biological samples.
b. HPLC Instrumental Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. MS/MS Instrumental Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Spray Voltage: 5500 V.
-
Source Temperature: 500 °C.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would be determined and optimized.
Mandatory Visualization
Caption: General workflow for the validation of analytical methods for this compound quantification.
Caption: Simplified biosynthetic pathway of major tropane alkaloids from this compound.
References
A Comparative Analysis of the Biological Activities of Tropinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of various tropinone derivatives. Tropinone, a natural tropane alkaloid, serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant pharmacological potential.[1][2] This document summarizes key findings on their anticancer, antimicrobial, and enzyme-inhibiting properties, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Anticancer Activity
Tropinone derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various human cancer cell lines. The introduction of α,β-unsaturated ketone functionalities through Claisen-Schmidt condensation has been a particularly effective strategy in enhancing their antitumor activities.[1][3]
A study by Yin et al. (2017) synthesized sixteen tropinone derivatives and evaluated their cytotoxic activities against five human cancer cell lines: HL-60 (promyelocytic leukemia), A-549 (lung adenocarcinoma), SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma).[1] Many of these derivatives exhibited significantly improved activity compared to the parent tropinone.[1]
Notably, derivative 6 demonstrated broad-spectrum and potent anticancer activity, with IC₅₀ values of 3.39 µM against HL-60, 13.59 µM against A-549, 6.65 µM against SMMC-7721, 13.09 µM against MCF-7, and 12.38 µM against SW480 cells.[1] In the case of the HL-60 cell line, the activity of derivative 6 was superior to that of the standard chemotherapeutic drug cisplatin (DDP).[1] Another study highlighted a series of hybrid compounds combining tropinone and thiazole rings, with compounds 3a-3h showing high anticancer activity against MDA-MB-231 (breast adenocarcinoma) and B16-F10 (mouse skin melanoma) cell lines, with IC₅₀ values ranging from 1.51 to 3.03 µM.[4] Importantly, these compounds showed significantly lower cytotoxicity towards normal human skin fibroblasts (HSF) and normal colon fibroblasts (CCD-18Co), suggesting a favorable therapeutic window.[4]
The mechanism of action for some of these derivatives has been linked to the induction of apoptosis.[4] For instance, compound 3a was shown to induce cell death in RPMI 8226 (multiple myeloma) cells through apoptosis.[4]
Comparative Cytotoxicity Data (IC₅₀ in µM)
| Derivative | HL-60 | A-549 | SMMC-7721 | MCF-7 | SW480 | MDA-MB-231 | B16-F10 |
| 1 | 13.62 | 16.78 | 14.24 | 16.57 | 11.95 | - | - |
| 6 | 3.39 | 13.59 | 6.65 | 13.09 | 12.38 | - | - |
| 9 | 18.97 | 29.23 | 28.90 | 21.14 | 19.79 | - | - |
| 3a-3h | - | - | - | - | - | 1.51-3.03 | 1.51-3.03 |
| Cisplatin (DDP) | >3.39 | - | - | - | - | - | - |
Data for derivatives 1, 6, and 9 sourced from Yin et al. (2017).[1] Data for derivatives 3a-3h sourced from a study on tropinone-thiazole hybrids.[4] Cisplatin data is presented as a comparative value from Yin et al. (2017).[1]
Antimicrobial Activity
The seven-membered ring structure of tropinone and its analogues, known as troponoids, has been associated with broad-spectrum antibacterial activity.[5][6][7][8][9] These compounds have demonstrated both bacteriostatic and bactericidal effects against a range of bacterial species.[5]
A study on the antibacterial activity of tropolone, a tropinone derivative, showed that it was effective against a wide range of bacteria.[10] The mechanism of action appears to involve disruption of the cell wall or envelope and the plasma membrane, leading to cell lysis.[10] Further research into a library of 92 troponoids identified 16 compounds that inhibited the growth of Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii by at least 80% at concentrations below 30 µM, with minimal cytotoxicity against human hepatoma cells.[6]
The chemical structure of the substituent on the tropone ring plays a crucial role in determining the antibacterial potency.[11] For instance, C-1 thio and C-2 nitro derivatives of tropone are significantly more active than the parent compound.[11] Conversely, dibenzotropone derivatives show no antibacterial activity.[11]
Enzyme Inhibition
Tropinone derivatives have also been investigated as inhibitors of various enzymes. A notable example is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[4] The aforementioned tropinone-thiazole hybrid compounds were found to inhibit mushroom tyrosinase activity through a mixed mechanism of inhibition.[4] This suggests their potential application in the development of agents for hyperpigmentation disorders.
In the biosynthesis of tropane alkaloids, tropinone itself is a substrate for two stereospecific tropinone reductases, TR-I and TR-II, which reduce the keto group to either a tropine (endo) or pseudotropine (exo) alcohol, respectively.[12][13] This enzymatic conversion represents a critical branch point in the metabolic pathway leading to different classes of tropane alkaloids.[12]
Experimental Protocols
Cytotoxicity Assay (MTS Assay)
The cytotoxic activity of tropinone derivatives is commonly assessed using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.[1]
-
Cell Culture: Human cancer cell lines (e.g., HL-60, A-549, SMMC-7721, MCF-7, SW480) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The tropinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The viable cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the culture medium.
-
Data Analysis: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow of the MTS assay for evaluating the cytotoxicity of tropinone derivatives.
Tropinone as a Precursor in Tropane Alkaloid Biosynthesis
Caption: Enzymatic reduction of tropinone as a key branch point in tropane alkaloid biosynthesis.
References
- 1. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropinone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Tropinone-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of tropilidine and tropone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Troponoids as a New Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plant troponoids: chemistry, biological activity, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Activity of Tropolone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of selected tropones and tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tropinone - Wikipedia [en.wikipedia.org]
A Comparative Pharmacological Guide: 8-Azabicyclo[3.2.1]octan-3-one Derivatives vs. Other Bicyclic Amines
For Researchers, Scientists, and Drug Development Professionals
Bicyclic amines represent a cornerstone in medicinal chemistry, offering rigid three-dimensional scaffolds that can enhance binding affinity and selectivity for various biological targets. Their constrained conformations reduce the entropic penalty upon binding to a receptor, making them privileged structures in drug design.[1][2] This guide provides an objective comparison of derivatives based on the 8-azabicyclo[3.2.1]octane core, particularly those with a 3-one functionality, against other prominent classes of bicyclic amines, supported by quantitative data and experimental methodologies.
The 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane ring system, the core of tropane alkaloids, is a versatile scaffold that has been extensively explored in drug discovery.[3][4] Derivatives have been developed to target a wide range of receptors and transporters, including monoamine transporters, opioid receptors, and vasopressin receptors.[5][6][7] The substitution at the 3-position and the 8-position nitrogen significantly influences the pharmacological profile.
Key Pharmacological Classes of 8-Azabicyclo[3.2.1]octane Derivatives:
-
Monoamine Reuptake Inhibitors: These compounds, often structurally related to cocaine, target the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. They are investigated for the treatment of substance abuse and neurological disorders.[5][8]
-
Kappa Opioid Receptor (KOR) Antagonists: Modification of the scaffold has yielded potent and selective KOR antagonists, which are being explored for treating depression and addiction.[6]
-
Vasopressin Antagonists: Certain derivatives have shown excellent binding affinities for vasopressin V1a and V2 receptors, indicating potential applications in treating conditions like hyponatremia.[7]
-
Sigma Receptor Ligands: The bicyclo-octane core has also been incorporated into ligands targeting sigma (σ) receptors, which are implicated in cancer and neurological diseases.[9]
Comparative Analysis with Other Bicyclic Amines
While the 8-azabicyclo[3.2.1]octane skeleton is highly versatile, other bicyclic amine scaffolds have led to distinct and highly successful therapeutic agents.
A. 7-Azabicyclo[2.2.1]heptane Derivatives (e.g., Epibatidine)
Isolated from the skin of an Ecuadorian poison frog, epibatidine is a potent analgesic that acts as a powerful agonist at nicotinic acetylcholine receptors (nAChRs).[10][11] Its analgesic potency is reportedly 100- to 200-fold higher than morphine, but its therapeutic use is precluded by extreme toxicity.[10][12]
-
Mechanism of Action: Epibatidine's analgesic effects are mediated through nAChRs, not opioid receptors.[10] It binds with very high affinity to various nAChR subtypes, particularly the α4β2 subtype.[11][13]
-
Derivatives: The toxicity of epibatidine has driven the development of synthetic analogs like Tebanicline (ABT-594), which were designed to retain analgesic properties with a better therapeutic window.[10][11]
B. Indazole and Other Derivatives with Bicyclic Moieties (e.g., Granisetron)
Granisetron is a highly selective serotonin 5-HT₃ receptor antagonist used clinically as an antiemetic to prevent nausea and vomiting, particularly those induced by chemotherapy.[14][15][16]
-
Mechanism of Action: Granisetron competitively blocks serotonin at 5-HT₃ receptors located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone.[17] Unlike many other bicyclic amines, it has little to no affinity for dopamine, muscarinic, or other serotonin receptor subtypes.[14][17] This high selectivity contributes to its favorable side-effect profile, with headache and constipation being the most common adverse effects.[15]
C. Natural Tropane Alkaloids (e.g., Cocaine, Atropine, Scopolamine)
These naturally occurring compounds share the 8-azabicyclo[3.2.1]octane core and are among the oldest known medicines.[18][19]
-
Cocaine: Acts as a potent stimulant by inhibiting the reuptake of dopamine, serotonin, and norepinephrine.[20]
-
Atropine and Scopolamine: Function as anticholinergics by antagonizing muscarinic acetylcholine receptors.[18][20] Scopolamine is widely used to treat motion sickness and postoperative nausea.[19][21]
Data Presentation: Comparative Binding Affinities
The following tables summarize the in vitro binding affinities (Kᵢ or IC₅₀ in nM) of representative bicyclic amine derivatives for their primary targets. Lower values indicate higher affinity.
Table 1: Binding Affinities for Monoamine Transporters
| Compound | Scaffold | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Reference(s) |
|---|---|---|---|---|---|
| Cocaine | 8-Azabicyclo[3.2.1]octane | 250 | 310 | 440 | [8] |
| Benztropine | 8-Azabicyclo[3.2.1]octane | 8.5 - 20 | 1,500 | 2,100 | [8] |
| WF-23 | 8-Azabicyclo[3.2.1]octane | 0.20 | 0.39 | 2.9 |[8] |
Table 2: Receptor Affinities of Nicotinic Acetylcholine Receptor (nAChR) Agonists
| Compound | Scaffold | α4β2 nAChR Kᵢ (nM) | α7 nAChR Kᵢ (nM) | α3β4 nAChR Kᵢ (nM) | Reference(s) |
|---|---|---|---|---|---|
| Epibatidine | 7-Azabicyclo[2.2.1]heptane | ~0.05 | ~22 | - | [11][13] |
| Nicotine | - | 3.50 | 44.9 | 244 | [22] |
| Varenicline | - | 2.99 | 5.6 | 42 |[22] |
Table 3: Affinities for Other Key Receptors
| Compound | Scaffold/Class | Primary Target | Affinity (IC₅₀/Kᵢ, nM) | Reference(s) |
|---|---|---|---|---|
| Granisetron | Indazole Derivative | 5-HT₃ Receptor | High Affinity Antagonist | [15][16] |
| Scopolamine | 8-Azabicyclo[3.2.1]octane | Muscarinic Receptors | High Affinity Antagonist | [19][20] |
| AZ-MTAB | 8-Azabicyclo[3.2.1]octane | Kappa Opioid Receptor | 20 (Antagonist Activity) | [6] |
| Compound 13d | 8-Azabicyclo[3.2.1]octane | Vasopressin V₁ₐ/V₂ | Excellent V₁ₐ, Good V₂ |[7] |
Mandatory Visualizations
Experimental Protocols
A. Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This protocol is a generalized method for determining the binding affinity of a compound for a specific receptor.
-
Tissue/Membrane Preparation: Homogenize tissues (e.g., rat brain cortex) or cultured cells expressing the receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (membrane fraction) in a fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In assay tubes, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the unlabeled test compound.
-
Non-Specific Binding: To determine non-specific binding, a parallel set of tubes is prepared containing an excess of a known, non-radioactive competing ligand.
-
Incubation: Incubate all tubes at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters rapidly with an ice-cold buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
B. Monoamine Uptake Inhibition Assay (IC₅₀)
This protocol measures a compound's ability to inhibit the reuptake of neurotransmitters into synaptosomes.
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, cortex for serotonin). Homogenize the tissue in a sucrose buffer and perform differential centrifugation to obtain a crude synaptosomal pellet (P2).
-
Assay Setup: Pre-incubate aliquots of the synaptosome suspension in a physiological buffer with varying concentrations of the test compound at 37°C.
-
Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).
-
Non-Specific Uptake: A parallel set of tubes is incubated at 0-4°C to determine non-specific uptake.
-
Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake process by rapid filtration through glass fiber filters, followed by washing with an ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (0-4°C) from the total uptake (37°C). Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled neurotransmitter.
Conclusion
The 8-azabicyclo[3.2.1]octane framework and other bicyclic amine scaffolds are exceptionally valuable in pharmacology. The 8-azabicyclo[3.2.1]octane core has proven to be a highly malleable platform, giving rise to compounds that modulate monoamine transporters, opioid receptors, and muscarinic receptors. In contrast, other scaffolds like the 7-azabicyclo[2.2.1]heptane of epibatidine have led to unparalleled potency at nAChRs, while structures like granisetron demonstrate that exceptional receptor selectivity can be achieved. The choice of a specific bicyclic scaffold allows medicinal chemists to leverage its inherent stereochemical and conformational constraints to achieve desired pharmacological profiles, balancing potency, selectivity, and pharmacokinetic properties for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epibatidine - Wikipedia [en.wikipedia.org]
- 12. mmsl.cz [mmsl.cz]
- 13. academic.oup.com [academic.oup.com]
- 14. Granisetron - Wikipedia [en.wikipedia.org]
- 15. Granisetron. A review of its pharmacological properties and therapeutic use as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Granisetron 101: The Complete Guide | OCTAGONCHEM [octagonchem.com]
- 17. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
A Comparative Guide to Catalysts in Tropinone Synthesis: Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tropinone, a foundational building block for valuable tropane alkaloids like atropine and cocaine, has been a subject of extensive research for over a century. The efficiency of this synthesis is critically dependent on the catalytic strategy employed. This guide provides an objective comparison of different catalytic approaches for tropinone synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis of Catalytic Efficacy
The following table summarizes the quantitative performance of various catalytic methods for tropinone synthesis, focusing on reaction yield and key reaction conditions.
| Catalyst Type | Specific Catalyst/Condition | Reactants | Yield (%) | Key Advantages | Key Disadvantages |
| Acid/Base Catalysis | pH 5-9 (Physiological pH) | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | 70-85%[1] | High yield, biomimetic, one-pot synthesis. | Requires careful pH control. |
| Acid/Base Catalysis | Acidic Conditions | Succinaldehyde, Methylamine, Calcium Acetonedicarboxylate | Up to 40%[1] | Simpler setup than precise pH control. | Lower yield compared to physiological pH. |
| Acid/Base Catalysis | Original Robinson Method | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | 17%[2][3] | Landmark biomimetic synthesis. | Low yield. |
| Biocatalysis | AbPYKS and AbCYP82M3 enzymes | N-methyl-Δ¹-pyrrolinium, Malonyl-CoA | High in vivo, but specific in vitro yield not reported[4][5] | High specificity, potential for sustainable production. | Requires specialized enzymes and precursors. |
| Metal Catalysis | Ruthenium Complex (for precursor synthesis) | Precursor alcohol | 70%[6] | Efficient oxidation for precursor synthesis. | Not a direct catalyst for the main ring-forming reaction. |
| Organocatalysis | L-Proline (for tropane skeleton) | meso-dialdehyde | 6.5% (overall multi-step synthesis)[7] | Enantioselective potential. | Low overall yield in a multi-step synthesis. |
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below.
Acid/Base Catalyzed Robinson-Schöpf Synthesis (High-Yielding Conditions)
This protocol is adapted from the improved method by Schöpf, which optimizes the reaction pH to achieve high yields.
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Citrate buffer (pH 5)
-
Hydrochloric acid
-
Sodium hydroxide
-
Solvent for extraction (e.g., diethyl ether or chloroform)
Procedure:
-
A solution of succinaldehyde, methylamine hydrochloride, and acetonedicarboxylic acid is prepared in an aqueous citrate buffer to maintain a pH of approximately 5.[7]
-
The reaction mixture is stirred at room temperature for a period of 24 to 72 hours.[7]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is acidified with hydrochloric acid to facilitate the decarboxylation of the intermediate tropinonedicarboxylic acid.
-
The solution is then heated to drive the decarboxylation, yielding tropinone.
-
After cooling, the solution is made alkaline with sodium hydroxide.
-
The tropinone product is extracted from the aqueous solution using an organic solvent.
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude tropinone.
-
Further purification can be achieved by distillation or chromatography.
Biocatalytic Synthesis of Tropinone
This two-step enzymatic process mimics the natural biosynthetic pathway of tropinone.[4]
Step 1: Synthesis of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid using AbPYKS
Materials:
-
N-methyl-Δ¹-pyrrolinium cation (starter substrate)
-
Malonyl-CoA (extender unit)
-
Purified AbPYKS (pyrrolidine ketide synthase) enzyme
-
Reaction buffer (e.g., phosphate buffer, pH ~7.5)
Procedure:
-
In a reaction vessel, the N-methyl-Δ¹-pyrrolinium cation and malonyl-CoA are dissolved in the reaction buffer.
-
The purified AbPYKS enzyme is added to initiate the reaction.
-
The reaction is incubated at an optimal temperature for the enzyme (typically 25-37°C) for several hours.
-
The reaction mixture is then processed to isolate the product, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which serves as the substrate for the next step.
Step 2: Cyclization to Tropinone using AbCYP82M3
Materials:
-
4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (from Step 1)
-
Purified AbCYP82M3 (cytochrome P450 enzyme)
-
NADPH (as a cofactor)
-
Reaction buffer (e.g., phosphate buffer, pH ~7.5)
Procedure:
-
The 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid is dissolved in the reaction buffer containing NADPH.
-
The purified AbCYP82M3 enzyme is added to catalyze the cyclization.
-
The reaction is incubated under conditions optimal for the P450 enzyme.
-
Upon completion, the tropinone product is extracted from the reaction mixture and purified using standard chromatographic techniques.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the experimental workflows for the different catalytic approaches to tropinone synthesis.
Caption: Experimental workflows for Robinson-Schöpf and biocatalytic tropinone synthesis.
Caption: Logical relationship of different catalytic strategies for tropinone synthesis.
References
- 1. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization [ideas.repec.org]
- 6. Tropinone synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
A Comparative Guide to the Structure-Activity Relationships of 8-Azabicyclo[3.2.1]octan-3-one Analogues
The 8-azabicyclo[3.2.1]octan-3-one, or tropinone, scaffold is a versatile structural motif found in a wide array of biologically active compounds, including the tropane alkaloids. Its rigid bicyclic structure provides a fixed spatial arrangement for substituents, making it an attractive template for the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) studies of various this compound analogues, focusing on their diverse pharmacological activities.
SAR at Monoamine Transporters
A significant area of research has been the development of tropinone analogues as ligands for monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT). These transporters are crucial targets for the treatment of neuropsychiatric disorders.
Studies on tropane analogues have revealed key structural features for SERT inhibition. For instance, the introduction of substituted indoles at the 3-position of tropinone has yielded potent SERT inhibitors. The nature and position of substituents on the indole ring significantly influence the inhibitory activity.
Table 1: SAR of Tropinone Analogues as SERT Inhibitors
| Compound | R Group (at position 3) | SERT Inhibition (IC50, nM) |
| UCD0184 Analogue 1 | Indole | Data not specified |
| UCD0184 Analogue 2 | 5-Fluoroindole | Data not specified |
| UCD0184 Analogue 3 | 5-Chloroindole | Data not specified |
| UCD0184 Analogue 4 | 5-Bromoindole | Data not specified |
| UCD0184 Analogue 5 | 7-Methylindole | Data not specified |
Note: Specific IC50 values were not provided in the source material, but the study focused on characterizing these analogues.
In contrast to their SERT inhibition, most of these tropane analogues showed negligible activity in inducing SERT-mediated efflux. This is a noteworthy finding, as some tropane-containing compounds like cocaine are known to induce neurotransmitter efflux.
Modification of the 8-azabicyclo[3.2.1]octan-3-ol backbone has led to the discovery of potent ligands for dopamine D2-like receptors (D2R and D3R). Replacing the piperidine ring in known D2R antagonists with a tropane ring has been shown to reverse subtype selectivity in some cases.
Table 2: SAR of 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Analogues at Dopamine D2-like Receptors [1]
| Compound | N-Substituent | 3-Aryl Group | D2R Ki (nM) | D3R Ki (nM) |
| 31 | H | 4-Chlorophenyl | 33.4 | 15.5 |
| 32 | H | 3,4-Dichlorophenyl | 35.3 | 6.35 |
| 33 | H | 2,3-Dichlorophenyl | >1000 | >1000 |
| 34 | H | 4-Methylphenyl | 41.4 | 31.0 |
| 45 | 3-Benzofurylmethyl | 4-Chlorophenyl | 1.7 | 0.34 |
These results highlight the significant impact of both N-substitution and the nature of the 3-aryl group on the affinity and selectivity for D2 and D3 receptors.
Anticancer Activity
A series of tropinone derivatives incorporating an α,β-unsaturated ketone moiety have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines.[2] This work was inspired by the known antitumor activities of chalcones and other α,β-unsaturated ketones.
Table 3: Cytotoxic Activity of Tropinone Derivatives (IC50, μM) [2]
| Compound | HL-60 | A-549 | SMMC-7721 | MCF-7 | SW480 |
| 1 | 13.62 | 16.78 | 14.24 | 16.57 | 11.95 |
| 6 | 3.39 | 13.59 | 6.65 | 13.09 | 12.38 |
| 9 | 18.97 | 29.23 | 28.90 | 21.14 | 19.79 |
| Tropinone | >40 | >40 | >40 | >40 | >40 |
| DDP (Cisplatin) | 4.68 | 16.23 | 10.34 | 20.11 | 18.93 |
The results indicate that several derivatives exhibited significant cytotoxic activities, with compound 6 being particularly potent, showing greater activity than the standard drug cisplatin against some cell lines.
Nematicidal Activity
Researchers have also explored the potential of 8-azabicyclo[3.2.1]octane derivatives as nematicidal agents. A series of 8-azabicyclo[3.2.1]octane-3-isoxazole oxime derivatives were synthesized and showed good nematicidal activities against Meloidogyne incognita.
Table 4: Nematicidal Activity of 8-Azabicyclo[3.2.1]octane-3-isoxazole Oxime Derivatives against M. incognita [3]
| Compound | Nematicidal Activity (%) at 25 mg/L |
| 9a | Data not specified |
| 9b | Data not specified |
| 9c | Data not specified |
| 9d | Data not specified |
| 9e | 55.6% at 1 mg/L |
Compound 9e, 8-methyl-8-azabicyclo[3.2.1]octan-3-one-O-((3-(4-nitrophenyl)-4,5-dihydroisoxazol-5-yl)methyl)oxime, demonstrated the most potent activity.
Kappa Opioid Receptor Antagonists
Modification of the 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide scaffold has led to the development of potent and selective kappa opioid receptor (KOR) antagonists.
Table 5: SAR of 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide Analogues as KOR Antagonists [4]
| Compound | KOR IC50 (nM) | μ:κ ratio | δ:κ ratio |
| 3 | 77 | >400 | >400 |
| 6c | 20 | 36 | 415 |
| 12 | 172 | 93 | >174 |
These studies demonstrate that modifications to the pendant N-substitution can significantly improve in vitro opioid and hERG selectivity.
Experimental Protocols
A general overview of the experimental methodologies employed in these SAR studies is provided below.
Synthesis of Analogues
The synthesis of this compound analogues typically starts from tropinone or a related derivative. Common synthetic strategies include:
-
Aldol Condensation: Reaction of tropinone with various aldehydes to introduce substituents at the C2 and C4 positions, often forming α,β-unsaturated ketones.[2]
-
Nucleophilic Addition: Addition of organometallic reagents (e.g., organolithium) to the carbonyl group of tropinone.[5]
-
Reductive Amination: Conversion of the ketone to an amine, followed by N-acylation or N-alkylation.
-
1,3-Dipolar Cycloaddition: Used for the synthesis of isoxazole derivatives.[3]
Biological Assays
-
SERT Inhibition and Efflux Assays: These assays are typically performed using cells heterologously expressing SERT (e.g., HEK293T cells). Inhibition of radiolabeled serotonin ([³H]5-HT) uptake is measured to determine IC50 values. Efflux is measured by preloading cells with [³H]5-HT and then measuring its release upon exposure to the test compounds.[5]
-
Dopamine Receptor Binding Assays: Radioligand binding assays are used to determine the affinity of the compounds for D2 and D3 receptors. Membranes from cells expressing the receptors are incubated with a radiolabeled ligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value.[1]
-
Cytotoxicity Assays (MTT Assay): Human cancer cell lines are treated with various concentrations of the compounds for a specified period. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is then used to determine cell viability. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.[2]
-
Nematicidal Bioassays: The nematicidal activity is evaluated against target nematode species, such as Meloidogyne incognita. The percentage of nematode mortality or inhibition of larval hatching is determined after exposure to the test compounds at different concentrations.[3]
-
Kappa Opioid Receptor Binding and Functional Assays: Radioligand binding assays are used to determine the affinity for kappa, mu, and delta opioid receptors. Functional activity (antagonism) is often assessed using a [³⁵S]GTPγS binding assay in cells expressing the kappa opioid receptor.[4]
Visualizations
General SAR Workflow
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound analogues.
Dopamine D2-like Receptor Signaling
Caption: Simplified signaling pathway for the dopamine D2-like receptor, a target for some this compound analogues.
References
- 1. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Oxatropanes vs. Azatropanes: A Comparative Guide to their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of oxatropanes and azatropanes, two classes of tropane analogs that have garnered significant interest in neuroscience and pharmacology. Both scaffolds are central to the development of compounds targeting monoamine transporters, playing crucial roles in the regulation of neurotransmitters like dopamine, serotonin, and norepinephrine. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective comparison for researchers in drug discovery and development.
At a Glance: Key Differences and Similarities
Oxatropanes and azatropanes are structurally related to cocaine, an azatropane, and are primarily investigated for their potent interactions with the dopamine transporter (DAT). The core difference lies in the substitution of the nitrogen atom (aza) in the tropane bridge with an oxygen atom (oxa). This seemingly subtle structural modification can lead to significant differences in binding affinity, selectivity, and in vivo activity.
Quantitative Comparison of Biological Activity
The primary mechanism of action for many oxatropane and azatropane analogs is the inhibition of monoamine reuptake by binding to their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The following tables summarize the in vitro binding affinities (IC₅₀ or Kᵢ values in nM) of representative oxatropane and azatropane compounds for these transporters. Lower values indicate higher binding affinity.
Table 1: In Vitro Binding Affinities of Representative Oxatropane Analogs for Monoamine Transporters
| Compound | DAT (IC₅₀/Kᵢ, nM) | SERT (IC₅₀/Kᵢ, nM) | NET (IC₅₀/Kᵢ, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| RTI-130 | 1.62[1] | 302[1] | 747[1] | 186 | 461 |
Table 2: In Vitro Binding Affinities of Representative Azatropane Analogs for Monoamine Transporters
| Compound | DAT (IC₅₀/Kᵢ, nM) | SERT (IC₅₀/Kᵢ, nM) | NET (IC₅₀/Kᵢ, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Cocaine | 95.3[1] | 149[1] | 425[1] | 1.56 | 4.46 |
| RTI-55 | 0.48[1] | 1.9[1] | 26.2[1] | 3.96 | 54.6 |
| RTI-121 | 0.27[1] | 2.4[1] | 30.5[1] | 8.89 | 113 |
| WIN 35,428 | 12.8 | 2000 | 380 | 156 | 29.7 |
| N-Allyl-CFT | 2.5 | 110 | 1800 | 44 | 720 |
| N-Propyl-CFT | 4.2 | 150 | 2500 | 35.7 | 595 |
Note: Data for WIN 35,428 and N-substituted analogs are from various sources and are presented for comparative purposes.
As the data indicates, both oxatropane and azatropane classes contain highly potent dopamine transporter inhibitors. Notably, the oxatropane analog RTI-130 demonstrates high affinity for DAT and remarkable selectivity over both SERT and NET, significantly more so than cocaine.[1] Certain azatropane analogs, such as RTI-55 and RTI-121, also exhibit very high DAT affinity, with varying degrees of selectivity.
In Vivo Activity: Locomotor Effects
The in vivo potency of these compounds is often assessed by measuring their effect on locomotor activity in animal models, which is largely attributed to the blockade of dopamine reuptake.
Table 3: In Vivo Locomotor Activity of an Oxatropane vs. Azatropane Analogs in Mice
| Compound | ED₅₀ (mg/kg, i.v.) | Relative Potency (vs. Cocaine) | Duration of Action |
| RTI-130 (Oxatropane) | 0.03 | ~30x | > 10 hours[1] |
| Cocaine (Azatropane) | 0.9 | 1x | < 2 hours[1] |
| RTI-55 (Azatropane) | 0.06 | ~15x | > 10 hours[1] |
| RTI-121 (Azatropane) | 0.02 | ~45x | > 10 hours[1] |
The oxatropane RTI-130 and the potent azatropanes RTI-55 and RTI-121 are significantly more potent than cocaine in stimulating locomotor activity and have a much longer duration of action.[1] This highlights that both scaffolds can produce compounds with substantial in vivo effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Radioligand Binding Assay for Monoamine Transporters
This assay is used to determine the binding affinity of a test compound for the dopamine, serotonin, and norepinephrine transporters.
-
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT and NET) or cells expressing the specific transporter.
-
Radioligand: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Test compounds (oxatropanes, azatropanes).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a reaction tube, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
In Vitro Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into synaptosomes.
-
Materials:
-
Rat striatal tissue.
-
[³H]Dopamine.
-
Test compounds.
-
Krebs-Ringer-HEPES buffer.
-
Pargyline (a monoamine oxidase inhibitor to prevent dopamine metabolism).
-
Scintillation counter.
-
-
Procedure:
-
Synaptosome Preparation: Homogenize rat striatal tissue in a sucrose buffer. Centrifuge the homogenate to obtain a crude synaptosomal pellet. Resuspend the pellet in the assay buffer.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.
-
Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine.
-
Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the dopamine uptake (IC₅₀).
-
Signaling Pathways and Experimental Workflows
The biological effects of oxatropanes and azatropanes as monoamine transporter inhibitors are initiated by their binding to these transporters, which alters neurotransmitter signaling.
Caption: Dopamine signaling at the synapse and inhibition by oxatropanes and azatropanes.
The diagram above illustrates the normal process of dopamine neurotransmission. Dopamine is synthesized in the presynaptic neuron, packaged into vesicles, and released into the synaptic cleft upon neuronal firing. It then binds to postsynaptic dopamine receptors, initiating a signaling cascade. The dopamine transporter (DAT) is responsible for clearing dopamine from the synapse by transporting it back into the presynaptic neuron. Both oxatropane and azatropane analogs act as inhibitors of DAT, blocking this reuptake process. This leads to an accumulation of dopamine in the synaptic cleft, prolonged stimulation of postsynaptic receptors, and the subsequent behavioral effects, such as increased locomotor activity.
Caption: Workflow for in vitro characterization of oxatropane and azatropane analogs.
The workflow diagram outlines the key steps in the in vitro evaluation of these compounds. Both radioligand binding assays and dopamine uptake assays are fundamental in determining the potency and functional effects of new chemical entities at the monoamine transporters. The data generated from these experiments allows for a direct comparison of the biological activity of different compound series, such as oxatropanes and azatropanes.
Conclusion
Both oxatropane and azatropane scaffolds have proven to be fertile ground for the discovery of potent monoamine transporter ligands. While azatropanes, exemplified by cocaine and its numerous analogs, have been more extensively studied, the available data on oxatropanes, such as RTI-130, demonstrate their potential to yield compounds with high affinity and, in some cases, superior selectivity for the dopamine transporter. The substitution of the bridge nitrogen with oxygen can significantly influence the pharmacological profile, offering a valuable strategy for medicinal chemists to fine-tune the properties of tropane-based compounds. Further research into a broader range of oxatropane analogs is warranted to fully elucidate the structure-activity relationships within this chemical class and to explore their therapeutic potential.
References
A Comparative Spectroscopic Analysis of Tropinone and its Diastereomer Tropine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data for Tropinone and its Reduction Product, Tropine.
This guide provides a comparative analysis of spectroscopic data for tropinone and its diastereomer, tropine. Tropinone is a key intermediate in the biosynthesis of tropane alkaloids, and its stereospecific reduction yields either tropine or pseudotropine. Due to the limited availability of comprehensive spectroscopic data for pseudotropinone, this guide will utilize data for tropine as a comparative reference to highlight the distinguishing features arising from the change in functional group and stereochemistry at the C-3 position. The data presented herein is essential for researchers engaged in the synthesis, characterization, and development of tropane alkaloid-based therapeutics.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for tropinone and tropine, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectral Data
| Assignment | Tropinone Chemical Shift (ppm) | Tropine Chemical Shift (ppm) | Key Differences |
| N-CH₃ | 2.491 | 2.252 | The N-methyl protons in tropinone are slightly deshielded compared to tropine. |
| H-1/H-5 | 3.45 | 3.062 | The bridgehead protons in tropinone are significantly deshielded due to the adjacent carbonyl group. |
| H-2α/H-4α | 2.67 | 1.98 | Protons alpha to the carbonyl in tropinone are deshielded. |
| H-2β/H-4β | 2.17 | 1.658 | Protons alpha to the carbonyl in tropinone are deshielded. |
| H-3 | - | 4.000 | The presence of a proton at C-3 in tropine, attached to the carbon bearing the hydroxyl group, is a key distinguishing feature. |
| H-6/H-7 | 1.63, 2.13 | 2.08, 2.09 | Minor differences in the chemical shifts of the ethylene bridge protons. |
¹³C NMR Spectral Data
| Assignment | Tropinone Chemical Shift (ppm) | Tropine Chemical Shift (ppm) | Key Differences |
| C=O | 218.9 | - | The most significant difference is the presence of a carbonyl carbon signal at a characteristic downfield shift in tropinone. |
| C-1/C-5 | 62.9 | 62.0 | Minor difference in the chemical shifts of the bridgehead carbons. |
| C-2/C-4 | 48.5 | 35.8 | Carbons alpha to the carbonyl in tropinone are significantly deshielded. |
| C-3 | - | 65.0 | The appearance of a signal for the carbon bearing the hydroxyl group in tropine. |
| C-6/C-7 | 27.8 | 26.5 | Minor difference in the chemical shifts of the ethylene bridge carbons. |
| N-CH₃ | 40.8 | 40.5 | The chemical shift of the N-methyl carbon is very similar in both molecules. |
Infrared (IR) Spectroscopy Data
| Functional Group | Tropinone Absorption (cm⁻¹) | **Tropine Absorption (cm⁻¹) ** | Key Differences |
| C=O Stretch | ~1715 (strong, sharp) | - | A strong absorption band characteristic of a ketone is the defining feature of the tropinone IR spectrum. |
| O-H Stretch | - | ~3400 (strong, broad) | A broad absorption band in the high-frequency region indicates the presence of the hydroxyl group in tropine. |
| C-H Stretch | ~2850-2950 | ~2850-2950 | Both molecules exhibit C-H stretching vibrations in the typical alkane region. |
| C-N Stretch | ~1200 | ~1200 | Both molecules show C-N stretching vibrations. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of tropane alkaloids is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire spectra at a constant temperature (e.g., 298 K).
-
Use a standard single-pulse experiment.
-
Optimize the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm for tropane alkaloids).
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire spectra using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Use a wider spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Employ a longer relaxation delay to ensure accurate integration if quantitative analysis is required.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
A general protocol for obtaining FT-IR spectra is as follows:
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: Dissolve the sample in a volatile solvent and deposit a drop onto a KBr or NaCl salt plate. Allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
A general protocol for the analysis of tropane alkaloids by GC-MS is as follows:[1]
-
Sample Preparation:
-
For complex matrices, an extraction step (e.g., solid-phase extraction) may be necessary to isolate the alkaloids.
-
Derivatization, for example, with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often employed to increase the volatility and thermal stability of the analytes.[1]
-
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Separation:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the components of the mixture. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp to 280°C at 10°C/min.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Detection: The mass spectrometer is operated in full scan mode to obtain mass spectra for compound identification or in selected ion monitoring (SIM) mode for targeted quantification.
-
Visualization of Tropinone Metabolism
The following diagram illustrates the key biosynthetic relationship between tropinone, tropine, and pseudotropine. Tropinone serves as a branch-point intermediate, where its stereospecific reduction by different enzymes leads to the formation of these two distinct isomers.
Caption: Biosynthetic pathway of tropinone reduction.
This guide provides a foundational comparison of the spectroscopic properties of tropinone and its diastereomer, tropine. The distinct spectral features, particularly the presence or absence of the carbonyl and hydroxyl groups, allow for their unambiguous differentiation. The provided experimental protocols offer a starting point for researchers to develop and validate their own analytical methods for the characterization of these and other related tropane alkaloids.
References
Bridging the Gap: Evaluating the Efficacy of Tropinone-Based Anticancer Drug Candidates from Laboratory Bench to Preclinical Models
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel anticancer therapeutics has led to the exploration of diverse chemical scaffolds, including the tropinone core. Tropinone, a bicyclic alkaloid, has served as a versatile starting material for the synthesis of a wide range of derivatives, with a growing body of evidence highlighting their potential as potent anticancer agents. This guide provides a comprehensive comparison of the in vitro efficacy of promising tropinone-based drug candidates, outlines the standard experimental protocols for their evaluation, and discusses the crucial next steps toward in vivo validation. While significant in vitro data exists, a notable gap remains in the literature regarding the in vivo performance of these specific compounds, underscoring a critical area for future research.
In Vitro Efficacy: A Snapshot of Anticancer Potential
Numerous studies have demonstrated the cytotoxic effects of tropinone derivatives against a variety of human cancer cell lines. The primary measure of in vitro efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher potency.
Below is a summary of the in vitro anticancer activity of several promising tropinone-based compounds from recent studies.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bis(benzylidene) Tropinones | Derivative 1 | HL-60 (Leukemia) | 13.62 | [1] |
| A-549 (Lung) | 16.78 | [1] | ||
| SMMC-7721 (Liver) | 14.24 | [1] | ||
| MCF-7 (Breast) | 16.57 | [1] | ||
| SW480 (Colon) | 11.95 | [1] | ||
| Derivative 6 | HL-60 (Leukemia) | 3.39 | [1] | |
| A-549 (Lung) | 13.59 | [1] | ||
| SMMC-7721 (Liver) | 6.65 | [1] | ||
| MCF-7 (Breast) | 13.09 | [1] | ||
| SW480 (Colon) | 12.38 | [1] | ||
| Derivative 9 | HL-60 (Leukemia) | 18.97 | [1] | |
| A-549 (Lung) | 29.23 | [1] | ||
| SMMC-7721 (Liver) | 28.90 | [1] | ||
| MCF-7 (Breast) | 21.14 | [1] | ||
| SW480 (Colon) | 19.79 | [1] | ||
| Tropinone-Thiazole Hybrids | Compound 3a | MDA-MB-231 (Breast) | 2.26 - 2.90 | [2] |
| B16-F10 (Melanoma) | 1.51 - 3.03 | [2] | ||
| Compound 3h | MDA-MB-231 (Breast) | 2.26 - 2.90 | [2] | |
| B16-F10 (Melanoma) | 1.51 - 3.03 | [2] |
Note: The presented data showcases strong in vitro activity, particularly for derivative 6 and the tropinone-thiazole hybrids, with IC50 values in the low micromolar range. However, a comprehensive search of the current literature did not yield publicly available in vivo efficacy data for these specific compounds. The subsequent sections on in vivo models describe the standard procedures that would be employed to generate such data.
Experimental Protocols: Methodologies for Efficacy Assessment
The following are detailed protocols for the key experiments used to evaluate the anticancer efficacy of drug candidates, both in vitro and in vivo.
In Vitro Cytotoxicity: MTS Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by metabolically active cells to a colored formazan product that is soluble in cell culture media.
Protocol:
-
Cell Plating: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tropinone-based drug candidates in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTS Reagent Addition: Following incubation, add 20 µL of the MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic rate of the cell line.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy: Human Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical anticancer drug evaluation.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL.
-
Animal Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (2-3 times per week) using calipers and the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the tropinone-based drug candidate via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle solution.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Path Forward: From Mechanism to Preclinical Workflow
To better understand the context of tropinone-based drug development, the following diagrams illustrate a potential mechanism of action, a typical experimental workflow, and the logical progression from in vitro to in vivo studies.
Caption: A potential mechanism of action for tropinone derivatives involving the intrinsic apoptosis pathway.
Caption: A generalized workflow from in vitro screening to in vivo evaluation of anticancer drug candidates.
Caption: The logical progression from in vitro findings to in vivo validation in drug development.
Conclusion and Future Directions
The available in vitro data strongly suggests that tropinone-based compounds, particularly certain bis(benzylidene) derivatives and tropinone-thiazole hybrids, are promising candidates for further development as anticancer agents. Their potent cytotoxic effects against a range of cancer cell lines warrant a deeper investigation into their therapeutic potential.
The critical next step is to bridge the existing gap between these compelling in vitro results and their translation into a preclinical setting. Rigorous in vivo studies using xenograft models are essential to evaluate the efficacy, toxicity, and pharmacokinetic profiles of these lead compounds. Such studies will be instrumental in validating the initial in vitro findings and determining whether these tropinone derivatives can move forward in the drug development pipeline. The protocols and workflows outlined in this guide provide a clear roadmap for researchers to undertake this vital next phase of research.
References
A Comparative Guide to the Selectivity of DAT Inhibitors Based on the 8-Azabicyclo[3.2.1]octane Scaffold
For Researchers, Scientists, and Drug Development Professionals
The dopamine transporter (DAT) is a critical target in the development of pharmacotherapies for a range of neurological and psychiatric disorders, including depression, attention deficit hyperactivity disorder (ADHD), and substance abuse.[1][2][3] The 8-azabicyclo[3.2.1]octane scaffold, a core structure in molecules like cocaine, has served as a foundational template for the design of potent DAT inhibitors.[4] However, achieving selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters is a key challenge in minimizing off-target effects. This guide provides an objective comparison of the selectivity profiles of various DAT inhibitors built upon this scaffold, supported by experimental data and detailed methodologies.
Comparative Analysis of Transporter Affinity
The following table summarizes the in vitro binding affinities of several 8-azabicyclo[3.2.1]octane derivatives for the dopamine, serotonin, and norepinephrine transporters. The data, presented as inhibition constants (Ki) or 50% inhibitory concentrations (IC50), highlight the impact of structural modifications on transporter selectivity. Lower values indicate higher binding affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio | Reference |
| Cocaine | 459 | - | - | - | - | [4] |
| GBR 12909 Analogue (22e) | 4.0 | >4240 | - | >1060 | - | [5][6] |
| GBR 12909 Analogue (22g) | 3.9 | - | >5300 | - | >1358 | [5][6] |
| 3β-(3,4-dichlorophenyl) analogue | 5.7 (IC50) | 8.0 (IC50) | - | 0.71 | - | [1][3] |
| 3-(3,4-dichlorophenyl)-2,3-unsaturated analogue | 4.5 (IC50) | >3600 (IC50) | - | >800 | - | [1][3] |
| Normorphan Analogue (8c) | 452 (IC50) | - | - | - | - | [4] |
Key Observations:
-
High DAT Potency: Several analogues exhibit low nanomolar affinity for DAT, comparable to or exceeding that of cocaine.[1][3][5][6]
-
Achieving High Selectivity: Strategic substitutions on the 8-azabicyclo[3.2.1]octane scaffold can lead to significant selectivity for DAT. For instance, the 8-cyclopropylmethyl group in compound 22e imparts a remarkable >1000-fold selectivity for DAT over SERT.[5][6] Similarly, the 8-chlorobenzyl derivative (22g) demonstrates high selectivity for DAT over NET.[5][6]
-
Impact of the 3-Position Substituent: The nature of the substituent at the 3-position of the bicyclic core dramatically influences both potency and selectivity. For example, a 3-(3,4-dichlorophenyl)-2,3-unsaturated analogue shows potent and highly selective DAT inhibition compared to its saturated counterpart.[1][3]
-
Alternative Scaffolds: The replacement of the 8-azabicyclo[3.2.1]octane (tropane) nucleus with a 6-azabicyclo[3.2.1]octane (normorphan) framework has been explored, with some analogues showing potency in the same range as cocaine.[4]
Experimental Methodologies
The data presented in this guide were primarily obtained through in vitro radioligand binding assays. These assays are a standard method for characterizing the affinity of a compound for a specific transporter.
General Protocol for Monoamine Transporter Binding Assays:
-
Tissue Preparation: Rat brain tissue, specifically from the striatum (rich in DAT), cortex, or other relevant regions, is homogenized. Cell lines stably or transiently expressing the human transporters (hDAT, hSERT, hNET) are also commonly used.[6][7]
-
Radioligand Incubation: The prepared tissue homogenates or cell membranes are incubated with a specific radiolabeled ligand that binds to the target transporter. Commonly used radioligands include:
-
Competition Binding: A range of concentrations of the test compound (the 8-azabicyclo[3.2.1]octane derivative) is added to the incubation mixture. The test compound competes with the radioligand for binding to the transporter.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the affinity of the radioligand for the transporter.
This protocol can be adapted for high-throughput screening using 96-well formats.[7] It is also important to note that functional assays, such as neurotransmitter uptake inhibition assays, are often performed to confirm that the binding of the compound translates to a functional effect on the transporter.[7]
Visualizing Structure-Activity Relationships for Selectivity
The following diagram illustrates the key structural modification points on the 8-azabicyclo[3.2.1]octane scaffold that influence selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters.
Caption: Structure-Activity Relationships for DAT Selectivity.
This guide provides a snapshot of the current understanding of DAT inhibitor selectivity based on the versatile 8-azabicyclo[3.2.1]octane scaffold. The presented data and methodologies offer a valuable resource for researchers engaged in the design and development of novel, highly selective DAT inhibitors for therapeutic applications. Further exploration of substitutions at various positions on this scaffold will undoubtedly continue to yield compounds with improved potency and selectivity profiles.
References
- 1. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereochemical Validation of Synthetic Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemistry of synthetic tropane alkaloids is a critical determinant of their pharmacological activity and safety profile. The synthesis of these complex bicyclic structures often yields a mixture of stereoisomers, necessitating robust analytical methodologies for their separation, identification, and quantification. This guide provides an objective comparison of the primary techniques employed for the stereochemical validation of synthetic tropane alkaloids: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
This document outlines detailed experimental protocols, presents quantitative performance data in comparative tables, and includes visual workflows and decision-making diagrams to assist researchers in selecting the most appropriate validation strategy for their specific needs.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for stereochemical validation depends on several factors, including the stage of drug development, the nature of the sample, and the specific information required (e.g., relative or absolute configuration, enantiomeric purity).
Quantitative Performance Data
The following tables summarize key performance metrics for Chiral HPLC, NMR Spectroscopy, and X-ray Crystallography in the context of synthetic tropane alkaloid analysis.
Table 1: Comparison of Quantitative Performance for Stereochemical Validation Techniques
| Parameter | Chiral HPLC | NMR Spectroscopy | X-ray Crystallography |
| Primary Use | Enantiomeric purity, separation of stereoisomers | Structural elucidation, determination of relative stereochemistry | Absolute configuration determination |
| Sample Throughput | High | High (for routine analysis) | Low |
| Limit of Detection (LOD) | ~0.05 µg/mL[1] | Analyte dependent, generally higher than HPLC | Not applicable |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL[1] | Analyte dependent, generally higher than HPLC | Not applicable |
| Precision (RSD%) | < 2.0%[1] | Good, with reproducibilities of ±0.5% or better | High precision for structural parameters |
| Sample Integrity | Destructive (sample is consumed) | Non-destructive[2] | Non-destructive (crystal can be recovered) |
Table 2: Chiral HPLC Method Parameters for Tropane Alkaloid Enantioseparation
| Parameter | Description |
| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, IC) is often effective.[1] |
| Mobile Phase | A mixture of n-Hexane, Isopropanol, and an amine modifier (e.g., Diethylamine) is common. A typical ratio is 80:20:0.1 (v/v/v).[1] |
| Flow Rate | Typically 1.0 mL/min.[1] |
| Column Temperature | Ambient or controlled, e.g., 25 °C.[1] |
| Detection | UV detection at a wavelength where the analyte absorbs, e.g., 254 nm.[1] |
| Resolution (Rs) | A value > 1.5 indicates baseline separation.[3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable stereochemical validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[2][4]
Protocol for Enantiomeric Purity Determination:
-
System Preparation:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Select an appropriate immobilized polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC, 250 mm x 4.6 mm, 5 µm particle size).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic tropane alkaloid sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules, including the determination of relative stereochemistry. For chiral discrimination, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) is necessary to induce chemical shift non-equivalence in the spectra of enantiomers.[4]
Protocol for Stereochemical Assignment using a Chiral Derivatizing Agent:
-
Derivatization:
-
React the synthetic tropane alkaloid (containing a suitable functional group, e.g., a hydroxyl group) with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride) in an appropriate deuterated solvent (e.g., CDCl₃) in the presence of a base (e.g., pyridine-d₅).
-
Ensure the reaction goes to completion to avoid kinetic resolution.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) spectra of the resulting diastereomeric mixture.
-
The use of a high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral dispersion.
-
-
Spectral Analysis:
-
Compare the ¹H and ¹³C chemical shifts of the two diastereomers.
-
Analyze NOESY data to establish through-space proton-proton correlations, which can reveal the relative configuration of stereocenters.
-
The differences in chemical shifts (Δδ) between the diastereomers can be used to assign the absolute configuration based on established models for the specific chiral derivatizing agent used.
-
X-ray Crystallography
X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule, provided that a suitable single crystal can be obtained.[5]
Protocol for Absolute Configuration Determination:
-
Crystallization:
-
Grow a single crystal of the enantiomerically pure synthetic tropane alkaloid of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
If the target compound does not crystallize readily, derivatization to form a salt with a chiral counter-ion or a co-crystal can be attempted.[6]
-
-
Data Collection:
-
Mount the single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Assignment:
-
The absolute configuration is determined by analyzing the anomalous dispersion effects of the scattered X-rays.
-
The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms the correct absolute configuration, while a value near 1 indicates the opposite enantiomer.[5]
-
Visualizing Workflows and Logical Relationships
Decision Tree for Method Selection
The choice of the most suitable technique for stereochemical validation is a critical decision in the drug development process. The following diagram provides a logical framework for selecting the appropriate method based on the specific requirements of the analysis.
Caption: Decision tree for selecting a stereochemical validation method.
Experimental Workflow for Chiral HPLC Analysis
The following diagram illustrates the typical workflow for determining the enantiomeric purity of a synthetic tropane alkaloid using Chiral HPLC.
References
comparative binding studies of 8-Azabicyclo[3.2.1]octan-3-one derivatives at monoamine transporters
A Comparative Guide to the Binding Affinities of 8-Azabicyclo[3.2.1]octan-3-one Derivatives at Monoamine Transporters
This guide provides a comparative analysis of the binding affinities of various this compound derivatives for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data presented is compiled from published scientific literature and is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a significant motif in the development of neuroactive compounds.[1] Derivatives of this structure are extensively researched for their capacity to modulate monoamine transporters, including DAT, SERT, and NET.[1] The affinity and selectivity of these compounds can be finely adjusted through chemical modifications, resulting in a broad spectrum of pharmacological profiles.[1] Understanding these structure-activity relationships is crucial for the design of novel therapeutics for various neurological and psychiatric disorders.
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki in nM) of a selection of this compound derivatives for human monoamine transporters. Lower Ki values are indicative of higher binding affinity.
| Compound ID | R (8-position substituent) | Ar (Aryl group) | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | SERT/DAT Selectivity Ratio | NET/DAT Selectivity Ratio | Reference |
| 22e | Cyclopropylmethyl | Diphenylmethoxyethylidenyl | 4.0 | 4240 | >10000 | 1060 | >2500 | [2][3] |
| 22g | 4-Chlorobenzyl | Diphenylmethoxyethylidenyl | 3.9 | 655 | 5296 | 168 | 1358 | [2][3] |
| 6d | H | 2β-carbomethoxy-3β-(4-(N-(2-fluoro-3-pyridinyl))aminophenyl) | 4.1 | 20.5 | 65.6 | 5 | 16 | [4] |
| β-CCT | H | 2β-carbomethoxy-3β-(4-chlorophenyl) | 16.5 | 204 | 1020 | 12.4 | 61.8 | [4] |
| β-CBT | H | 2β-carbomethoxy-3β-(4-bromophenyl) | 13.9 | 243 | 1250 | 17.5 | 89.9 | [4] |
Experimental Protocols
The binding affinities presented above are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay, which can be adapted for specific transporters.
1. Preparation of Cell Membranes or Brain Tissue Homogenates:
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to confluence.[5]
-
Membrane Preparation:
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Potter-Elvehjem homogenizer.[2]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[2]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[2]
-
Resuspend the pellet in fresh, ice-cold buffer and repeat the centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration using a standard method like the BCA protein assay.
-
Store the membrane preparations in aliquots at -80°C until use.[2]
-
2. Radioligand Binding Assay:
-
Assay Buffer: Typically a Tris-HCl buffer with physiological salts (e.g., 120 mM NaCl).
-
Radioligands:
-
Procedure:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled test compound (the this compound derivative).
-
To determine non-specific binding, a parallel set of wells is prepared with a high concentration of a known non-radioactive ligand (e.g., 5 µM mazindol for DAT).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[2]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[2]
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Dopamine signaling pathway at the synapse.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 8-Azabicyclo[3.2.1]octan-3-one: A Safety and Operational Guide
For Immediate Reference: The primary disposal method for 8-Azabicyclo[3.2.1]octan-3-one and its derivatives is to consign the material to a licensed and approved hazardous waste disposal facility. Adherence to all local, regional, and national environmental regulations is mandatory. Under no circumstances should this chemical be discharged into drains, soil, or waterways.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on information from safety data sheets for closely related N-substituted derivatives, providing a strong framework for safe disposal.
Chemical Safety and Hazard Summary
| Hazard Classification | Precautionary Statements |
| Skin Irritation | Avoid contact with skin. Wear appropriate protective gloves and clothing. If skin contact occurs, wash thoroughly with soap and water.[1] |
| Eye Irritation | Wear eye protection. If contact occurs, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | Avoid breathing dust or fumes. Use in a well-ventilated area or with appropriate respiratory protection.[1] |
| Ingestion | Do not eat, drink, or smoke when handling. If swallowed, seek immediate medical attention. |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
- All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., absorbent pads, gloves, glassware), must be treated as hazardous waste.
- Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.
2. Containerization:
- Use a designated, leak-proof, and clearly labeled hazardous waste container.
- The label should include the chemical name ("this compound"), relevant hazard pictograms, and the date of accumulation.
3. Spill and Contamination Cleanup:
- In the event of a spill, evacuate the immediate area if necessary.
- For small spills, absorb the material using an inert, non-combustible absorbent such as vermiculite, sand, or earth.[2]
- Carefully collect the absorbed material and place it into the designated hazardous waste container.
- Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
- Prevent spilled material from entering drains, sewers, or watercourses.[1][2]
4. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
- Ensure that the disposal is carried out at an approved waste disposal plant.[1][3][4] Incineration is a potential disposal method.[3]
- Always follow the specific disposal regulations and guidelines provided by your institution and local environmental authorities.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 8-Azabicyclo[3.2.1]octan-3-one
This guide provides immediate safety, handling, and disposal protocols for 8-Azabicyclo[3.2.1]octan-3-one, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets of closely related bicyclic compounds, ensuring a high standard of laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as hazardous.[1][2] They are generally harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to mitigate exposure risks.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves prior to use and check the manufacturer's compatibility chart. |
| Eye Protection | Chemical safety goggles or a face shield where splashing is a risk.[2] |
| Skin and Body Protection | A flame-retardant lab coat, fully buttoned, and closed-toe shoes.[2] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[2] |
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.[2]
-
Assemble all necessary PPE and handling equipment.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]
-
Collect the absorbed material into a sealed, labeled container for disposal.[3]
-
Clean the spill area thoroughly with a suitable solvent.
-
Prevent the spill from entering drains or waterways.[1]
-
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
All waste must be placed in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. It is often required to use a licensed chemical waste disposal company.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Experimental Protocols and Data Presentation
Hazard Classification Summary:
The following table summarizes the GHS hazard classifications based on closely related compounds.
| GHS Classification | Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Note: This data is based on the SDS for 8-azabicyclo[3.2.1]octan-2-one hydrochloride and other similar compounds.[1]
Workflow Visualization
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
